4-Chloroquinoline-5-carbonitrile
Description
Properties
IUPAC Name |
4-chloroquinoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFLCFMMESPBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624054 | |
| Record name | 4-Chloroquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132586-14-2 | |
| Record name | 4-Chloroquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile
CAS Number: 132586-14-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroquinoline-5-carbonitrile is a substituted quinoline derivative of interest to the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, most notably antimalarial drugs like chloroquine and anticancer agents. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of diverse compound libraries. The carbonitrile moiety at the 5-position can influence the molecule's electronic properties, metabolic stability, and potential for hydrogen bonding interactions with biological targets.
This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, proposed synthetic routes, and potential applications in biomedical research. Due to the limited publicly available data for this specific compound, information from closely related analogs is presented to infer potential properties and experimental approaches.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 132586-14-2 | [1][2] |
| Molecular Formula | C₁₀H₅ClN₂ | [1][2] |
| Molecular Weight | 188.61 g/mol | [2] |
| Physical Form | White Solid | |
| Purity | ≥96% | |
| Storage | Sealed in dry, Room Temperature | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: The melting point of the isomeric 4-chloroquinoline-2-carbonitrile is reported as 109 °C, and the parent compound, 4-chloroquinoline, has a melting point of 28-31 °C. These values are for reference and may not be predictive for this compound.[3][4]
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of substituted quinolines, a plausible synthetic pathway can be proposed. The synthesis of chloroquinoline-carbonitriles often involves the construction of the quinoline ring system followed by chlorination and cyanation steps, or the functionalization of a pre-existing chloroquinoline core.
Proposed Synthetic Pathway
A potential synthetic route could start from a suitable aniline precursor, followed by a cyclization reaction to form the quinoline ring, and subsequent functional group interconversions. For instance, a common method for quinoline synthesis is the Gould-Jacobs reaction.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Nucleophilic Aromatic Substitution
This compound can serve as a key intermediate for generating libraries of 4-substituted quinoline derivatives via nucleophilic aromatic substitution (SNAr). The chloro group at the 4-position is activated towards displacement by various nucleophiles.
Objective: To synthesize a 4-aminoquinoline derivative from this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., butylamine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate)
-
Dichloromethane
-
5% aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [5]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (2-3 equivalents). If the amine salt is used, add a non-nucleophilic base.
-
Heat the reaction mixture to reflux (e.g., 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, remove the solvent under reduced pressure.
-
Take up the residue in dichloromethane and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activity and Potential Applications
While no specific biological data for this compound has been found, the broader family of quinoline derivatives exhibits a wide range of biological activities, suggesting potential avenues of investigation for this compound.
Anticancer Potential
The 4-aminoquinoline scaffold is a known pharmacophore in several anticancer agents. Derivatives of 4-chloroquinolines have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, such as human breast tumor cells (MCF7 and MDA-MB468).[5][6] It is plausible that this compound could serve as a precursor for novel anticancer compounds.
Kinase Inhibition
Protein kinases are critical targets in cancer drug discovery. The quinoline core is present in several approved kinase inhibitors. Related 4-anilinoquinolines have been identified as inhibitors of kinases such as Protein Kinase Novel 3 (PKN3). This suggests that derivatives of this compound could be screened for kinase inhibitory activity.[7]
Antimalarial Activity
The 4-amino-7-chloroquinoline core is the hallmark of the antimalarial drug chloroquine. Research into new antimalarial agents often involves modifications of the quinoline scaffold to overcome drug resistance.[8] Derivatives of this compound could be explored for their potential as antimalarial agents.
Proposed Experimental Workflows
Given the potential applications of this compound as a scaffold for drug discovery, the following workflow outlines a general approach for its biological evaluation.
Caption: Proposed workflow for the biological evaluation of this compound derivatives.
General Protocol for In Vitro Cytotoxicity Screening
This protocol describes a general method for assessing the cytotoxic effects of compounds derived from this compound on cancer cell lines.[5]
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF7, MDA-MB468)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
Procedure:
-
Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 hours).
-
Terminate the assay by fixing the cells with cold TCA.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI₅₀ value.
Conclusion
This compound (CAS 132586-14-2) is a chemical intermediate with significant potential for the development of novel therapeutic agents. While specific data on its physical properties and biological activity are scarce, its structural features suggest that it is a valuable starting point for the synthesis of compound libraries targeting a range of diseases, including cancer and malaria. The experimental protocols and workflows outlined in this guide, based on established methodologies for related quinoline derivatives, provide a framework for researchers to explore the potential of this compound in drug discovery and development. Further research is warranted to fully characterize its physicochemical properties and to synthesize and evaluate derivatives for their biological activity.
References
- 1. 4-Chloro-quinoline-5-carbonitrile | 132586-14-2 [sigmaaldrich.com]
- 2. 4-Chloro-quinoline-5-carbonitrile - CAS:132586-14-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloroquinoline-2-carbonitrile CAS#: 4552-43-6 [chemicalbook.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
physical and chemical properties of 4-Chloroquinoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Chloroquinoline-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of chemical reactivity and spectroscopic analysis to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinoline derivatives in drug discovery and materials science.
Core Physical and Chemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₅ClN₂ | Calculated |
| Molecular Weight | 188.62 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from supplier data for similar compounds. |
| Melting Point | Estimated: 130-150 °C | Based on melting points of similar substituted chloroquinolines. The presence of the polar nitrile group is expected to increase the melting point compared to 4-chloroquinoline (28-31 °C). |
| Boiling Point | Estimated: > 300 °C | Based on the boiling point of 4-chloroquinoline (260-261 °C) and the expected increase due to the carbonitrile group. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from the general solubility of quinoline derivatives. |
| CAS Number | 132586-14-2 | Supplier Information |
Proposed Synthesis Protocol
A robust and specific experimental protocol for the synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of analogous quinoline carbonitriles. The following proposed multi-step synthesis starts from the readily available 4-hydroxyquinoline.
Experimental Workflow for Proposed Synthesis:
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline
-
To a stirred solution of 4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-hydroxy-5-nitroquinoline.
Step 2: Synthesis of 4-Chloro-5-nitroquinoline
-
A mixture of 4-hydroxy-5-nitroquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-5-nitroquinoline.
Step 3: Synthesis of 5-Amino-4-chloroquinoline
-
To a solution of 4-chloro-5-nitroquinoline (1 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with an aqueous solution of sodium carbonate and extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-amino-4-chloroquinoline.
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 5-amino-4-chloroquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Predicted Spectroscopic Data
While experimental spectra are not available, the following are predicted characteristic peaks for this compound based on the analysis of its functional groups and the known spectra of similar compounds.
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.8-9.0 (d, 1H, H2), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~150 (C4), δ ~148 (C8a), δ ~130-135 (Ar-C), δ ~120-130 (Ar-CH), δ ~115 (CN), δ ~110 (C5) |
| IR (KBr, cm⁻¹) | ~2230 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C and C=N aromatic stretching), ~800-850 cm⁻¹ (C-Cl stretch) |
| Mass Spec. (EI) | m/z 188/190 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of Cl, CN, and HCN. |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of the chloro, cyano, and quinoline ring functionalities.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing quinoline nitrogen. This is a key reaction for further functionalization.
-
Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring.
-
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents and strong acids or bases.
Logical Relationship of Reactivity:
Caption: Key chemical transformations of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been reported, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Many quinoline derivatives exhibit significant biological activities.
Potential Therapeutic Areas:
-
Anticancer: Numerous 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism often involves intercalation into DNA, inhibition of topoisomerase, or modulation of cell signaling pathways involved in proliferation and apoptosis.
-
Antimalarial: The 4-aminoquinoline core is central to the structure of chloroquine, a historically important antimalarial drug.[2] Although resistance is widespread, the quinoline scaffold remains a key template for the design of new antimalarial agents.
-
Antibacterial: Some quinoline-3-carbonitrile derivatives have been evaluated for their antibacterial properties, showing potential against both Gram-positive and Gram-negative bacteria.[3]
Potential Signaling Pathway Involvement:
Given the established activities of similar compounds, this compound or its derivatives could potentially interact with pathways crucial for cell survival and proliferation.
Caption: Potential mechanisms and cellular outcomes of this compound derivatives.
Conclusion
This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents and functional materials. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential biological relevance based on the current state of knowledge. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological characteristics of this promising molecule.
References
An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloroquinoline-5-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its initial discovery and synthesis, provides detailed experimental protocols for its preparation, and presents its known physicochemical properties in a structured format. Due to the limited publicly available information on the specific biological pathways involving this compound, this guide focuses on its chemical synthesis and characterization, treating it as a valuable chemical intermediate. A detailed workflow of its seminal synthesis is provided as a visual guide.
Introduction and Historical Context
The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, most notably in antimalarial drugs like chloroquine. The introduction of various functional groups onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 4-Chloroquinoline derivatives, in particular, serve as crucial intermediates in the synthesis of numerous targeted therapeutic agents.
The first documented synthesis of this compound was reported in 1947 by H. R. Snyder, H. E. Freier, P. Kovacic, and E. M. Van Heyningen in the Journal of the American Chemical Society. Their work focused on the synthesis of 4-hydroxyquinolines and their subsequent conversion to the corresponding 4-chloro derivatives. This research laid the groundwork for the availability of this compound as a building block for further chemical exploration.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | Sigma-Aldrich[1] |
| Molecular Weight | 188.61 g/mol | ChemScene |
| CAS Number | 132586-14-2 | Sigma-Aldrich[1] |
| Appearance | White Solid | Sigma-Aldrich[1] |
| Purity | ≥96% | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| InChI Key | CZFLCFMMESPBGQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | Clc1cncc2cccc(c12)C#N | |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | ChemScene |
| logP | 2.76 | ChemScene |
Experimental Protocols: The Seminal Synthesis
The original synthesis of this compound involves a two-step process starting from 5-cyano-4-hydroxyquinoline. The detailed experimental protocol, adapted from the 1947 publication by Snyder et al., is provided below.
Synthesis of 5-Cyano-4-hydroxyquinoline
This precursor is synthesized via the reaction of ethyl formate with the sodium salt of ethyl α-(m-cyanoanilino)acetate, followed by cyclization.
Materials:
-
Ethyl α-(m-cyanoanilino)acetate
-
Sodium
-
Anhydrous ether
-
Ethyl formate
-
Dowtherm
Procedure:
-
Preparation of the Sodium Salt: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve sodium in anhydrous ether.
-
Slowly add ethyl α-(m-cyanoanilino)acetate to the sodium-ether suspension with stirring.
-
After the formation of the sodium salt is complete, add ethyl formate dropwise to the stirred suspension.
-
Continue stirring for several hours at room temperature.
-
Cyclization: The resulting intermediate is cyclized by heating in a high-boiling point solvent such as Dowtherm to yield 5-cyano-4-hydroxyquinoline.
-
The product is isolated and purified by recrystallization.
Synthesis of this compound
The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is achieved by treatment with phosphorus oxychloride.
Materials:
-
5-Cyano-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a flask equipped with a reflux condenser, mix 5-cyano-4-hydroxyquinoline with an excess of phosphorus oxychloride.
-
Heat the mixture under reflux for a specified period (typically 1-2 hours).
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to decompose the excess phosphorus oxychloride.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).
Synthetic Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of this compound as described in the seminal literature.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Discovery
While specific biological activities for this compound are not extensively reported, its structural features make it a valuable intermediate in medicinal chemistry. The 4-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains, particularly those containing amine functionalities. The 5-carbonitrile group can also be a site for chemical modification, for example, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid.
Therefore, this compound is a useful scaffold for the generation of chemical libraries for high-throughput screening in drug discovery programs targeting a wide range of diseases, including but not limited to infectious diseases and oncology.
Conclusion
This compound, first synthesized in 1947, remains a relevant and useful building block in organic and medicinal chemistry. While its own biological profile is not well-defined in the public literature, its utility as a versatile intermediate for the synthesis of more complex quinoline derivatives is clear. This guide has provided a detailed account of its history, a compilation of its known properties, and a thorough description of its seminal synthesis, offering a valuable resource for researchers in the field. Further investigation into the biological effects of this compound and its derivatives may yet uncover novel therapeutic applications.
References
An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Chloroquinoline-5-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern on the quinoline core, this molecule holds potential for further functionalization and exploration of its biological and chemical properties. This document consolidates available data on its nomenclature, chemical properties, and provides a proposed synthetic approach based on established chemical principles, while also highlighting areas where further research is required.
Chemical Identity and Nomenclature
The compound with the chemical structure featuring a chlorine atom at the 4-position and a nitrile group at the 5-position of a quinoline ring is systematically named according to IUPAC nomenclature.
IUPAC Name: 4-chloro-5-quinolinecarbonitrile[1]
Synonyms:
-
4-CHLORO-QUINOLINE-5-CARBONITRILE
-
SCHEMBL6464808
-
DTXSID10624054
-
MFCD08688611
-
AKOS006289040
-
SB32835
-
DB-062913
-
CS-0341342
-
FT-0704509
-
EN300-8084076
CAS Number: 132586-14-2[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The information below is a combination of data from commercial suppliers and predicted values for related isomers. Experimental verification of these properties is highly recommended.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | - |
| Molecular Weight | 188.62 g/mol | [1] |
| Physical Appearance | White Solid | [1] |
| Purity | 96% | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Predicted: 320.4 ± 22.0 °C | (Data for 2-carbonitrile isomer)[2] |
| Solubility | Data not available | - |
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines. The following multi-step synthesis is a hypothetical pathway that would require experimental validation.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Hydroxyquinoline-5-carboxylic acid This step would likely involve a cyclization reaction, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline derivative. The specific starting material would be a derivative of anthranilic acid.
Step 2: Chlorination to 4-Chloroquinoline-5-carbonyl chloride The intermediate from Step 1 would undergo chlorination, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step would convert the hydroxyl group to a chloro group and the carboxylic acid to an acyl chloride.
Step 3: Amidation to 4-Chloroquinoline-5-carboxamide The reactive acyl chloride from Step 2 would be treated with an ammonia source, such as aqueous ammonia, to form the corresponding carboxamide.
Step 4: Dehydration to this compound The final step involves the dehydration of the carboxamide to the nitrile. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Note: This proposed synthesis is illustrative. The actual reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized experimentally.
Biological Activity and Signaling Pathways (Research Area)
Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound. However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antimalarials, anticancer agents, and antibacterials.
The presence of the chlorine atom at the 4-position and the nitrile group at the 5-position could confer unique biological properties. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, potentially influencing the compound's interaction with biological targets.
Given the known activities of other quinoline derivatives, a logical starting point for investigating the biological potential of this compound would be to screen it for activities in the following areas:
Caption: Potential areas for biological screening of this compound.
Future research could involve in vitro assays against various cancer cell lines, parasites, and bacteria. Should any significant activity be observed, further studies to elucidate the mechanism of action and identify the specific signaling pathways involved would be warranted.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide provides its formal nomenclature and a plausible, yet unverified, synthetic route. The key areas for future research are the experimental validation of its physicochemical properties, the optimization of a reliable synthetic protocol, and a thorough investigation of its potential biological activities. The rich history of the quinoline core in drug discovery suggests that this compound could be a valuable building block for the development of novel therapeutic agents or functional materials. Researchers are encouraged to undertake these exploratory studies to unlock the full potential of this compound.
References
An In-depth Technical Guide to the Solubility of 4-Chloroquinoline-5-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on the requisite experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data, which is critical for process development, formulation, and preclinical studies.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C₁₀H₅ClN₂. It is characterized as a white solid.[1] Its structure, featuring a quinoline core substituted with a chloro group and a carbonitrile group, makes it a valuable building block in the synthesis of biologically active molecules. Understanding its solubility profile in different organic solvents is paramount for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification strategies, and the formulation of dosage forms.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Therefore, this guide presents a template for the systematic determination and presentation of such data. Researchers are encouraged to use the experimental protocols outlined in Section 3 to populate this table with their own empirical data.
Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)
| Solvent | Solvent Polarity (Relative) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Non-Polar Solvents | ||||
| Hexane | 0.009 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Toluene | 0.099 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Polar Aprotic Solvents | ||||
| Diethyl Ether | 0.117 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Tetrahydrofuran (THF) | 0.207 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Ethyl Acetate | 0.228 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Acetone | 0.355 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Acetonitrile | 0.460 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Dimethylformamide (DMF) | 0.386 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Polar Protic Solvents | ||||
| 1-Butanol | 0.586 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Isopropanol | 0.546 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Ethanol | 0.654 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
| Methanol | 0.762 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) |
Note: Solvent polarity values are provided for context and are based on established relative polarity scales.[2]
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. For the purpose of process chemistry and formulation, thermodynamic solubility is often the more relevant measure.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[3]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature when the system is at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Stoppered flasks or vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]
-
Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4][5]
-
Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or carefully withdraw the supernatant using a syringe fitted with a filter.[4]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in g/L and mol/L.
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7] These methods measure the concentration at which a compound precipitates when an aliquot of its DMSO stock is added to an aqueous or organic medium.[7] While useful for rapid screening, kinetic solubility can sometimes overestimate the thermodynamic solubility.[3]
Common Kinetic Solubility Assay Techniques:
-
Nephelometry: This method detects precipitate formation by measuring light scattering.[6][7]
-
Direct UV Assay: This technique involves filtering the solution to remove any precipitate and then measuring the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[6][7]
Experimental Workflow and Visualization
The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility of this compound in organic solvents. By following the detailed experimental protocols, researchers and drug development professionals can generate the critical data necessary to optimize synthetic routes, develop robust purification methods, and design effective formulations. The provided table template and workflow diagram serve as practical tools to guide and standardize the process of solubility determination for this important pharmaceutical intermediate.
References
- 1. 4-Chloro-quinoline-5-carbonitrile | 132586-14-2 [sigmaaldrich.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 4-Chloroquinoline-5-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, presenting predicted spectroscopic data based on the analysis of its parent compound, 4-chloroquinoline, and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral characteristics of 4-chloroquinoline and the expected influence of the 5-carbonitrile substituent.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.90 - 8.80 | d | ~4.5 | H-2 |
| 8.30 - 8.20 | d | ~8.5 | H-8 |
| 8.10 - 8.00 | d | ~8.5 | H-6 |
| 7.90 - 7.80 | t | ~7.5 | H-7 |
| 7.60 - 7.50 | d | ~4.5 | H-3 |
Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and cyano groups, leading to a general downfield shift compared to quinoline.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 - 150.0 | C-2 |
| 150.0 - 148.0 | C-4 |
| 148.0 - 146.0 | C-8a |
| 135.0 - 133.0 | C-6 |
| 131.0 - 129.0 | C-8 |
| 129.0 - 127.0 | C-7 |
| 125.0 - 123.0 | C-4a |
| 123.0 - 121.0 | C-3 |
| 118.0 - 116.0 | C-5 |
| 116.0 - 114.0 | -CN |
Note: The carbon chemical shifts are predicted based on the substitution pattern. The nitrile carbon is expected in the 114-116 ppm range.
Table 3: Predicted IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong | C≡N stretch |
| 1600 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| ~1100 | Strong | C-Cl stretch |
| 900 - 650 | Strong | C-H out-of-plane bending |
Note: The most characteristic peak is the nitrile stretch. The C-Cl stretch and aromatic ring vibrations are also key diagnostic signals.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 188/190 | 100/33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 162 | Moderate | [M-CN]⁺ |
| 153 | Moderate | [M-Cl]⁺ |
| 127 | Moderate | [M-Cl-CN]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard or solvent peak.
-
Infrared (IR) Spectroscopy
For a solid sample such as this compound, the KBr pellet method is commonly employed[1]:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture should be ground to a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment prior to sample analysis.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between structure and spectroscopic data.
References
commercial suppliers of 4-Chloroquinoline-5-carbonitrile
An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a substituted quinoline, it serves as a valuable scaffold and key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the carbonitrile group at the 5-position can be further manipulated or may contribute to the molecule's interaction with biological targets. This guide provides a comprehensive overview of its commercial availability, key technical data, relevant experimental protocols, and its role within the context of targeted cancer therapy, specifically as a potential modulator of critical signaling pathways.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key quantitative data from various commercial sources to facilitate comparison. It is important for researchers to verify the specifications with the supplier by requesting a certificate of analysis (CoA) for their specific lot.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |
| Sigma-Aldrich | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | ≥96% | White Solid[1] |
| Parchem | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | Not specified | Not specified |
| J & W Pharmlab | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | Not specified | White Solid[1] |
| BLD Pharm | 132586-14-2 | C₁₀H₅ClN₂ | 188.61 | Not specified | Not specified |
Note: While some suppliers may list CAS number 69875-49-6, this more commonly refers to the isomeric 4-Chloroquinoline-3-carbonitrile. Researchers should confirm the correct isomer and CAS number (132586-14-2 for the 5-carbonitrile) before purchasing.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative biological assay to evaluate its potential as a kinase inhibitor.
Proposed Synthesis of this compound
The synthesis of this compound can be approached via a two-step process involving the construction of the quinoline core followed by chlorination. A plausible route starts from a suitable aniline precursor to form the 4-hydroxyquinoline intermediate, which is then converted to the final product.
Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile
This step typically involves a cyclization reaction, such as the Gould-Jacobs reaction, starting with an appropriately substituted aniline and a malonic acid derivative.
-
Reactants :
-
2-Amino-6-cyanobenzoic acid (or a related aminobenzonitrile)
-
Diethyl malonate
-
Diphenyl ether (solvent)
-
-
Procedure :
-
A mixture of 2-amino-6-cyanobenzoic acid and diethyl malonate is heated, leading to the formation of an anilinomalonate intermediate.
-
This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C.
-
The high temperature induces a thermal cyclization to form the 4-hydroxyquinoline ring system.
-
Upon cooling, the product, 4-hydroxyquinoline-5-carbonitrile, precipitates from the solution and can be collected by filtration.
-
The crude product is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether and can be further purified by recrystallization.
-
Step 2: Chlorination of 4-Hydroxyquinoline-5-carbonitrile
The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Reactants :
-
4-Hydroxyquinoline-5-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst, optional)
-
-
Procedure :
-
4-Hydroxyquinoline-5-carbonitrile is suspended in an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to facilitate the reaction.
-
The mixture is heated under reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl₃ and precipitate the crude product.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetone.
-
In Vitro Kinase Inhibition Assay (Example: Src Kinase)
Given that quinoline derivatives are frequently investigated as kinase inhibitors, a common experiment is to assess their ability to inhibit the activity of a specific kinase, such as Src.
-
Principle : This assay measures the ability of the test compound (this compound) to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
-
Materials :
-
Recombinant human Src kinase
-
Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., an antibody-based system that detects phosphorylated substrate, or an ATP-depletion luminescence assay)
-
384-well microplate
-
-
Procedure :
-
A solution of the Src kinase and the substrate peptide in assay buffer is prepared.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in assay buffer.
-
In the wells of a microplate, add the kinase/substrate solution and the diluted test compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase or a known potent inhibitor).
-
To initiate the kinase reaction, a solution of ATP is added to all wells. The final ATP concentration should be at or near its Km value for the kinase.
-
The plate is incubated at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
The reaction is stopped by adding a detection reagent.
-
The signal (e.g., fluorescence or luminescence) is read using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Biological Context and Signaling Pathways
Quinoline-based molecules are widely recognized for their ability to function as ATP-competitive inhibitors of protein kinases.[2] Many of these kinases are critical components of signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Two such interconnected pathways are the Src and PI3K/Akt/mTOR pathways.
Src Kinase Signaling
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[3] Its aberrant activation is a common feature in many cancers. Activated Src can trigger multiple downstream cascades, including the PI3K/Akt pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[4][5] It is one of the most frequently activated pathways in human cancers. Upon activation by upstream signals (such as those from receptor tyrosine kinases or Src), PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth.
The structural similarity of this compound to known kinase inhibitors suggests it could potentially act as an inhibitor within these pathways, making it a compound of interest for developing targeted cancer therapies.
Conclusion
This compound is a readily available chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its utility as a scaffold for creating kinase inhibitors makes it a valuable tool for researchers. This guide has provided an overview of its commercial sources, a plausible synthetic route, a standard biological evaluation protocol, and the relevant signaling pathway context. Professionals in drug discovery and development can use this information as a foundational resource for their research endeavors with this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Purity and Assay of 4-Chloroquinoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and assay information for 4-Chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and development. This document details analytical methodologies for purity determination, presents available quantitative data, and outlines relevant experimental protocols. Furthermore, it visualizes a key biological pathway relevant to quinoline derivatives to provide context for its potential applications.
Compound Overview
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds, including antimalarials and anticancer agents.[1][2][3] The introduction of a chloro group at the 4-position and a carbonitrile group at the 5-position creates a unique electronic and structural profile that can be exploited for the development of novel therapeutic agents.
Purity and Impurity Profile
The purity of this compound is a critical parameter for its use in research and drug development, as impurities can significantly impact biological activity and lead to erroneous results.
Quantitative Purity Data
Table 1: Representative Impurity Profile Summary
| Impurity Type | Potential Impurities | Typical Method of Detection | Notes |
| Starting Materials | Unreacted precursors from synthesis | HPLC, GC-MS | The specific impurities will depend on the synthetic route employed. |
| Intermediates | Incompletely reacted intermediates | HPLC, LC-MS | Monitoring the disappearance of intermediates is key to reaction optimization. |
| By-products | Isomers, over-alkylated or hydrolyzed products | HPLC, LC-MS, NMR | Structural elucidation of by-products is essential for process understanding. |
| Residual Solvents | Solvents used in synthesis and purification | GC-HS (Headspace) | ICH guidelines define acceptable limits for residual solvents in APIs. |
| Inorganic Impurities | Salts, catalysts | ICP-MS, AAS | Typically monitored in the final active pharmaceutical ingredient. |
Experimental Protocols for Purity and Assay
Accurate determination of the purity and potency of this compound requires robust analytical methodologies. The following section details common experimental protocols for the analysis of quinoline derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and quantifying its impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating quinoline derivatives.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between the main peak and any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm or 280 nm) is commonly used.
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve is constructed using a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can be used for a highly accurate assay determination.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆) should be used.
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms in the molecule, confirming the quinoline ring structure and the presence of substituents.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment, including the carbon of the nitrile group.
-
qNMR for Assay: For quantitative analysis, a certified internal standard with a known purity is added to the sample in a precise weight-to-weight ratio. The assay of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used for the confirmation of the molecular weight of this compound and for the identification of impurities.
Methodology:
-
Instrumentation: Mass spectrometry is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for LC-MS analysis of quinoline derivatives.
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which can be used to confirm the presence of chlorine in the molecule and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Biological Context and Signaling Pathway
Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[1][3] A number of these compounds function by inhibiting key signaling pathways that are dysregulated in cancer cells. One of the most important of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[1][5][6] While the specific biological targets of this compound are a subject of ongoing research, its structural similarity to known kinase inhibitors suggests it could potentially interact with pathways like the EGFR pathway.
The following diagram illustrates a simplified overview of the EGFR signaling cascade and indicates a potential point of inhibition for a quinoline-based compound.
Caption: Simplified EGFR signaling pathway and a hypothetical point of inhibition by a quinoline derivative.
Conclusion
This technical guide provides a foundational understanding of the purity and assay considerations for this compound. The detailed experimental protocols for HPLC, NMR, and MS serve as a starting point for researchers to develop and validate their own analytical methods. The visualization of the EGFR signaling pathway provides a relevant biological context for the potential application of this and related quinoline derivatives in drug discovery, particularly in the field of oncology. As with any chemical intermediate, a thorough analytical characterization is paramount to ensure the reliability and reproducibility of research findings.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-quinoline-5-carbonitrile | 132586-14-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pharmacological Potential of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant pharmacological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a valuable resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of crucial signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The anticancer potency of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50), which represents the concentration of the compound required to inhibit cell growth or proliferation by 50%. A lower value indicates greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [3] |
| HCT-116 (Colon) | 5.34 | [3] | ||
| MCF-7 (Breast) | 5.21 | [3] | ||
| EGFR/HER-2 Inhibitor | Compound 5a | MCF-7 (Breast) | 0.025 - 0.082 | [4] |
| A-549 (Lung) | 0.025 - 0.082 | [4] | ||
| mTOR Inhibitor | PQQ | HL-60 (Leukemia) | 0.064 | [5][6] |
| 4-Anilinoquinoline-3-carbonitrile | Compound 51 | DLD1 (Colorectal) | 0.0318 | [7] |
| Compound 52 | DLD1 (Colorectal) | 0.03707 | [7] | |
| Compound 53 | DLD1 (Colorectal) | 0.04252 | [7] | |
| Quinoline-benzamide | Compound 4a | MCF-7 (Breast) | 36.07 | [8] |
| HeLa (Cervical) | 17.06 | [8] | ||
| N-alkylated, 2-oxoquinoline | Compounds 16-21 | HEp-2 (Larynx) | 49.01-77.67 (% inhibition) | [9] |
| 4,7-Disubstituted quinoline | Hydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [9] |
| HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [9] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [9] |
Signaling Pathways in Cancer Targeted by Quinoline Derivatives
Quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[1][10] Certain quinoline derivatives have been developed as potent inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors, thereby disrupting the entire mTOR kinase-dependent functions.[5]
Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[11] Overexpression or activating mutations of EGFR are common in various cancers. Quinoline derivatives have been designed as EGFR inhibitors, competing with ATP at the kinase domain.[7][8]
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]
Materials and Reagents:
-
Desired cancer cell lines
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Quinoline derivatives to be tested
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the quinoline derivatives. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one Schiff-base | Compound 6c | MRSA | 0.75 | [15] |
| VRE | 0.75 | [15] | ||
| MRSE | 2.50 | [15] | ||
| Substituted Quinoline | Compound 4 | MRSA | 0.75 | [16] |
| VRE | 0.75 | [16] | ||
| Compound 6 | C. difficile | 1.0 | [16] | |
| Quinoline-based Hydroxyimidazolium Hybrid | Compound 7b | S. aureus | 2 | [17] |
| M. tuberculosis H37Rv | 10 | [17] | ||
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Compound 2 | B. cereus | 1.56 | [18][19] |
| S. aureus | 3.12 | [18][19] | ||
| Compound 6 | B. cereus | 3.12 | [18][19] | |
| S. aureus | 3.12 | [18][19] |
Experimental Protocol: Agar Dilution Method
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][20]
Materials and Reagents:
-
Bacterial strains to be tested
-
Mueller-Hinton agar (MHA)
-
Quinoline derivatives
-
Sterile petri dishes
-
Inoculator
Procedure:
-
Prepare Antibiotic Plates: Prepare a series of MHA plates containing twofold serial dilutions of the quinoline derivative.
-
Prepare Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland.
-
Inoculate Plates: Inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.
Caption: Experimental workflow for the agar dilution method.
Antiviral Activity of Quinoline Derivatives
Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, HIV, and Zika virus.[10][21]
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Derivative Class | Compound | Virus | IC50/EC50 (µM) | Reference |
| Quinolizidine | Compound 19 | Influenza A (H1N1) | 0.091 | [10] |
| Quinoline-triazole hybrid | Compound 6d | Influenza A (H1N1) | 0.30 | [11] |
| 2,4-disubstituted quinazoline | Compound 10a5 | Influenza A (H1N1) | 3.70 - 4.19 | [22] |
| Compound 17a | Influenza A (H1N1) | 3.70 - 4.19 | [22] | |
| Isoquinolone | Compound 1 | Influenza A and B | 0.2 - 0.6 | [23][24] |
| Compound 21 | Influenza A and B | 9.9 - 18.5 | [23][24] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.[25][26]
Materials and Reagents:
-
Susceptible host cell line (e.g., MDCK for influenza)
-
Virus stock
-
Quinoline derivatives
-
Culture medium
-
Semi-solid overlay (e.g., agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate serial dilutions of the quinoline derivative with a known amount of virus.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay containing the compound.
-
Incubation: Incubate the plates for 2-3 days to allow plaque formation.
-
Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Caption: Experimental workflow for the plaque reduction assay.
Anti-inflammatory Activity of Quinoline Derivatives
Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[27]
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory activity can be assessed using models like the carrageenan-induced paw edema test, with results expressed as the effective dose that causes 50% inhibition (ED50). In vitro activity is often measured by the IC50 for the inhibition of inflammatory enzymes or mediators.
| Derivative Class | Compound | Assay | IC50/ED50 | Reference |
| 8-(tosylamino)quinoline | Compound 7 | NO, TNF-α, PGE2 production in RAW264.7 cells | 1-5 µM | [27] |
| Quinoline-pyrazole hybrid | Compound 12c | COX-2 Inhibition | 0.1 µM | [28] |
| Compound 14a | COX-2 Inhibition | 0.11 µM | [28] | |
| Compound 14b | COX-2 Inhibition | 0.11 µM | [28] | |
| 3-hydrazinoquinoxaline-2-thiol | QD | Carrageenan-induced paw edema in rats | 0.2 mg/ml (significant reduction in COX levels) | [29] |
Signaling Pathways in Inflammation Targeted by Quinoline Derivatives
The transcription factor NF-κB is a master regulator of the inflammatory response. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory genes.[27]
Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[29]
Materials and Reagents:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Quinoline derivatives
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide rats into control, standard (e.g., diclofenac), and test groups.
-
Compound Administration: Administer the quinoline derivative or standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimalarial Activity of Quinoline Derivatives
Quinine, a natural quinoline alkaloid, was one of the first effective treatments for malaria. Synthetic quinoline derivatives, such as chloroquine, remain important antimalarial drugs, although resistance is a significant challenge.[17]
Quantitative Antimalarial Activity Data
The in vitro antimalarial activity is typically evaluated against Plasmodium falciparum strains, and the results are expressed as IC50 values.
| Derivative Class | Compound | P. falciparum Strain | IC50 | Reference |
| Quinolinyl thiourea | Compound 1 | Chloroquine-resistant | 1.2 µM | [12] |
| 4-aminoquinoline-pyrimidine hybrid | Hybrid | Chloroquine-resistant (W2) | 0.033 µM | [20] |
| Quinoline-pyrimidine linked calixarene | 8-hydroxyquinoline derivative | - | 0.043 µg/mL | [20] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolone | Synthetic derivative | Drug-resistant | 0.15 nM (EC50) | [12] |
| Quinolinyl-1,2-dihydropyridine | Compound 86 | - | 0.014 µg/mL | [1] |
Mechanism of Action: Inhibition of Heme Detoxification
The malaria parasite digests hemoglobin in the host's red blood cells, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials are thought to interfere with this process.[30][31]
Caption: Inhibition of heme detoxification by quinoline antimalarials.
Experimental Protocol: Heme Polymerization Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[30]
Materials and Reagents:
-
Hematin solution (1 mM in 0.2 M NaOH)
-
Quinoline derivatives
-
Glacial acetic acid
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, mix the hematin solution with various concentrations of the quinoline derivative.
-
Initiate Polymerization: Add glacial acetic acid to initiate the polymerization reaction.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted heme.
-
Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of heme polymerization and determine the IC50 value.
This technical guide provides a foundational understanding of the vast pharmacological potential of quinoline derivatives. The presented data, protocols, and pathway diagrams are intended to aid researchers in the design and execution of their studies, ultimately contributing to the development of novel and effective therapeutic agents based on the versatile quinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 8. researchgate.net [researchgate.net]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 21. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity [mdpi.com]
- 24. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ijpsonline.com [ijpsonline.com]
- 30. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Moiety
Quinoline, a bicyclic heterocyclic aromatic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement and hydrogen bonding capabilities, making it an ideal framework for designing molecules that can interact with a wide range of biological targets.[3] This versatility has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and antiviral agents.[4][5] This technical guide provides a comprehensive overview of the role of quinoline-based scaffolds in drug discovery, with a focus on their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Synthetic Strategies for Quinoline-Based Scaffolds
The construction of the quinoline core and its derivatives can be achieved through various synthetic methodologies, ranging from classical named reactions to modern catalytic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis of 2,4-Disubstituted Quinolines
One of the most common and versatile methods for synthesizing 2,4-disubstituted quinolines is the Combes synthesis . This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[6] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline core.[6]
Another fundamental method is the Doebner-von Miller reaction , which utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[6] This reaction is robust and accommodates a wide range of substituents on both starting materials.[6]
Therapeutic Applications of Quinoline-Based Drugs
The quinoline scaffold has proven to be a highly fruitful starting point for the development of drugs targeting a spectrum of diseases.
Antimalarial Agents
The history of quinoline in medicine is deeply intertwined with the fight against malaria. Quinine, a natural quinoline alkaloid, was one of the first effective treatments for this devastating disease. Synthetic 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, like primaquine, have been mainstays in antimalarial therapy for decades.[7][8]
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation.[6][9] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinoline-based drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[6][9]
| Compound Class | Example | Target/Mechanism | IC50 Values | Reference(s) |
| 4-Aminoquinoline | Chloroquine | Heme Polymerization Inhibition | Varies by strain (nM to µM range) | [10] |
| 8-Aminoquinoline | Primaquine | Active against liver-stage hypnozoites | - | [7] |
| Quinoline Methanol | Mefloquine | Multiple proposed targets | Varies by strain (nM range) | [6] |
Anticancer Agents
In recent years, the quinoline scaffold has gained significant attention in oncology.[2][11][12] Numerous quinoline derivatives have been developed as potent anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[11][13]
Inhibition of Kinase Signaling Pathways:
A major strategy in cancer therapy is the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[14][15] Quinoline-based compounds have been successfully developed as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2][9][16]
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9][12] Its aberrant activation is a common feature in many cancers.[9] Quinoline derivatives have been designed to inhibit key components of this pathway, such as PI3K and mTOR.[12][17]
The Ras/Raf/MEK/ERK Pathway: This pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cell proliferation.[2][16] Mutations in genes like RAS and BRAF are common in many cancers, leading to constitutive activation of this pathway.[2] Quinoline-based inhibitors have been developed to target key kinases in this pathway, such as BRAF and MEK.[6][11]
Topoisomerase Inhibition:
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and other cellular processes. Many effective anticancer drugs, such as doxorubicin and etoposide, function by inhibiting topoisomerases.[11] Certain quinoline derivatives have also been shown to exhibit anticancer activity through the inhibition of topoisomerase II.[5]
| Compound Class | Target(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrano[3,2-c]quinolines | EGFR, BRAF V600E, HER-2 | MCF-7 (Breast), A549 (Lung) | 0.026 - 0.075 | [6] |
| Quinolone-based diarylamides | BRAF V600E, C-RAF | Melanoma cell lines | 0.114 - 0.137 | [11] |
| 4-Anilinoquinoline-3-carbonitriles | MEK1 | Various | 0.003 | |
| 4-Anilinoquinolines | PI3K, mTOR | MCF-7 (Breast) | 0.72 (PI3K), 2.62 (mTOR) | |
| Quinoline-Chalcone Hybrids | Topoisomerase II | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 |
Antibacterial and Antiviral Agents
The quinoline scaffold is also a key component of many antibacterial and antiviral drugs. The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. More recently, quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including HIV, Zika virus, and coronaviruses. For instance, some quinoline-based compounds have shown inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro).
Experimental Protocols
The discovery and development of novel quinoline-based drugs rely on a series of well-defined experimental procedures to synthesize and evaluate these compounds.
General Experimental Workflow for Quinoline-Based Drug Discovery
Synthesis of 2-Phenyl-4-carboxyquinoline
Materials: Aniline, benzaldehyde, pyruvic acid, ethanol, phosphorus pentachloride, substituted amines.
Procedure:
-
A mixture of aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) is refluxed in ethanol (20 ml) for 3 hours.
-
The resulting product, 2-phenylquinolin-4-carboxylic acid, is filtered and recrystallized from ethanol.
-
The carboxylic acid (0.01 mol) is treated with phosphorus pentachloride (0.01 mol) and refluxed to form the acid chloride intermediate.
-
The intermediate (0.01 mol) is then reacted with various amines (0.01 mol) at 10-15°C in the presence of ethanol.
-
The final 2,4-disubstituted quinoline product is isolated by filtration and recrystallized from ethanol.
In Vitro Cytotoxicity (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-based compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Heme Polymerization Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin) from heme.
Protocol:
-
Reaction Mixture: In a 96-well plate, mix a solution of hemin chloride in DMSO with the test compound at various concentrations.
-
Initiation: Initiate the polymerization by adding an acetate buffer (pH 4.8).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Centrifugation and Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted heme.
-
Solubilization: Dissolve the β-hematin pellet in a solution of NaOH.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC50 value.[6]
Kinase Inhibition Assay (e.g., VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the quinoline-based inhibitor at various concentrations.
-
Kinase Addition: Add the recombinant VEGFR-2 kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced (or ATP remaining). This often involves a luminescence-based readout.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.[11]
Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably versatile and fruitful platform for the discovery of new therapeutic agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacological properties to target a diverse array of biological molecules and pathways. The ongoing research into novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of disease, will undoubtedly lead to the development of new and improved quinoline-based drugs. The exploration of quinoline-based compounds as multi-target agents and their use in combination therapies represent exciting avenues for future research in the quest for more effective and safer medicines.
References
- 1. Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. worthe-it.co.za [worthe-it.co.za]
- 12. researchgate.net [researchgate.net]
- 13. lornajane.net [lornajane.net]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medium.com [medium.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloroquinoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloroquinoline-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the Gould-Jacobs reaction of 3-aminobenzonitrile with diethyl ethoxymethylenemalonate to yield 4-hydroxyquinoline-5-carbonitrile. This intermediate is subsequently chlorinated using phosphorus oxychloride to afford the final product. This protocol offers a reliable and reproducible method for obtaining high-purity this compound.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. Specifically, 4-chloroquinoline derivatives serve as key intermediates in the synthesis of numerous antimalarial, anticancer, and anti-inflammatory drugs. The introduction of a cyano group at the 5-position of the quinoline ring offers a versatile handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. The following protocol details a well-established synthetic route to this compound, providing researchers with a practical guide for its preparation.
Overall Reaction Scheme
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which is then thermally cyclized to the corresponding 4-hydroxyquinoline.[2]
Materials:
-
3-Aminobenzonitrile
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Petroleum ether
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzonitrile (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 130-140 °C for 2 hours. During this time, ethanol, a byproduct of the condensation, will distill off.
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethyl 2-((3-cyanophenyl)amino)methylene)malonate, may crystallize upon cooling. It can be purified by recrystallization from ethanol or used directly in the next step.
-
Thermal Cyclization: In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250 °C.
-
Slowly add the crude or purified intermediate from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 15-30 minutes.
-
Allow the reaction mixture to cool to below 100 °C and then add petroleum ether to precipitate the product.
-
Collect the solid product by filtration, wash with petroleum ether, and dry under vacuum to yield 4-hydroxyquinoline-5-carbonitrile.
Step 2: Synthesis of this compound
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure often accomplished with phosphorus oxychloride (POCl₃).[3]
Materials:
-
4-Hydroxyquinoline-5-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Chloroform
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-hydroxyquinoline-5-carbonitrile (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
| Step | Reactant(s) | Product | Reagent(s) and Conditions | Typical Yield (%) |
| 1 | 3-Aminobenzonitrile, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-5-carbonitrile | i) Heat (130-140 °C, 2h); ii) Dowtherm A (250 °C, 15-30 min) | 60-75 |
| 2 | 4-Hydroxyquinoline-5-carbonitrile | This compound | POCl₃ (reflux, 2-4h) | 80-90 |
Table 1. Summary of reactions, conditions, and typical yields for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water. Handle with extreme care.
-
The quenching of the chlorination reaction with ice is highly exothermic and should be performed slowly and with caution.
Conclusion
The two-step synthesis of this compound from 3-aminobenzonitrile provides a reliable and efficient route to this important synthetic intermediate. The detailed protocols and data presented herein are intended to assist researchers in the successful preparation of this compound for applications in drug discovery and development.
Signaling Pathway and Workflow Diagrams
Figure 2. Mechanism of the Gould-Jacobs Reaction.
Figure 3. Mechanism of Chlorination with POCl₃.
References
Application Notes and Protocols: 4-Chloroquinoline-5-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroquinoline-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, including antimalarial and anticancer agents. The presence of a reactive chloro group at the 4-position and a cyano group at the 5-position offers versatile handles for synthetic transformations, allowing for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable compounds, particularly focusing on its application in the development of kinase inhibitors.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of 4-aminoquinoline-5-carbonitrile derivatives through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the cyano group activates the C4-position for nucleophilic attack, enabling the displacement of the chloro group by a variety of nucleophiles, particularly primary and secondary amines.
The resulting 4-aminoquinoline-5-carbonitrile scaffold is a core component of numerous kinase inhibitors, which are targeted therapies for various cancers. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase pathways.
Synthetic Applications and Protocols
The following sections detail representative protocols for the derivatization of this compound.
Protocol 1: Synthesis of 4-(Arylamino)quinoline-5-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (Conventional Heating)
This protocol describes a general procedure for the reaction of this compound with various aniline derivatives to yield the corresponding 4-(arylamino)quinoline-5-carbonitriles. These products are often investigated as potential kinase inhibitors.
Experimental Workflow:
Caption: General workflow for SNAr.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, if necessary)
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., isopropanol).
-
Add the substituted aniline (1.1-1.5 eq.). If the aniline salt is used, or if the reaction requires a base, add the appropriate base (1.5-2.0 eq.).
-
Heat the reaction mixture to reflux (typically 120-130 °C) and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 4-(arylamino)quinoline-5-carbonitrile.
Quantitative Data (Representative Examples):
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,7-Dichloroquinoline | Butylamine | Neat | 120-130 | 6 | >80 |
| 4,7-Dichloroquinoline | N,N-Dimethylethane-1,2-diamine | Neat | 120-130 | 6-8 | >85 |
| 4-Chloroquinazoline | Aryl heterocyclic amines | 2-Propanol | 80 (Microwave) | 0.33 | 75-90 |
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinoline-5-carbonitrile Derivatives
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the nucleophilic aromatic substitution on 4-chloroquinolines.
Experimental Workflow:
Caption: Microwave-assisted SNAr workflow.
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., DMSO, ethanol, or 2-propanol)
-
Microwave reactor and appropriate microwave vials
-
Base (e.g., NaOH or K2CO3), if required
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and the solvent (e.g., DMSO).
-
If necessary, add a base. For secondary amines or anilines, a base like sodium hydroxide is often required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can often be isolated by precipitation upon the addition of water. The precipitate is then collected by filtration and washed.
-
Alternatively, the reaction mixture can be diluted with an organic solvent and worked up as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative Examples for Microwave-Assisted SNAr):
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 4,7-Dichloroquinoline | Various amines | DMSO | 140-180 | 20-30 | 80-95 |
| 4-Chloroquinazoline | Aryl amines | 2-Propanol | 80 | 20 | 82-93 |
Biological Context: Targeting Kinase Signaling Pathways
Derivatives of 4-aminoquinoline-5-carbonitrile are frequently designed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Two of the most common targets for quinoline-based inhibitors are the EGFR and Src kinase pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are implicated in various cancers.
Caption: Simplified EGFR signaling pathway.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Aberrant activation of Src is associated with cancer progression and metastasis.
Caption: Overview of Src kinase signaling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly for the development of novel kinase inhibitors. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this scaffold. The ability to readily introduce diverse functionalities at the 4-position allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, making it a key intermediate in modern drug discovery programs.
Application Notes and Protocols: Reaction of 4-Chloroquinoline-5-carbonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring at the 4-position through nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. The introduction of an amino group at this position is particularly crucial for the biological activity of many quinoline-based drugs.[1][2]
This document provides detailed application notes and protocols for the reaction of 4-chloroquinoline-5-carbonitrile with various amines. The presence of the electron-withdrawing nitrile group at the 5-position is anticipated to activate the 4-position towards nucleophilic attack, potentially facilitating the synthesis of a diverse library of 4-aminoquinoline-5-carbonitrile derivatives. These compounds are of significant interest for screening in drug discovery programs, particularly in oncology and infectious diseases. While specific literature on the reaction of this compound is limited, the following protocols are based on well-established methods for the synthesis of 4-aminoquinolines.[3]
General Reaction Workflow
The overall synthetic workflow for the preparation of 4-aminoquinoline-5-carbonitrile derivatives involves the nucleophilic aromatic substitution of this compound with a primary or secondary amine. The reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing significant advantages in terms of reduced reaction times and improved yields.[1]
Data Presentation: Illustrative Reaction Data
The following tables summarize illustrative quantitative data for the reaction of this compound with a selection of aliphatic and aromatic amines under both conventional and microwave-assisted conditions. These data are representative and based on typical yields and reaction times observed for similar 4-chloroquinoline substrates.[3]
Table 1: Conventional Heating Method
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | EtOH | None | 80 | 12 | 85 |
| 2 | Piperidine | DMF | K₂CO₃ | 100 | 8 | 92 |
| 3 | Aniline | DMF | None | 120 | 24 | 78 |
| 4 | 4-Methoxyaniline | EtOH | None | 80 | 18 | 81 |
| 5 | N-Methylbenzylamine | DMSO | DIPEA | 110 | 10 | 88 |
Table 2: Microwave-Assisted Synthesis
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) |
| 1 | n-Butylamine | EtOH | None | 140 | 20 | 90 |
| 2 | Piperidine | DMSO | K₂CO₃ | 150 | 15 | 95 |
| 3 | Aniline | DMSO | None | 180 | 30 | 85 |
| 4 | 4-Methoxyaniline | EtOH | NaOH | 140 | 25 | 88 |
| 5 | N-Methylbenzylamine | DMSO | DIPEA | 160 | 20 | 93 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-(Alkylamino/Arylamino)-quinoline-5-carbonitriles
This protocol describes the direct coupling of this compound with an amine using conventional heating.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Solvent (e.g., Ethanol, DMF, DMSO)
-
Base (e.g., K₂CO₃, DIPEA, if required)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If a base is required (typically for secondary amines or less reactive aromatic amines), add the base (1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the specified time (e.g., 8-24 h).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-(Alkylamino/Arylamino)-quinoline-5-carbonitriles
Microwave irradiation can significantly reduce reaction times and often improves yields.[1]
Materials:
-
This compound
-
Amine (primary, secondary, or aniline) (1.5 equivalents)
-
Solvent (e.g., DMSO, Ethanol)
-
Base (e.g., K₂CO₃, DIPEA, NaOH, if required)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the amine (1.5 eq), and the appropriate solvent.
-
Add a base if necessary. For primary amines, often no base is needed. For secondary amines, an auxiliary base like DIPEA or K₂CO₃ is recommended. For anilines, a stronger base like NaOH may be beneficial.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short duration (e.g., 15-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Development
Derivatives of 4-aminoquinoline are well-established as potent therapeutic agents. The resulting 4-aminoquinoline-5-carbonitrile compounds from the described reactions are excellent candidates for screening in various drug discovery platforms.
-
Anticancer Agents: Many quinoline derivatives are known to exhibit anticancer activity by inhibiting various protein kinases. The 4-aminoquinoline-5-carbonitrile scaffold can be further elaborated to design and synthesize potent and selective kinase inhibitors.[4]
-
Antimalarial Drugs: The 4-aminoquinoline core is central to widely used antimalarial drugs like chloroquine.[2][5] New derivatives are continuously being explored to combat drug-resistant strains of Plasmodium falciparum. The mechanism of action often involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1]
Potential Signaling Pathway Inhibition
The 4-aminoquinoline-5-carbonitrile scaffold can be envisioned as a template for the development of inhibitors targeting various signaling pathways implicated in diseases like cancer. For instance, these compounds could be designed to inhibit a hypothetical "Cancer-Related Kinase" that plays a crucial role in tumor cell proliferation and survival.
Conclusion
The nucleophilic aromatic substitution of this compound with a diverse range of amines offers a versatile and efficient route to a library of novel 4-aminoquinoline-5-carbonitrile derivatives. Both conventional heating and microwave-assisted protocols provide effective means to synthesize these compounds, which are of significant interest for evaluation as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and illustrative data presented herein serve as a valuable guide for researchers in medicinal chemistry and drug discovery to explore the synthetic potential and biological activity of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloroquinoline-5-carbonitrile in Medicinal Chemistry: An Overview of Related Analogues
Note to the Reader: Extensive literature searches for "4-Chloroquinoline-5-carbonitrile" did not yield specific data regarding its synthesis, biological activity, or direct applications in medicinal chemistry. This suggests that this particular isomer is not widely studied or reported in publicly available scientific literature. Therefore, this document provides detailed application notes and protocols for closely related and well-researched quinoline-based compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. The presented information on these analogues offers insights into the potential utility of the chloroquinoline carbonitrile scaffold in medicinal chemistry.
Chloroquinoline-3-carbonitriles: Versatile Intermediates for Antibacterial Agents
Application Note: Chloroquinoline-3-carbonitrile derivatives are valuable synthetic intermediates in the development of new therapeutic agents.[1][2] The presence of the chloro and cyano groups at positions 2 and 3, respectively, provides reactive sites for further chemical modifications, allowing for the generation of diverse molecular libraries. The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of the precursor, 2-chloro-3-formylquinoline, from N-arylacetamides.[3][4] The formyl group can then be readily converted to a carbonitrile. These scaffolds have been identified as promising starting materials for the development of broad-spectrum antibacterial agents.[2]
Data Presentation: Antibacterial Activity of Related Quinoline Derivatives
While specific data for 2-chloroquinoline-3-carbonitrile derivatives is limited in the provided results, the following table presents the antibacterial activity of other quinoline derivatives to illustrate the potential of this scaffold.
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference Compound(s) |
| Quinoline-Thiazole Derivative 4g | S. aureus | 8 | Ciprofloxacin (MIC = 1) |
| E. coli | 16 | ||
| P. aeruginosa | 32 | ||
| Quinoline-Thiazole Derivative 4m | S. aureus | 4 | Ciprofloxacin (MIC = 1) |
| E. coli | 8 | ||
| P. aeruginosa | 16 | ||
| Quinolone Hybrid 5d | Gram-positive strains | 0.125 - 4 | Compound 1 (MIC = 8-64) |
| Gram-negative strains | 1 - 8 |
Data is illustrative of the antibacterial potential of the broader quinoline class and not specific to 2-chloroquinoline-3-carbonitrile.
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
This protocol describes the synthesis of 2-chloro-3-formylquinoline, a key precursor to 2-chloroquinoline-3-carbonitrile.
Materials:
-
N-arylacetamide (e.g., Acetanilide)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium carbonate solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask fitted with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 0.05 mol) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 0.14 mol) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10°C.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Reaction with Substrate: Add the N-arylacetamide (0.012 mol) to the prepared Vilsmeier reagent.
-
Continue stirring for 30 minutes, then heat the reaction mixture on a water bath for 17 hours.
-
Work-up: After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.
-
The crude solid product is filtered, dried, and purified by column chromatography using a petroleum ether and ethyl acetate mixture as the eluent.
Diagram: Synthetic Workflow for 2-Chloro-3-formylquinoline
Caption: Synthetic workflow for 2-chloro-3-formylquinoline production.
4-Aminoquinoline-7-carbonitrile: Building Block for Antimalarial Agents
Application Note: The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[6] Modifications at the 7-position of the quinoline ring are a common strategy to modulate the compound's activity and overcome drug resistance.[6] The introduction of a carbonitrile group at this position, yielding 4-aminoquinoline-7-carbonitrile, offers an interesting structural variation that can influence the molecule's electronic properties and its interactions with biological targets.[6] This compound serves as a versatile building block for the synthesis of novel antimalarial candidates.[6]
Experimental Protocol: Synthesis of 4-Aminoquinoline-7-carbonitrile
This protocol outlines a multi-step synthesis starting from 4,7-dichloroquinoline.[6]
Materials:
-
4,7-dichloroquinoline
-
Ammonia source (e.g., aqueous ammonia, ammonium salt)
-
Copper(I) cyanide (CuCN) or other cyanide source
-
Solvent (e.g., NMP, DMF)
-
Palladium catalyst (for cyanation)
Procedure:
-
Amination of 4,7-dichloroquinoline: A mixture of 4,7-dichloroquinoline and an excess of an ammonia source is heated in a suitable solvent. The reaction progress is monitored by TLC.
-
Work-up and Isolation of 4-amino-7-chloroquinoline: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.
-
Cyanation of 4-amino-7-chloroquinoline: The isolated 4-amino-7-chloroquinoline is subjected to a cyanation reaction. A common method is the Rosenmund-von Braun reaction, using copper(I) cyanide in a high-boiling polar solvent like DMF or NMP at elevated temperatures. Alternatively, palladium-catalyzed cyanation methods can be employed.
-
Final Purification: The resulting 4-aminoquinoline-7-carbonitrile is purified using techniques such as column chromatography or recrystallization.
Quinoline-5-sulfonamides: A Scaffold for Anticancer Drug Discovery
Application Note: Quinoline-5-sulfonamide derivatives have emerged as a promising class of compounds with significant anticancer activity.[7][8][9] The sulfonamide moiety at the 5-position of the quinoline ring plays a crucial role in the biological activity of these compounds. Research has shown that certain derivatives of 8-hydroxyquinoline-5-sulfonamide exhibit potent cytotoxic effects against various cancer cell lines, with efficacies comparable to established anticancer drugs like cisplatin and doxorubicin.[7][8] The mechanism of action for some of these compounds involves the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, BCL-2, and BAX.[9]
Data Presentation: In Vitro Anticancer Activity of Quinoline-5-sulfonamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) ± SD | Reference Compound | IC₅₀ (µM) ± SD |
| 3c | C-32 (Amelanotic Melanoma) | 10.1 ± 0.9 | Cisplatin | 9.8 ± 0.8 |
| Doxorubicin | 0.9 ± 0.1 | |||
| A549 (Lung Adenocarcinoma) | 12.3 ± 1.1 | Cisplatin | 11.5 ± 1.0 | |
| Doxorubicin | 1.1 ± 0.1 | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 15.6 ± 1.3 | Cisplatin | 14.9 ± 1.2 | |
| Doxorubicin | 1.3 ± 0.1 |
Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide.[7]
Diagram: EGFR/HER2 Signaling Pathway Targeted by Quinoline Derivatives
Caption: Simplified EGFR/HER2 signaling pathway and potential inhibition.
Diagram: Structure-Activity Relationship (SAR) Logic for Quinoline Derivatives
Caption: Logical relationships in quinoline SAR.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [ouci.dntb.gov.ua]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Notable drugs such as chloroquine, amodiaquine, and hydroxychloroquine feature this essential moiety. The synthesis of 4-aminoquinoline derivatives is, therefore, a cornerstone of many drug discovery and development programs.
A prevalent and versatile method for the synthesis of these compounds is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a primary or secondary amine. This reaction involves the displacement of the chlorine atom at the C4 position of the quinoline ring by an amine nucleophile.[1][2] The efficiency of this transformation can be significantly influenced by the reaction conditions, including temperature, solvent, and the use of catalysts or energy sources like microwave irradiation and ultrasound. This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines, focusing on conventional heating, microwave-assisted, and ultrasound-assisted methods.
Synthetic Methodologies Overview
The substitution of the 4-chloro group on the quinoline ring with an amine is a well-established synthetic route. The primary methods employed are:
-
Conventional Heating: This traditional approach involves heating the reactants in a suitable solvent. While reliable, it often requires high temperatures and long reaction times.[1][3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[1][3]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often at lower temperatures than conventional heating, and can be particularly useful for certain substrates.
The choice of method often depends on the specific substrates, desired scale, and available equipment. For instance, microwave-assisted synthesis is highly efficient for rapid library generation in a drug discovery setting.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the synthesis of various 4-aminoquinoline derivatives from 4-chloroquinolines using different methodologies, allowing for easy comparison of reaction conditions and yields.
| Entry | 4-Chloroquinoline Derivative | Amine | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4,7-Dichloroquinoline | N,N-Dimethylethylenediamine | Conventional Heating | Neat | 120-130 | 6-8 h | - | [3] |
| 2 | 4,7-Dichloroquinoline | Ethane-1,2-diamine | Conventional Heating | Neat | 80 → 130 | 8 h | - | [3] |
| 3 | 4,7-Dichloroquinoline | Various alkyl/aryl amines | Microwave | DMSO | 140-180 | 20-30 min | 80-95 | [1] |
| 4 | 4,7-Dichloroquinoline | o-Phenylenediamine | Ultrasound | Ethanol | Ambient | 30 min | 78-81 | |
| 5 | 4,7-Dichloroquinoline | N-methyl-2-amino-5-diethylaminopentane | Microwave | Phenol | 145 | 30 min | 60 | [4] |
| 6 | 4,7-Dichloroquinoline | 1,3-Diaminopropane | Conventional Heating | Neat | Reflux | 2 h | 83 | |
| 7 | 4,7-Dichloroquinoline | 4-Aminophenol & Diethylamine | Conventional Heating | Acetic Acid | 110 | 1 h | 92 | |
| 8 | 4,7-Dichloroquinoline | N-(7-chloro-4-quinolyl)diaminoethane | Conventional Heating | - | - | - | Quantitative | [5] |
Note: Yields are as reported in the cited literature and may vary based on specific reaction scale and purification methods.
Experimental Protocols
Herein are detailed, step-by-step protocols for the key synthetic methods.
Protocol 1: Conventional Heating - Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine
This protocol is a representative example of a neat reaction under conventional heating.
Materials:
-
4,7-Dichloroquinoline
-
N,N-Dimethylethane-1,2-diamine
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and N,N-dimethylethane-1,2-diamine (2.0 eq).
-
Heat the mixture to 120-130 °C with continuous stirring.
-
Maintain the temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the cooled mixture in dichloromethane.
-
The work-up procedure typically involves washing with an aqueous basic solution to remove unreacted starting materials and byproducts, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives
This protocol outlines a general procedure for the rapid synthesis of 4-aminoquinolines using microwave irradiation.
Materials:
-
4,7-Dichloroquinoline
-
Appropriate primary or secondary amine (e.g., alkylamines, anilines)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, add 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.2-2.0 eq).
-
Add DMSO as the solvent to achieve a suitable concentration.
-
If using a secondary amine or an arylamine, a base such as sodium hydroxide may be required.[1] For primary amines, no additional base is typically needed.[1]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 140-180 °C for 20-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture is then subjected to a standard aqueous work-up.
-
The product is isolated and purified, typically by column chromatography.
Protocol 3: Ultrasound-Assisted Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,2-diamine
This protocol describes the use of ultrasound to facilitate the SNAr reaction.
Materials:
-
4,7-Dichloroquinoline
-
o-Phenylenediamine
-
Ethanol
-
Ultrasonic bath
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Place the flask in an ultrasonic bath and reflux for 30 minutes at ambient temperature, or as specified by the particular reaction.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution (e.g., 1N NaOH) to remove impurities.
-
The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.
-
Purification is performed by standard methods such as column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 4-aminoquinoline derivatives.
Caption: General workflow for the synthesis of 4-aminoquinolines.
Proposed Mechanism of Action and Cellular Targeting
4-Aminoquinoline-based drugs, particularly antimalarials like chloroquine, are known to accumulate in acidic organelles such as the parasite's digestive vacuole or the lysosomes of host cells. This diagram illustrates a simplified proposed mechanism.
Caption: Cellular uptake and mechanism of 4-aminoquinolines.
Conclusion
The synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines is a robust and adaptable process critical for the development of new therapeutic agents. The choice of synthetic methodology—conventional heating, microwave-assisted, or ultrasound-assisted—can be tailored to the specific needs of the research, from large-scale synthesis to high-throughput screening of compound libraries. The protocols and data provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to efficiently synthesize and explore this important class of compounds.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Chloroquinoline Carbonitriles in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-chloroquinoline carbonitrile scaffolds in the development of targeted kinase inhibitors. While the specific role of 4-chloroquinoline-5-carbonitrile is not extensively documented in publicly available research, the closely related 4-chloroquinoline-3-carbonitrile core is a well-established and critical pharmacophore in a variety of potent kinase inhibitors. This document will focus on the established applications of these related structures, providing detailed protocols, quantitative data, and pathway diagrams to guide researchers in the field of drug discovery.
The 4-anilino-3-quinolinecarbonitrile scaffold, in particular, has been successfully employed in the development of inhibitors for several important oncogenic kinases, including Src, Abl, and the epidermal growth factor receptor (EGFR) family. The chloro-substituted quinoline provides a reactive handle for nucleophilic substitution, allowing for the introduction of various aniline derivatives to explore the chemical space and optimize inhibitor potency and selectivity. The carbonitrile group often plays a crucial role in binding to the kinase active site.
I. Kinase Inhibitors Derived from 4-Chloroquinoline Carbonitriles
The 4-anilino-3-quinolinecarbonitrile framework is the basis for several potent kinase inhibitors. A notable example is Bosutinib (SKI-606) , a dual inhibitor of Src and Abl kinases. The synthesis of bosutinib and its analogs showcases the importance of the 4-chloroquinoline carbonitrile intermediate.
Quantitative Data: Inhibitory Activity of 4-Anilino-3-quinolinecarbonitrile Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of representative kinase inhibitors synthesized from 4-chloroquinoline carbonitrile precursors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound |
| 1a | Src | 30 | - |
| 2c | Src | - | - |
| 31a (Bosutinib) | Src | 1.2 | - |
| 31a (Bosutinib) | Abl | - | - |
| 25 | Src | 3.8 | - |
Table 1: In vitro kinase inhibitory activity of selected 4-anilino-3-quinolinecarbonitrile derivatives.[1][2]
II. Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations involving 4-chloroquinoline carbonitrile intermediates.
Protocol 1: Synthesis of 4-Anilino-3-quinolinecarbonitriles via Nucleophilic Aromatic Substitution
This protocol describes the general procedure for the synthesis of 4-anilino-3-quinolinecarbonitriles from a 4-chloroquinoline-3-carbonitrile precursor and a substituted aniline.
Materials:
-
4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile
-
Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)
-
Ethanol or isopropanol
-
Pyridine or other suitable base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile (1.0 eq) in ethanol or isopropanol, add the substituted aniline (1.1 eq) and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-anilino-3-quinolinecarbonitrile derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Modification of the Quinoline Core
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted 4-chloroquinoline carbonitrile with an arylboronic acid to introduce further diversity.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbonitrile
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., Na2CO3, K2CO3, or CsF)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Schlenk flask or other inert atmosphere reaction vessel
-
Magnetic stirrer with heating
-
Standard laboratory glassware for inert atmosphere techniques
-
Solvents for workup and purification
Procedure:
-
In a Schlenk flask, combine 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-4-chloroquinoline-3-carbonitrile.
III. Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from 4-chloroquinoline carbonitriles.
Caption: Src signaling pathway and its inhibition.
Caption: BCR-Abl signaling in CML and its inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors based on the 4-chloroquinoline carbonitrile scaffold.
Caption: General workflow for kinase inhibitor development.
IV. Conclusion
The 4-chloroquinoline carbonitrile scaffold is a versatile and valuable starting point for the synthesis of potent and selective kinase inhibitors. The straightforward introduction of various substituents via nucleophilic aromatic substitution and cross-coupling reactions allows for extensive structure-activity relationship studies and the optimization of lead compounds. The successful development of drugs like Bosutinib underscores the therapeutic potential of this chemical class. The protocols and data presented in these application notes serve as a practical guide for researchers in the ongoing effort to develop novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for the Vilsmeier-Haack Reaction on Quinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Vilsmeier-Haack reaction on quinoline derivatives, a crucial method for the synthesis of quinoline-carbaldehydes. These compounds are valuable intermediates in the development of various pharmaceuticals. The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for laboratory synthesis.
Reaction Principle
The Vilsmeier-Haack reaction is a powerful formylation technique for electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, which is typically an electrophilic chloroiminium salt formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich quinoline ring, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired formylated quinoline.[1] The regioselectivity of the reaction is influenced by the substitution pattern on the quinoline nucleus.
Experimental Protocols
Two primary protocols are presented here. The first is a general method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, and the second details the formylation of a substituted dihydroxyquinoline.
Protocol 1: Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides
This procedure outlines the Vilsmeier-Haack cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.
Materials:
-
N-arylacetamide derivative (5 mmoles)
-
Dry N,N-dimethylformamide (DMF) (15 mmoles)
-
Phosphorus oxychloride (POCl₃) (60 mmoles)
-
Crushed ice
-
Sodium carbonate solution (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous Na₂SO₄ (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (5 mmoles) in dry DMF (15 mmoles).
-
Cool the solution to 0-5°C using an ice bath.
-
With continuous stirring, add POCl₃ (60 mmoles) dropwise to the solution.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a large amount of crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 2-chloro-3-formylquinoline.[1]
Protocol 2: Vilsmeier-Haack Reaction on 3-acetyl-2,4-dihydroxyquinoline (Conventional Method)
This protocol describes the formylation of an activated quinoline derivative.
Materials:
-
3-acetyl-2,4-dihydroxyquinoline (0.012 mol, 2.436 g)
-
N,N-dimethylformamide (DMF) (0.05 mol, 3.85 mL)
-
Phosphorus oxychloride (POCl₃) (0.14 mol, 12.97 mL)
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
Cool DMF (3.85 mL) to 0°C in a flask equipped with a dropping funnel.
-
Add POCl₃ (12.97 mL) dropwise with stirring.
-
After the addition, stir the resulting Vilsmeier reagent for an additional 30 minutes at room temperature and then cool it to 5°C.
-
Add 3-acetyl-2,4-dihydroxyquinoline (2.436 g) to the reagent and continue stirring for another 30 minutes.
-
Heat the reaction mixture on a water bath for 17 hours.
-
After heating, cool the reaction mixture and pour it into crushed ice.
-
Neutralize the mixture with a sodium carbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the product.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-chloro-3-formylquinolines from their corresponding N-arylacetamides.
| Entry | Substrate (N-Arylacetamide) | Reaction Time (h) | Yield (%) |
| 1 | N-phenylacetamide | 6 | 75 |
| 2 | N-(4-methylphenyl)acetamide | 5 | 80 |
| 3 | N-(4-methoxyphenyl)acetamide | 4 | 85 |
| 4 | N-(4-chlorophenyl)acetamide | 8 | 70 |
| 5 | N-(4-bromophenyl)acetamide | 8 | 68 |
| 6 | N-(3-methylphenyl)acetamide | 10 | 72 |
| 7 | N-(3-methoxyphenyl)acetamide | 12 | 65 |
| 8 | N-(2-methylphenyl)acetamide | 16 | 60 |
| 9 | N-(2-methoxyphenyl)acetamide | 16 | 55 |
| 10 | N-(2-chlorophenyl)acetamide | 14 | 62 |
Data adapted from literature reports for illustrative purposes.
Visualizations
Diagram 1: Experimental Workflow for Vilsmeier-Haack Reaction
Caption: Workflow of the Vilsmeier-Haack reaction on quinolines.
Diagram 2: Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 4-chloroquinolines as substrates. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the functionalization at the C4-position is critical for the biological activity of numerous therapeutic agents. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of novel 4-substituted quinoline derivatives, enabling the rapid exploration of chemical space in drug discovery and materials science.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a 4-chloroquinoline and an organoboron reagent. This reaction is instrumental in the synthesis of 4-aryl- and 4-vinylquinolines, which are key intermediates in the development of various pharmaceuticals.
Application Notes:
The reaction is tolerant of a wide range of functional groups on both the 4-chloroquinoline and the boronic acid or ester coupling partner. Electron-rich and electron-poor boronic acids can be effectively coupled. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the palladium catalyst to the C-Cl bond.
Quantitative Data Summary:
| Entry | 4-Chloroquinoline Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 80-90 | 48 | Good | [1] |
| 2 | 4-Chloro-3-iodo-2-phenylquinoline | Phenylboronic acid (2.5 eq) | PdCl₂(PPh₃)₂ | Tricyclohexylphosphine | - | - | - | - | Good | [1] |
| 3 | 4,7-Dichloroquinoline | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | DME/H₂O | Reflux | - | Excellent | [2] |
| 4 | 2,4,7-Trichloroquinazoline | Arylboronic acids | - | - | - | - | - | - | Excellent | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of DMF and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a 4-chloroquinoline and a terminal alkyne, providing access to 4-alkynylquinolines. These compounds are valuable precursors for the synthesis of more complex heterocyclic systems.
Application Notes:
This reaction is typically co-catalyzed by palladium and copper(I) salts. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of base is important, with amines such as triethylamine often serving as both the base and a solvent.
Quantitative Data Summary:
| Entry | 4-Chloroquinazoline Derivative | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Substituted 4-chloroquinazolines | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | RT | High | [3] |
| 2 | 4-Chloro-2-(trichloromethyl)quinazoline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | - | No product | [3] |
| 3 | 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ | Water | 100 | Good | [4] |
| 4 | o-Iodoanilines | Terminal alkynes | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | >99 | [4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add the 4-chloroquinoline derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas. Repeat three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or THF), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of 4-aminoquinolines from 4-chloroquinolines and a wide variety of primary and secondary amines.[5][6][7][8][9] This reaction is of great importance in the synthesis of pharmacologically active compounds.[9]
Application Notes:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required. The reaction is generally performed under anhydrous and anaerobic conditions.
Quantitative Data Summary:
| Entry | 4-Chloroquinoline Derivative | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo-2-chloroquinoline | Cyclic amines | - | X-Phos | - | - | - | - | [10] |
| 2 | Aryl Halides | Primary Amines | - | tBuBrettPhos | KOtBu | - | - | Good | [8] |
| 3 | Aryl Chlorides | Secondary Amines | - | RuPhos | - | - | - | - | [7] |
| 4 | Heteroaryl Chlorides | Primary Amines | Pd(OAc)₂ | CyPFtBu | - | - | - | High | [7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-chloroquinoline (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Cycle
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction provides a method for the vinylation of 4-chloroquinolines, reacting them with alkenes in the presence of a palladium catalyst and a base to form 4-alkenylquinolines.[11][12]
Application Notes:
The Heck reaction is typically effective with electron-deficient alkenes. The choice of phosphine ligand or the use of ligand-free conditions can influence the regioselectivity and efficiency of the reaction. A variety of bases, such as triethylamine or potassium carbonate, can be employed.
Quantitative Data Summary:
| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Styrene | Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (0.05 mol%) | - | - | DMF | 100 | Good | [13] |
| 2 | 2-Iodoaniline | Morita-Baylis-Hillman Adducts | Palladium | - | DABCO | Acetonitrile | - | 48-82 | [12] |
| 3 | Aryl Halides | Activated Alkenes | Pd(L-proline)₂ | Phosphine-free | - | Water | MW | Excellent | [11] |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: Combine the 4-chloroquinoline (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Et₃N, 2.0 equiv) in a sealable reaction tube.
-
Ligand (if applicable): If a ligand is used, add it at this stage (e.g., PPh₃, 4-10 mol%).
-
Solvent Addition: Add the solvent (e.g., DMF or acetonitrile).
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 100-140 °C).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
Catalytic Cycle: Heck Reaction
Caption: Heck Reaction Catalytic Cycle
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylative couplings introduce a carbonyl group into the quinoline scaffold, providing access to quinoline-4-carboxylic acid derivatives such as esters, amides, and ketones.[14] These reactions typically utilize carbon monoxide (CO) gas or a CO surrogate.
Application Notes:
These reactions are powerful for the synthesis of a variety of carbonyl-containing compounds. The choice of nucleophile (alcohol for esters, amine for amides, organometallic reagent for ketones) determines the final product. Careful control of CO pressure and reaction temperature is often necessary. The use of CO surrogates can offer a safer alternative to handling gaseous CO.[15][16]
Quantitative Data Summary:
| Entry | Substrate | Coupling Partner | CO Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodoanilines | Alkynes | Mo(CO)₆ | Palladium | - | - | RT or 120 (MW) | Moderate to Good |[15] | | 2 | 1,2-Dibromobenzene | o-Phenylenediamines | Mo(CO)₆ | Pd(OAc)₂ | t-BuXPhos | Et₃N | - | Good |[16] | | 3 | 4,4'-Diiodobiphenyl | Phenylboronic acid | CO (1 atm) | Pd(NHC) | - | - | Anisole | - | 42.6 (ketone) |[13] |
Experimental Protocol: General Procedure for Aminocarbonylation
-
Reaction Setup: In a pressure vessel, place the 4-chloroquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., dppf, 4 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the solvent (e.g., toluene), the amine (1.5 equiv), and the base (e.g., DBU, 2.0 equiv).
-
Carbon Monoxide: Pressurize the vessel with carbon monoxide gas to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the reaction mixture with stirring for the required time.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Carefully vent the CO pressure. Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
General Experimental Workflow
Caption: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs [beilstein-journals.org]
Application Notes and Protocols for the Preparation of Antimalarial Agents from 4-Chloroquinoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential antimalarial agents starting from 4-Chloroquinoline-5-carbonitrile. The protocols focus on the derivatization of this scaffold to generate 4-aminoquinoline-5-carbonitrile and 4-aminoquinoline-5-carboxamide analogs, classes of compounds with known antimalarial activity.
Introduction
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a historically significant example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new and effective antimalarial agents. This compound is a versatile starting material that allows for chemical modifications at both the 4- and 5-positions of the quinoline ring, offering opportunities to synthesize novel derivatives that may overcome existing resistance mechanisms.
The primary mechanism of action for many 4-aminoquinoline derivatives involves the inhibition of hemozoin formation in the parasite's food vacuole. By accumulating in this acidic organelle, these compounds are thought to cap the growing heme polymer, leading to a buildup of toxic free heme and subsequent parasite death. The functional groups at the 5-position can influence the compound's physicochemical properties, such as solubility and lipophilicity, and may provide additional interactions with biological targets.
Synthetic Strategy
The general synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of this compound is displaced by a suitable amine to introduce a side chain, a key feature for antimalarial activity.
-
Functional Group Transformation: The nitrile group at the 5-position is then converted into a carboxamide. This transformation can potentially enhance the antimalarial activity and modulate the pharmacokinetic properties of the molecule.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(Alkylamino)quinoline-5-carbonitrile Derivatives
This protocol describes the nucleophilic aromatic substitution of this compound with an appropriate amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, depending on the amine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Ethanol).
-
Add the selected amine (1.2-1.5 eq). If the amine salt is used, or if the amine is a weak nucleophile, add a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-(alkylamino)quinoline-5-carbonitrile derivative.
Expected Yield: 60-85%
Protocol 2: Synthesis of 4-(Alkylamino)quinoline-5-carboxamide Derivatives
This protocol details the hydrolysis of the 5-carbonitrile group of the previously synthesized 4-(alkylamino)quinoline-5-carbonitrile to the corresponding carboxamide.
Materials:
-
4-(Alkylamino)quinoline-5-carbonitrile derivative
-
Sulfuric acid (concentrated) or a mixture of acid and water
-
Sodium hydroxide (NaOH) or other suitable base for neutralization
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Carefully add the 4-(alkylamino)quinoline-5-carbonitrile derivative (1.0 eq) to concentrated sulfuric acid, cooled in an ice bath, with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaOH until a precipitate forms.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Dry the solid product under vacuum to yield the 4-(alkylamino)quinoline-5-carboxamide derivative.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Expected Yield: 70-90%
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized compounds to illustrate the structure-activity relationship (SAR).
Table 1: Synthesis Yields of 4-Aminoquinoline-5-carbonitrile and 4-Aminoquinoline-5-carboxamide Derivatives
| Compound ID | R (Side Chain) | Yield of Carbonitrile (%) | Yield of Carboxamide (%) |
| 1a | -CH₂CH₂N(CH₃)₂ | 82 | 88 |
| 1b | -CH₂CH₂CH₂N(C₂H₅)₂ | 75 | 85 |
| 1c | -CH(CH₃)(CH₂)₃N(C₂H₅)₂ | 68 | 81 |
Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline-5-carboxamide Derivatives
| Compound ID | R (Side Chain) | IC₅₀ (nM) vs. P. falciparum 3D7 (CQ-sensitive) | IC₅₀ (nM) vs. P. falciparum K1 (CQ-resistant) |
| 1a | -CH₂CH₂N(CH₃)₂ | 25 | 150 |
| 1b | -CH₂CH₂CH₂N(C₂H₅)₂ | 15 | 90 |
| 1c | -CH(CH₃)(CH₂)₃N(C₂H₅)₂ | 35 | 210 |
| Chloroquine | - | 20 | 300 |
Note: The data presented in these tables are illustrative and intended to guide researchers. Actual results may vary.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. The logical relationship of this mechanism is illustrated below.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
The experimental workflow for the synthesis and evaluation of these compounds is a multi-step process.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
The protocols and data presented here provide a framework for the synthesis and evaluation of novel antimalarial agents derived from this compound. By systematically modifying the side chain at the 4-position and converting the 5-carbonitrile to a 5-carboxamide, researchers can explore the structure-activity relationships and potentially identify new lead compounds with improved activity against drug-resistant malaria parasites. Further in vivo studies would be necessary to evaluate the efficacy and pharmacokinetic profiles of promising candidates.
Application Notes and Protocols: Synthesis of Pyrimidine Derivatives from Quinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrimidine derivatives utilizing quinoline precursors. These hybrid molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The following sections detail synthetic methodologies, quantitative data, and the mechanism of action for select derivatives.
Data Presentation
The following table summarizes quantitative data for the synthesis of various quinoline-pyrimidine derivatives and their biological activities.
| Compound Type | Synthesis Method | Precursors | Yield (%) | Biological Activity (IC50) | Target Cell Line/Protein | Reference |
| Dihydropyrido[2,3-d]pyrimidines | Microwave-Assisted One-Pot Three-Component Reaction | Formyl-quinoline, Aminopyrimidine, Cyclic 1,3-diketone | 85-95 | Not specified in the provided synthesis paper | N/A | [1] |
| Pyrimidine Fused Quinolines (Deazaflavins) | Ligand-Free Copper-Catalyzed Domino Reaction (Microwave) | 6-Aminouracils, 2-Bromobenzaldehydes | 70-85 | Not specified in the provided synthesis paper | N/A | [2] |
| Pyrimidine Fused Quinolines (Deazaflavins) | Ligand-Free Copper-Catalyzed Domino Reaction (Conventional Heating) | 6-Aminouracil, 2-Bromobenzyl bromides | 60-75 | Not specified in the provided synthesis paper | N/A | [2] |
| Quinoline/Pyrido[2,3-d]pyrimidin-4(3H)-one (4g) | Multi-step synthesis | Not explicitly detailed | N/A | 3.02 ± 0.63 µM | MCF-7 | [3] |
| Quinoline Derivative (4c) | Multi-step synthesis | Not explicitly detailed | N/A | 17 ± 0.3 µM (Tubulin Polymerization) | MDA-MB-231 | [4][5] |
| N², N⁴-bis(substituted)-phenyl-quinoline-pyrido[2,3-d]pyrimidine-2,4-diamine | Nucleophilic Substitution | 4-chloro-2-(methylthio)-5-(quinoline)pyrido[2,3-d]pyrimidine, Substituted anilines | Good yields (not specified) | Promising anticancer and antioxidant effects | MCF-7 | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of Dihydropyrido[2,3-d]pyrimidines
This protocol describes a catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines bearing a quinoline fragment via microwave irradiation.[1]
Materials:
-
Formyl-quinoline derivative (e.g., 3-formyl-2-oxo-quinoline)
-
Aminopyrimidine derivative (e.g., 2,4,6-triaminopyrimidine)
-
Cyclic 1,3-diketone (e.g., dimedone)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts (0.05 mmol) of the formyl-quinoline derivative, the aminopyrimidine, and the cyclic 1,3-diketone.
-
Add 1.0 mL of DMF to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 8–20 minutes at a temperature of 125–135 °C, a power of 250 W, and a pressure of 30 PSI.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with ethanol (2 x 3 mL).
-
Dry the purified product in the air.
Protocol 2: Copper-Catalyzed Synthesis of Pyrimidine Fused Quinolines
This protocol details the synthesis of pyrimidine fused quinolines through a ligand-free, copper-catalyzed domino reaction.[2]
Materials:
-
6-Aminouracil derivative
-
2-Bromobenzaldehyde or 2-bromobenzyl bromide derivative
-
Copper(II) chloride (CuCl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Molecular oxygen (for benzyl bromide precursors)
-
Microwave reactor or conventional heating setup
Method A: Microwave-Assisted Synthesis with 2-Bromobenzaldehydes
-
To a reaction vessel, add the 6-aminouracil derivative, 2-bromobenzaldehyde derivative, K₂CO₃ (as base), and a catalytic amount of CuCl₂ (10 mol%).
-
Add DMF as the reaction medium.
-
Heat the mixture under microwave irradiation for 30 minutes.
-
After cooling, isolate and purify the product using standard procedures.
Method B: Conventional Heating with 2-Bromobenzyl Bromides
-
In a round-bottom flask, combine the 6-aminouracil derivative, 2-bromobenzyl bromide derivative, K₂CO₃ (as base), and CuCl₂ (10 mol%).
-
Add DMF as the solvent.
-
Bubble molecular oxygen through the reaction mixture.
-
Reflux the mixture under conventional heating.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and proceed with product isolation and purification.
Visualizations
Application Notes
Anticancer Activity: Tubulin Polymerization Inhibition
Several quinoline-pyrimidine derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[3][4][7] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).
The synthesized quinoline-pyrimidine compounds often target the colchicine binding site on β-tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules. As a result, the formation of the mitotic spindle is inhibited, causing the cancer cells to arrest in the G2/M phase of the cell cycle.[4][5] This prolonged arrest ultimately triggers the apoptotic cascade, leading to the death of the cancer cell. The selectivity of these compounds for cancer cells over normal cells is a key area of ongoing research.[3]
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies suggest that the nature and position of substituents on both the quinoline and pyrimidine rings significantly influence the biological activity. For instance, the presence of methoxy-substituted phenyl and cycloheptane rings has been shown to enhance the anticancer activity of certain quinoline/pyrido-pyrimidine derivatives.[3] Further optimization of these scaffolds holds promise for the development of novel and more potent anticancer agents.
Synthetic Strategy Considerations
-
Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles.[1] This method is particularly well-suited for rapid library synthesis in drug discovery programs.
-
Copper-catalyzed domino reactions provide an efficient one-pot strategy for the construction of fused heterocyclic systems, minimizing the number of synthetic steps and purification procedures.[2] The choice between microwave and conventional heating can influence the reaction outcome and yield.
-
The versatility of the starting materials allows for the generation of a diverse range of substituted quinoline-pyrimidine derivatives, facilitating the exploration of the chemical space for improved biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Pyrimidine Fused Quinolines by Ligand-Free Copper-Catalyzed Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a quinoline derivative with potential therapeutic applications. The document outlines a detailed three-step synthetic protocol starting from commercially available 4,7-dichloroquinoline. This method involves an N-oxidation, a subsequent C2-amide formation, and a final C4 nucleophilic aromatic substitution (SNAr) reaction. All quantitative data, including reaction conditions and yields, are summarized for clarity. Detailed experimental procedures and characterization data are provided for each intermediate and the final product. Additionally, this document includes a discussion on the potential biological significance of this class of compounds and a hypothetical signaling pathway that may be modulated by such derivatives, based on existing literature for analogous structures.
Introduction
Quinoline and morpholine scaffolds are prominent heterocyclic motifs in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities.[1] Derivatives of N-(quinolinyl)amides and N-(quinolinyl)morpholines, in particular, have garnered interest as potential therapeutic agents, demonstrating activities such as anticancer, antibacterial, antifungal, and antiparasitic properties.[1][2] For instance, certain N-(quinolin-2-yl)benzamide derivatives have shown antiproliferative activity against various cancer cell lines, and other quinoline-morpholine hybrids have been investigated as antagonists for receptors like TRPV1 and MCH1R.[1]
The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide described herein follows a robust and reproducible three-step sequence, providing a clear pathway for researchers to obtain this compound for further investigation.[1][3]
Synthesis Overview
The preparation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4) is achieved through a conventional three-step process starting from 4,7-dichloroquinoline (1).[1][3]
-
Step 1: N-Oxidation: 4,7-dichloroquinoline (1) is oxidized to form 4,7-dichloroquinoline 1-oxide (2).
-
Step 2: C2-Amide Formation: The N-oxide (2) undergoes a reaction with benzonitrile to yield N-(4,7-dichloroquinolin-2-yl)benzamide (3).
-
Step 3: C4-Amination (SNAr): The final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4), is obtained by a nucleophilic aromatic substitution reaction of compound (3) with morpholine.
Quantitative Data Summary
The following tables summarize the reactants, conditions, and outcomes for each step of the synthesis.
Table 1: Synthesis of 4,7-dichloroquinoline 1-oxide (2)
| Parameter | Value | Reference |
| Starting Material | 4,7-dichloroquinoline (1) | [1] |
| Reagent | m-Chloroperbenzoic acid (m-CPBA) (1.2 equiv.) | [1] |
| Solvent | Chloroform (CHCl₃) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | 81% | [1] |
| Physical Appearance | White solid | [1] |
| Melting Point | 164–166 °C | [1] |
Table 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide (3)
| Parameter | Value | Reference |
| Starting Material | 4,7-dichloroquinoline 1-oxide (2) | [1] |
| Reagents | Benzonitrile (8 equiv.), 97% Sulfuric Acid (2 equiv.) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | 70 °C (Reflux) | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 92% | [1] |
| Physical Appearance | White solid | [1] |
| Melting Point | 133–134 °C | [1] |
Table 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4)
| Parameter | Value | Reference |
| Starting Material | N-(4,7-dichloroquinolin-2-yl)benzamide (3) | [1] |
| Reagents | Morpholine (4 equiv.), Potassium Carbonate (K₂CO₃) (3 equiv.) | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 92% | [1] |
| Physical Appearance | Very light orange solid | [1] |
Experimental Protocols
Step 1: Synthesis of 4,7-dichloroquinoline 1-oxide (2)
Materials:
-
4,7-dichloroquinoline (1)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Chloroform (CHCl₃)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1) in chloroform.
-
Add m-chloroperbenzoic acid (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:3) as the eluent.[1]
-
Combine the fractions containing the desired product and evaporate the solvent to yield 4,7-dichloroquinoline 1-oxide (2) as a white solid.[1]
Step 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide (3)
Materials:
-
4,7-dichloroquinoline 1-oxide (2)
-
Benzonitrile
-
97% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL crimper vial equipped with a magnetic stirrer, add benzonitrile (8 mmol) and 97% H₂SO₄ (2 mmol). Stir for 1 minute at room temperature.[1]
-
Add a solution of 4,7-dichloroquinoline 1-oxide (2) (1 mmol) in dichloromethane (2 mL).[1]
-
Seal the vial and heat the reaction mixture to 70 °C under reflux for 24 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and perform a liquid-liquid extraction using ethyl acetate (3 x 20 mL) and brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent to obtain N-(4,7-dichloroquinolin-2-yl)benzamide (3) as a white solid.[1]
Step 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4)
Materials:
-
N-(4,7-dichloroquinolin-2-yl)benzamide (3) (1 mmol)
-
Morpholine (4 mmol)
-
Potassium carbonate (K₂CO₃) (3 mmol)
-
Dimethylformamide (DMF) (2.5 mL)
-
Brine
Procedure:
-
In a 10 mL crimper vial equipped with a magnetic stirrer, combine N-(4,7-dichloroquinolin-2-yl)benzamide (3), morpholine, and K₂CO₃ in DMF.[1]
-
Seal the reaction vial and heat the mixture at 120 °C for 24 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture and treat it with brine to precipitate the product.[1]
-
Filter the precipitate from the mother liquor and dry it in the air to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4), as a very light orange solid.[1]
Synthesis Workflow and Reaction Mechanism
The overall synthetic pathway and a plausible mechanism for the key C2-amide formation step are illustrated below.
Application Notes: Potential Biological Activity
While specific biological data for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is not extensively documented in the public domain, the structural motifs present in the molecule suggest several potential areas for investigation. Quinoline derivatives are known to possess a broad spectrum of pharmacological activities.
-
Anticancer Potential: Many 7-chloroquinoline derivatives have been investigated as anticancer agents. Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cell proliferation and survival. Analogs such as 7-chloro-4-(phenylsulfanyl)quinoline have been shown to induce apoptosis and inhibit the PI3K signaling pathway in cancer cells.
-
Antimicrobial and Antifungal Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents. The title compound could be screened for activity against various strains of bacteria and fungi.
-
Receptor Modulation: As previously mentioned, related quinolinyl-morpholine structures have been identified as antagonists for the TRPV1 and MCH1R receptors, suggesting that N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide could be evaluated for its effects on these or other G-protein coupled receptors.
Hypothetical Signaling Pathway Modulation
Given the evidence that some quinoline derivatives act as inhibitors of the PI3K pathway, a hypothetical mechanism of action for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide as an anticancer agent could involve the modulation of this critical signaling cascade. The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, and survival.
Disclaimer: The signaling pathway diagram represents a hypothetical mechanism of action based on the activity of structurally related compounds. Experimental validation is required to confirm if N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide interacts with this or any other biological pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloroquinoline-5-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4-chloroquinoline-5-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical synthetic approach involves a two-step process:
-
Gould-Jacobs Reaction: Synthesis of the precursor, 4-hydroxyquinoline-5-carbonitrile, by reacting 3-aminobenzonitrile with an ethoxymethylenemalonate derivative. This is followed by a high-temperature cyclization.[1][2]
-
Chlorination: Conversion of the 4-hydroxyquinoline-5-carbonitrile to the final product, this compound, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Q2: What are the critical parameters affecting the yield in the Gould-Jacobs reaction for this synthesis?
The key parameters for the Gould-Jacobs reaction include the reaction temperature for the cyclization step, the choice of solvent, and the nature of the substituents on the aniline starting material. High temperatures are generally required for the cyclization, and microwave-assisted heating can often improve yields and reduce reaction times.[4][5] For anilines with electron-withdrawing groups, like the cyano group in 3-aminobenzonitrile, more forcing conditions may be necessary.
Q3: How does the electron-withdrawing cyano group on the aniline precursor affect the Gould-Jacobs reaction?
An electron-withdrawing group at the meta-position of the aniline can deactivate the ring, potentially making the intramolecular cyclization step more difficult and requiring higher temperatures or longer reaction times. This can lead to lower yields or the formation of side products if the conditions are not optimized.
Q4: What are the most common issues encountered during the chlorination of 4-hydroxyquinolines with POCl₃?
Common problems include incomplete reaction, decomposition of the starting material or product, and the formation of dark-colored impurities.[3] These issues can often be attributed to insufficient heating, the presence of moisture, or the use of poor-quality reagents.[3]
Q5: How can I monitor the progress of the chlorination reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material (4-hydroxyquinoline-5-carbonitrile) and the formation of the product (this compound).
Troubleshooting Guides
Problem 1: Low Yield in Gould-Jacobs Reaction (Synthesis of 4-hydroxyquinoline-5-carbonitrile)
| Potential Cause | Troubleshooting Solution |
| Incomplete Cyclization | Increase the cyclization temperature. High-boiling solvents like diphenyl ether or Dowtherm A are often used for this purpose.[6] Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[4][5] |
| Side Reactions/Decomposition | Optimize the reaction time and temperature. Prolonged heating at very high temperatures can lead to degradation. A systematic study of temperature and time is recommended. |
| Poor Regioselectivity | While cyclization of meta-substituted anilines can potentially give two isomers, the Gould-Jacobs reaction often shows a preference. If a mixture of 5-cyano and 7-cyano isomers is obtained, purification by column chromatography or recrystallization will be necessary. |
| Low Purity of Starting Materials | Ensure the 3-aminobenzonitrile and diethyl ethoxymethylenemalonate are of high purity. Impurities can interfere with the reaction. |
Problem 2: Low Yield or Incomplete Chlorination (Synthesis of this compound)
| Potential Cause | Troubleshooting Solution |
| Inadequate Chlorinating Agent | Ensure an adequate excess of POCl₃ is used. The reaction is often run with POCl₃ as the solvent. |
| Presence of Moisture | Use freshly distilled POCl₃ and ensure all glassware is thoroughly flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[3] |
| Insufficient Heating | The reaction typically requires heating to reflux (around 110 °C for POCl₃). Ensure the reaction is maintained at the appropriate temperature for a sufficient duration (typically 2-4 hours).[3] |
| Formation of Dark Tarry Material | This can result from overheating or prolonged reaction times. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. Adding a small amount of a tertiary amine base like N,N-dimethylaniline can sometimes mitigate side reactions. |
| Difficult Work-up | Quenching the reaction mixture by pouring it onto crushed ice must be done carefully and with vigorous stirring in a well-ventilated fume hood. The product can then be extracted with an organic solvent. |
Data Presentation
Table 1: Typical Reaction Conditions for Gould-Jacobs Cyclization
| Parameter | Condition | Notes |
| Starting Materials | 3-Aminobenzonitrile, Diethyl ethoxymethylenemalonate | |
| Step 1: Condensation | 100-140 °C, 1-2 hours | Formation of the anilinomethylenemalonate intermediate. |
| Step 2: Cyclization (Conventional) | 240-260 °C in high-boiling solvent (e.g., Dowtherm A, Diphenyl ether) | High temperatures are crucial for good yields. |
| Step 2: Cyclization (Microwave) | 250-300 °C, 5-30 minutes | Can significantly reduce reaction time and improve yield.[4] |
Table 2: Typical Reaction Conditions for Chlorination with POCl₃
| Parameter | Condition | Notes |
| Starting Material | 4-Hydroxyquinoline-5-carbonitrile | |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Often used in excess, serving as both reagent and solvent. |
| Additives | Catalytic N,N-dimethylformamide (DMF) (optional, for Vilsmeier-Haack conditions) | Can sometimes facilitate the reaction. |
| Temperature | 90-110 °C (reflux) | |
| Reaction Time | 2-6 hours | Monitor by TLC. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask, combine 3-aminobenzonitrile (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-140 °C for 1-2 hours. Ethanol is evolved during this step.
-
Cyclization: To a separate flask containing a high-boiling solvent (e.g., Dowtherm A or diphenyl ether), preheated to 250 °C, add the crude condensation product dropwise with vigorous stirring. Maintain the temperature at 250-260 °C for 15-30 minutes.
-
Work-up: Allow the reaction mixture to cool to below 100 °C and then add hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash with hexane, and dry. The crude product is ethyl 4-hydroxyquinoline-5-carboxylate-3-carboxylate.
-
Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous solution of sodium hydroxide (10-20%) until the ester is fully hydrolyzed. Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-5-carbonitrile. Collect the solid by filtration, wash with water, and dry.
Protocol 2: Synthesis of this compound (Chlorination)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-hydroxyquinoline-5-carbonitrile (1 equivalent). Add phosphorus oxychloride (5-10 equivalents) and a magnetic stir bar.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.
-
Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 4-Chloroquinoline-5-carbonitrile by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Chloroquinoline-5-carbonitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of quinoline derivatives, including this compound, is silica gel (60-120 mesh or 230-400 mesh).[1] Due to the basic nature of the quinoline nitrogen, which can interact with the acidic silanol groups on the silica surface leading to peak tailing or decomposition, deactivation of the silica gel may be necessary.[2]
Q2: What mobile phase system is suitable for the elution of this compound?
A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude sample. A good starting point for developing your method is a 1:1 (v/v) mixture of hexane and ethyl acetate. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.[3]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to the quinoline ring system. Therefore, it can be easily visualized on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot against the fluorescent background of the TLC plate.
Q4: Should I use wet or dry loading for my sample?
A4: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: If your crude product is readily soluble in a small amount of the initial, less polar mobile phase, wet loading can be employed. Dissolve the sample in the minimum amount of solvent and carefully apply it to the top of the column.[4]
-
Dry Loading: If your sample has poor solubility in the initial mobile phase, dry loading is the recommended method.[5] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation/Overlapping Peaks | Improper mobile phase polarity. | Optimize the mobile phase composition using TLC. A less polar solvent system will increase the retention time and may improve separation. |
| Column overloading. | The amount of crude sample should not exceed a certain ratio with the stationary phase. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| Poorly packed column. | Ensure the column is packed uniformly without any air bubbles or channels. The slurry packing method is generally preferred for a more homogenous packing.[4] | |
| Peak Tailing | Interaction of the basic quinoline nitrogen with acidic silanol groups on the silica gel.[2] | Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to the eluent to neutralize the acidic sites on the silica gel.[2] |
| Compound Decomposition on the Column | The acidic nature of silica gel can cause degradation of sensitive compounds. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., 1-2% triethylamine).[3] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[2] For highly sensitive compounds, running the column at a lower temperature may also help.[2] |
| No Compound Eluting from the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system). |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[6] | |
| The compound is highly polar and strongly adsorbed to the silica. | Consider using a more polar mobile phase system, such as dichloromethane/methanol. |
Experimental Protocols
Protocol 1: Column Chromatography with Slurry Packing and Wet Loading
-
Stationary Phase Preparation (Slurry Method):
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).[1]
-
Carefully pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.[1]
-
Allow the silica to settle and add another layer of sand on top.
-
-
Sample Loading (Wet Method):
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.[4]
-
Carefully pipette the solution onto the top layer of sand.
-
-
Elution:
-
Begin elution with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.
-
Collect fractions and monitor them by TLC to identify the pure compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Column Chromatography with Dry Loading
-
Stationary Phase Preparation and Column Packing: Follow steps 1 and 2 from Protocol 1.
-
Sample Preparation (Dry Loading):
-
Sample Loading:
-
Carefully add the powder containing the adsorbed sample to the top of the prepared column.
-
-
Elution and Isolation: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Chloroquinolines
Welcome to the technical support center for the synthesis of 4-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-chloroquinolines and their precursors.
Q1: I am getting a low yield in my 4-chloroquinoline synthesis. What are the common causes and how can I improve it?
A1: Low yields in 4-chloroquinoline synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and solutions:
-
Incomplete Cyclization (Gould-Jacobs & Combes Syntheses): The thermal cyclization step often requires high temperatures. If the reaction is incomplete, you will be left with the intermediate (e.g., anilidomethylenemalonate in the Gould-Jacobs reaction).
-
Solution: Increase the reaction temperature. For the Gould-Jacobs reaction, temperatures of 250-300°C are often necessary.[1] Using a high-boiling point solvent like diphenyl ether can facilitate reaching these temperatures. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1]
-
-
Suboptimal Chlorination: The conversion of the 4-hydroxyquinoline intermediate to 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) can be inefficient.
-
Solution: Ensure anhydrous conditions, as POCl₃ is moisture-sensitive. Use freshly distilled POCl₃ and thoroughly dried glassware. The reaction temperature for chlorination is typically between 90-120°C for 4-12 hours.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Side Reactions and Decomposition: At the high temperatures required for cyclization, starting materials or the product can decompose, leading to the formation of tarry byproducts and reducing the overall yield.
-
Solution: Carefully control the reaction time and temperature. While high temperatures are needed, prolonged heating can be detrimental.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidative decomposition.
-
Q2: My final product is contaminated with 4-hydroxyquinoline. How can I prevent its formation and remove it?
A2: The presence of 4-hydroxyquinoline is a common issue, as it is the immediate precursor to 4-chloroquinoline and can also be formed by hydrolysis of the product.
-
Prevention:
-
Drive the chlorination reaction to completion: As mentioned above, ensure optimal conditions for the chlorination step (adequate temperature, reaction time, and anhydrous conditions) to convert all the 4-hydroxyquinoline starting material.
-
Anhydrous workup: During the workup of the chlorination reaction, avoid prolonged exposure to water or protic solvents, which can hydrolyze the 4-chloroquinoline product back to the 4-hydroxyquinoline.
-
-
Removal:
-
Aqueous wash: 4-Hydroxyquinolines are phenolic and thus acidic. Washing the crude product dissolved in an organic solvent with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) can selectively extract the 4-hydroxyquinoline impurity into the aqueous layer.
-
Recrystallization: If the basic wash is not completely effective, recrystallization from a suitable solvent can help in purifying the 4-chloroquinoline.
-
Q3: I am observing the formation of an unwanted regioisomer (e.g., 5-chloro- instead of 7-chloroquinoline). How can I control the regioselectivity?
A3: Regioselectivity is a significant challenge, particularly in syntheses like the Combes reaction when using substituted anilines. The position of the substituents on the final quinoline ring is influenced by both steric and electronic effects.[3]
-
Choice of Synthesis: The Gould-Jacobs reaction, which involves the cyclization of an anilidomethylenemalonate, often provides better regiochemical control compared to the Combes synthesis, as the cyclization is directed by the position of the substituent on the aniline ring.
-
In the Combes Synthesis:
-
Substituent Effects: The electronic nature of the substituents on the aniline can influence the position of cyclization. For instance, in the synthesis of trifluoromethyl-quinolines, using chloro- or fluoroanilines tends to favor the formation of the 4-CF₃ regioisomer.[3]
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can also influence the regiochemical outcome.[3]
-
Catalyst and Solvent: The choice of acid catalyst and solvent can impact the ratio of regioisomers formed. It is advisable to screen different catalysts (e.g., sulfuric acid, polyphosphoric acid) and solvents to optimize for the desired isomer.
-
Q4: My reaction mixture has turned into a dark, tarry mess. What went wrong and can I salvage my product?
A4: The formation of tar is a common problem in reactions that require high temperatures and strong acids, such as the Skraup and to some extent, the Gould-Jacobs and Combes syntheses.
-
Cause: This is usually due to the decomposition of starting materials or the product, and polymerization side reactions. Excessive heat and prolonged reaction times are the primary culprits.
-
Prevention:
-
Temperature Control: Maintain the reaction temperature within the optimal range and avoid overheating.
-
Reaction Time: Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidative side reactions.
-
-
Salvaging the Product:
-
If the product is volatile, steam distillation can sometimes be used to separate it from the non-volatile tar.
-
Column chromatography is often the most effective way to purify the product from the tarry byproducts, although it can be challenging with very viscous tars.
-
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of quinoline synthesis, based on literature data. This information can guide the optimization of your experimental conditions.
| Synthesis Step | Parameter | Conditions | Product | Yield (%) | Notes |
| Gould-Jacobs Cyclization | Temperature & Time | 250°C, 5 min (Microwave) | 4-Hydroxyquinoline derivative | 1% | Incomplete cyclization, intermediate is the main product.[1] |
| Temperature & Time | 300°C, 10 min (Microwave) | 4-Hydroxyquinoline derivative | 37% | Higher temperature improves cyclization.[1] | |
| Temperature & Time | 300°C, 5 min (Microwave) | 4-Hydroxyquinoline derivative | 47% | Shorter time at high temperature can reduce degradation.[1] | |
| Chlorination with POCl₃ | Temperature & Time | 100°C, 6 hours | 4-Chloro-6,7-dimethoxyquinoline | 79.2% | Standard conditions for chlorination.[2] |
| Temperature & Time | 70-90°C | Chloroquinazoline | - | Clean conversion of phosphorylated intermediates to product.[4][5] | |
| Combes Synthesis | Catalyst | Sulfuric Acid | 2,4-Disubstituted quinolines | Good | A standard and effective catalyst for this reaction.[6] |
| Catalyst | Polyphosphoric Acid (PPA) | 2,4-Disubstituted quinolines | Good | Can be a good alternative to sulfuric acid. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 4-chloroquinolines.
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
This protocol describes the initial condensation and subsequent cyclization to form the 4-hydroxyquinoline precursor.
-
Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).
-
Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by the distillation of ethanol.
-
After the reaction is complete, the intermediate, diethyl (3-chloroanilino)methylenemalonate, can be used directly in the next step or purified.
-
Cyclization: Add the crude intermediate to a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 250°C) with stirring for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry to obtain the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.
Protocol 2: Chlorination of 4-hydroxy-7-chloroquinoline with POCl₃
This protocol details the conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-7-chloroquinoline (1.0 equivalent).
-
Add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents).
-
Reaction: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is neutral to slightly basic. This will precipitate the crude 4,7-dichloroquinoline.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
Visualizing the Synthesis and Side Reactions
The following diagram illustrates the general synthetic pathway to 4-chloroquinolines and highlights the key side reactions that can occur.
Caption: Synthetic pathways to 4-chloroquinolines and common side reactions.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your SNAr reactions in a question-and-answer format.
Q1: My SNAr reaction is not proceeding to completion, or the yield is very low. What are the potential causes and how can I improve the conversion rate?
A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Substrate Reactivity: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] If your substrate lacks adequate activation, the reaction will be sluggish. Consider using a more electron-deficient analog if possible.
-
Leaving Group Ability: In SNAr reactions, the trend for halogen leaving groups is often F > Cl ≈ Br > I.[1][4] This is counterintuitive compared to SN2 reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, which is the rate-determining step.[5][6] If you are using a less effective leaving group, consider if a fluoro-substituted starting material is available.
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. Common effective nucleophiles include alkoxides, thiolates, and amines.[7] If your nucleophile is weak, you may need to use a stronger base to deprotonate it and increase its nucleophilicity.
-
Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1] If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.[1] Some reactions may even necessitate reflux conditions.[1]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[1][8] These solvents solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[8] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1]
Q2: I am observing the formation of multiple spots on my TLC plate, suggesting the presence of side products. What are the common side reactions in SNAr, and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself may compete with your intended nucleophile.[1] It is advisable to use a non-reactive, polar aprotic solvent.
-
Di-substitution: If your aromatic substrate possesses more than one leaving group, you may be observing double substitution.[1] To favor mono-substitution, you can use a stoichiometric amount of the nucleophile.
-
Hydrolysis: The presence of water in your reaction mixture can lead to hydrolysis of either the starting material or the product, especially if the reaction is conducted under basic conditions and at elevated temperatures.[1] Ensure the use of anhydrous solvents and reagents.
-
Benzyne Formation: Under very strong basic conditions (e.g., with NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[1][9] This is more prevalent with unactivated aryl halides.
Q3: How do I choose the right solvent and temperature for my SNAr reaction?
A3: Solvent and temperature are critical parameters for a successful SNAr reaction.
-
Solvent Selection: Polar aprotic solvents are the top choice as they enhance the reactivity of the nucleophile.[1][8] DMSO is often reported to provide significant rate enhancements compared to other solvents, allowing reactions to proceed at lower temperatures and with better selectivity.[8]
-
Temperature Optimization: The optimal temperature depends on the reactivity of your substrate and nucleophile. Less activated substrates or weaker nucleophiles will generally require higher temperatures.[10] It is recommended to start at a moderate temperature (e.g., 50-80 °C) and increase it incrementally if the reaction is not proceeding. For highly activated substrates, the reaction may even proceed at room temperature.[11]
Q4: What is the role of the base in an SNAr reaction, and how do I select an appropriate one?
A4: A base is often necessary to deprotonate a protic nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for less acidic nucleophiles.[11] The choice of base depends on the pKa of the nucleophile. For instance, a weaker base like K₂CO₃ is often sufficient for amines, while alcohols may require a stronger base like NaH.
Q5: How can I monitor the progress of my SNAr reaction?
A5: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Data Presentation
The efficiency of SNAr reactions is highly dependent on the choice of leaving group, solvent, and temperature. The following tables summarize key reaction parameters.
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | High electronegativity activates the aromatic ring towards nucleophilic attack (rate-determining step).[5][6] |
| Cl | Moderate | Good leaving group ability. |
| Br | Moderate | Similar reactivity to Chlorine.[4] |
| I | Lower | Less effective at activating the ring compared to Fluorine.[4] |
| NO₂ | High | Strong electron-withdrawing nature and good leaving group ability.[4] |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Rationale for Use |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Excellent at solvating cations, leaving the nucleophile highly reactive. Often leads to significant rate enhancement.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A common and effective solvent for SNAr reactions.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Another suitable polar aprotic solvent.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Can be used, especially for reactions with strong bases like NaH.[11] |
| Alcohols (e.g., t-Amyl alcohol) | Polar Protic | Can be used in specific cases, but may act as a competing nucleophile.[12][13] |
Table 3: Typical Reaction Conditions for SNAr with Different Nucleophiles
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Primary/Secondary Amine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 3 |
| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 |
| Alcohol/Phenol | Phenol | NaH or t-BuOK | THF or DMF | 60-80 | Varies |
| Thiol | Thiophenol | NaH | THF or DMF | RT - 60 | Varies |
Note: The conditions provided are examples and may require optimization for specific substrates and nucleophiles.[11][12]
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of an activated aryl fluoride with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the aryl fluoride (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[11]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by TLC.[11]
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]
Protocol 2: General Procedure for SNAr with an Alcohol or Phenol Nucleophile
This protocol is for the synthesis of aryl ethers from an activated aryl fluoride and an alcohol or phenol.
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in an anhydrous solvent like THF or DMF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.[11]
-
Addition of Aryl Halide: Add the activated aryl fluoride (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.[11]
Visualizations
The following diagrams illustrate key concepts and workflows related to SNAr reactions.
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A decision-making workflow for troubleshooting low-yielding SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scale-Up of 4-Chloroquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 4-chloroquinoline synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of 4-chloroquinoline synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress by TLC or HPLC. Consider extending reaction time or moderately increasing the temperature. |
| Side reactions: Formation of undesired byproducts such as isomers or polymerized material. | Optimize reaction conditions (temperature, solvent, catalyst). Ensure slow and controlled addition of reagents, especially in exothermic reactions. | |
| Purity of starting materials: Impurities in reactants can inhibit the reaction or lead to side products. | Verify the purity of starting materials using appropriate analytical methods (e.g., NMR, GC-MS). Purify starting materials if necessary. | |
| Moisture: Presence of water can be detrimental, especially when using moisture-sensitive reagents like phosphorus oxychloride (POCl₃). | Use anhydrous solvents and flame-dried glassware. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Dark Oil or Tar | Excessive reaction temperature: Overheating can lead to decomposition and polymerization. | Maintain strict temperature control. For exothermic reactions, ensure adequate cooling and controlled reagent addition. |
| Incorrect stoichiometry: An improper ratio of reactants can promote side reactions. | Carefully control the stoichiometry of all reactants. | |
| Presence of oxygen: Air leaks in the reaction setup can cause oxidative side reactions. | Ensure the reaction setup is properly sealed and, if necessary, purged with an inert gas. | |
| Poor Product Purity | Inefficient purification: Product loss or incomplete separation from byproducts during work-up and purification steps. | Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). Minimize product loss during extraction and washing steps by checking solvent polarity and increasing the number of extractions if needed. |
| Isomer formation: In syntheses involving substituted anilines, cyclization can occur at different positions, leading to isomeric impurities. | Employ reaction conditions or starting materials that favor the formation of the desired isomer. Specific purification techniques may be required to separate isomers. | |
| Runaway Reaction | Poor heat dissipation: Inadequate cooling for highly exothermic steps, particularly on a larger scale where the surface area-to-volume ratio decreases. | Use a reactor with efficient heat exchange capabilities. Ensure controlled, slow addition of reagents. Consider using a solvent with a higher boiling point or diluting the reaction mixture. |
| Uncontrolled addition of reagents: Adding reactants too quickly can lead to a rapid and uncontrollable increase in temperature. | Use a syringe pump or a dropping funnel for the controlled addition of reagents. Monitor the internal temperature of the reaction closely. |
Frequently Asked Questions (FAQs)
1. What are the most common challenges when scaling up the chlorination of 4-hydroxyquinoline to 4-chloroquinoline using phosphorus oxychloride (POCl₃)?
Scaling up the chlorination step with POCl₃ presents several challenges:
-
Exothermic Reaction: The reaction is often highly exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing side reactions or a runaway reaction.
-
Reagent Handling: POCl₃ is a corrosive and moisture-sensitive reagent. Handling large quantities requires specialized equipment and stringent safety protocols.
-
Work-up: Quenching large volumes of POCl₃ with water is a hazardous operation that generates significant amounts of HCl gas and heat. This requires a well-ventilated area and a carefully controlled quenching procedure.
-
Impurity Profile: At higher temperatures, the formation of byproducts can increase, complicating purification.
2. How can I improve the yield and purity of 4-chloroquinoline in a large-scale Gould-Jacobs reaction?
The Gould-Jacobs reaction for quinoline synthesis involves a thermal cyclization step that can be challenging to scale up. To improve yield and purity:
-
Temperature Control: The high temperatures required for cyclization need to be carefully controlled to prevent degradation of the product. The use of high-boiling point solvents like diphenyl ether is common.
-
Reaction Time: Optimizing the reaction time at the elevated temperature is crucial to ensure complete cyclization without significant product decomposition.
-
Microwave Heating: On a laboratory and pilot scale, microwave-assisted heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
3. What are the key safety considerations for the industrial-scale synthesis of 4-chloroquinoline?
-
Hazardous Reagents: The synthesis often involves hazardous materials such as POCl₃, thionyl chloride, and flammable solvents. A thorough understanding of the safety data sheets (SDS) for all chemicals is essential.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, must be used.
-
Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood, especially when handling volatile and corrosive reagents.
-
Emergency Procedures: Emergency procedures for spills, fires, and exposure should be established and clearly communicated to all personnel.
-
Waste Disposal: Hazardous waste must be disposed of according to institutional and governmental regulations.
4. How does the impurity profile of 4-chloroquinoline change during scale-up?
While specific data is highly dependent on the exact synthetic route and conditions, some general trends can be expected:
-
Increased Byproducts from Exotherms: Poor heat control on a larger scale can lead to higher levels of temperature-dependent byproducts.
-
Concentration of Minor Impurities: Impurities present in starting materials may be carried through the synthesis and become more significant at a larger scale.
-
Different Isomer Ratios: In some cases, changes in reaction conditions during scale-up can alter the ratio of product isomers.
It is crucial to develop robust analytical methods (e.g., HPLC, GC-MS) to monitor the impurity profile at each stage of the synthesis and during scale-up.
Experimental Protocols
Example Protocol: Chlorination of 4-Hydroxy-7-chloroquinoline to 4,7-Dichloroquinoline (Industrial Scale)
This protocol is adapted from a patented industrial process and should be performed by trained personnel with appropriate safety measures in place.[1]
-
Charging the Reactor: In a suitable glass-lined reactor, add toluene followed by 4-hydroxy-7-chloroquinoline.
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride to the stirred suspension. The molar ratio of 4-hydroxy-7-chloroquinoline to phosphorus oxychloride is typically between 1:2 and 1:3.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 90-115 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[1]
-
Quenching: After completion, cool the reaction mixture and carefully pour it into a separate vessel containing crushed ice or ice-cold water with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Work-up:
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with fresh toluene.
-
Carefully neutralize the aqueous layer with a 10% sodium hydroxide solution to a pH of 7-8.[1]
-
Extract the neutralized aqueous layer with toluene.
-
Combine all toluene layers and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude 4,7-dichloroquinoline from a suitable solvent such as ethanol or methanol to obtain the final product with a purity of ≥99%.[1] The overall yield for this process is reported to be ≥70%.[1]
Visualizations
Caption: General workflow for the synthesis of 4-chloroquinoline.
Caption: A logical flow for troubleshooting low yield in synthesis.
References
Technical Support Center: Purification of 4-Chloroquinoline-5-carbonitrile
Welcome to the technical support center for the purification of 4-Chloroquinoline-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can arise from the starting materials, side reactions during synthesis, and degradation of the product. Based on plausible synthetic routes, such as a cyclization reaction involving a substituted aniline and a three-carbon component, potential impurities include:
-
Starting Materials: Unreacted 3-aminobenzonitrile or other aniline precursors.
-
Positional Isomers: Formation of the undesired 7-chloro-5-cyanoquinoline isomer is a possibility, arising from the cyclization step. The separation of quinoline isomers can be challenging due to their similar physical properties.[1][2]
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-chloroquinoline-5-carboxamide or 4-chloroquinoline-5-carboxylic acid.
-
Byproducts from Chlorination: If the synthesis involves a chlorination step (e.g., using POCl₃), residual chlorinating agent or byproducts from its decomposition can be present.
-
Polymeric Material: Quinoline syntheses, especially those under harsh acidic conditions, can sometimes produce tarry or polymeric byproducts.
Q2: My crude product is a dark, oily residue. How can I purify it?
A dark, oily crude product often indicates the presence of polymeric byproducts or other colored impurities. A multi-step purification approach is recommended:
-
Initial Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
-
Column Chromatography: This is often the most effective method for removing a wide range of impurities. A silica gel column is typically used.
-
Recrystallization: After column chromatography, recrystallization can be employed to obtain a highly pure, crystalline product.
Q3: I am having difficulty separating positional isomers of my chloro-cyano-quinoline. What can I do?
The separation of positional isomers is a common challenge in quinoline chemistry.[1][2] Here are some strategies:
-
Optimize Column Chromatography:
-
Use a long column with a fine mesh silica gel for higher resolution.
-
Employ a shallow gradient of a solvent system that provides good separation on a TLC plate.
-
Consider using a different stationary phase, such as alumina.
-
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[3]
-
Fractional Crystallization: If the isomers have slightly different solubilities in a particular solvent, fractional crystallization may be effective. This involves a series of recrystallization steps to enrich one isomer in the crystalline phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Product is partially soluble in the wash solutions.- Product is strongly adsorbed on the silica gel column.- Product is lost during recrystallization. | - Use minimal amounts of cold solvent for washing crystals.- Add a small amount of a polar solvent (e.g., methanol) to the elution solvent to ensure complete elution from the column.- Concentrate the mother liquor from recrystallization and perform a second crystallization or repurify by column chromatography. |
| Product contains residual solvent | - Incomplete drying of the purified solid. | - Dry the product under high vacuum for an extended period.- Gently heat the product under vacuum, provided it is thermally stable. |
| Purified product is still colored | - Presence of persistent colored impurities.- Decomposition of the product on silica gel. | - Treat a solution of the product with activated charcoal before the final filtration and recrystallization.- Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase like neutral alumina. |
| Nitrile group hydrolysis | - Exposure to strong acidic or basic conditions during workup or chromatography. | - Maintain neutral pH during aqueous workup.- Avoid using highly acidic or basic mobile phases in chromatography. If necessary, neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold).
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Example of Purity Improvement after Purification
| Purification Step | Purity (%) | Yield (%) |
| Crude Product | 75 | - |
| After Column Chromatography | 95 | 80 |
| After Recrystallization | >99 | 90 (of the chromatographed material) |
Note: The values in this table are for illustrative purposes and may vary depending on the specific experimental conditions.
Visualizations
Troubleshooting Workflow for Purification
Caption: A logical workflow for the purification and purity assessment of this compound.
Common Impurity Sources and Removal Strategies
Caption: Relationship between common impurity types and effective purification techniques.
References
Technical Support Center: Troubleshooting Low Yield in SNAr Reactions of 4-Chloroquinoline
Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields.
Troubleshooting Guide
Low yields in the SNAr reaction of 4-chloroquinoline can stem from various factors, from suboptimal reaction conditions to challenges in product isolation. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem ID | Problem Description | Potential Cause(s) | Recommended Solution(s) |
| LY-01 | Low or No Conversion of Starting Material | - Insufficient reaction temperature or time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion.[1] - Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be less reactive.[1][2] - Inappropriate solvent: The solvent may not be effectively solvating the intermediates or may be deactivating the nucleophile.[1][2] | - Increase Temperature: Gradually increase the reaction temperature. For conventional heating, temperatures between 120-150°C are typical. For microwave synthesis, temperatures can range from 140-180°C.[1] - Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. Reactions can take from a few hours to over 24 hours.[1] - Solvent Selection: Switch to a polar aprotic solvent like DMSO, DMF, or NMP, which are known to enhance SNAr reaction rates.[1][2] - Catalyst Addition: For less reactive anilines, consider adding a Brønsted or Lewis acid catalyst to enhance the reactivity of the 4-chloroquinoline.[1] |
| LY-02 | Formation of Multiple Byproducts | - Side reactions: Undesired reactions such as hydrolysis of the 4-chloroquinoline to 4-hydroxyquinoline can occur if moisture is present.[1] - Decomposition: High reaction temperatures or an overly strong base can cause decomposition of the starting material or product.[2] - Reaction with difunctional nucleophiles: If using a diamine, double substitution can occur.[1] | - Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware to minimize hydrolysis. - Optimize Temperature and Base: Run the reaction at a lower temperature and consider using a milder base (e.g., K₂CO₃ instead of NaH).[2] - Control Stoichiometry: When using a diamine, use a large excess of the diamine to favor the formation of the mono-substituted product.[1] |
| LY-03 | Product Precipitation and Loss During Work-up | - Precipitation of product with byproducts: The desired product may co-precipitate with byproducts, leading to a low isolated yield.[1] - Difficulty in separating product from excess amine: High-boiling point amines used in excess can be challenging to remove during purification.[1] - Product loss during extraction: The polarity of the product may lead to poor separation between aqueous and organic layers. | - Purification Strategy: If the product precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure, followed by purification via recrystallization or column chromatography.[3] - Acidic Wash: During work-up, perform an acidic wash (e.g., with dilute HCl) to protonate the excess amine, rendering it water-soluble and easily separable from the product in the organic layer.[1] - Optimize Extraction: Adjust the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into the organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aminoquinolines?
The most prevalent method is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline derivative with a primary or secondary amine. The electron-withdrawing nature of the quinoline ring system activates the C4 position for nucleophilic attack.[1]
Q2: My amine nucleophile is an aniline, and I'm observing very low reactivity. What can I do?
Anilines are generally less reactive than aliphatic amines in SNAr reactions with 4-chloroquinolines.[1] To improve the yield, you may need to use more forcing conditions, such as higher temperatures. The addition of a Brønsted or Lewis acid catalyst can also enhance the reactivity of the 4-chloroquinoline.[1]
Q3: What is the role of a base in this reaction, and is it always necessary?
A base is often used to neutralize the HCl generated during the reaction. For reactions with secondary amines or less reactive primary amines, an external base like potassium carbonate (K₂CO₃) is often necessary.[1] However, when using primary amines, an external base may not be needed as the amine itself can act as both a nucleophile and a base.[1] For aryl or heteroarylamines, a stronger base such as sodium hydroxide may be required.[1]
Q4: I'm seeing a significant amount of 4-hydroxyquinoline in my crude product. What is the cause and how can I prevent it?
The formation of 4-hydroxyquinoline is due to the hydrolysis of the 4-chloroquinoline starting material.[1] This occurs in the presence of water. To prevent this side reaction, ensure that your reaction is set up under anhydrous conditions using dry solvents and properly dried glassware.
Q5: Are there alternative synthetic methods if I cannot optimize the SNAr reaction?
Yes, several alternative methods exist for synthesizing 4-aminoquinolines. These include Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and Copper-catalyzed reactions.[1][3]
Q6: How can I effectively monitor the progress of my reaction?
The most common method for monitoring the reaction progress is by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the 4-chloroquinoline and the appearance of the product spot.
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general procedure for the SNAr reaction of a 4-chloroquinoline with an amine using conventional heating.
Materials:
-
4-chloroquinoline derivative (1.0 eq)
-
Amine (1.0-1.5 eq)
-
Solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, if required)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a solution of the 4-chloroquinoline derivative in the chosen solvent, add the amine.
-
If required, add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir.[1]
-
Monitor the reaction progress by TLC. A reaction time of several hours to over 24 hours may be necessary.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
4-chloroquinoline derivative (1.0 eq)
-
Amine (1.0-1.5 eq)
-
Solvent (e.g., DMSO, ethanol)
-
Base (if required)
-
Microwave vial and microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinoline derivative, the amine, and the appropriate solvent.[3]
-
Add a base if necessary, depending on the nature of the amine.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C or 180°C) for a short duration (e.g., 20-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.[3]
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the SNAr reaction of 4-chloroquinoline.
Caption: A step-by-step guide to diagnosing and resolving low yield issues.
General SNAr Reaction Mechanism
This diagram illustrates the general mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction of 4-chloroquinoline with an amine.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
References
Technical Support Center: Managing Bis-Quinoline Byproduct Formation
Welcome to the technical support center for managing the formation of bis-quinoline byproducts in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of these and other impurities, thereby enhancing product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are bis-quinoline byproducts and why are they a concern?
A1: Bis-quinoline byproducts are dimeric structures formed by the coupling of two quinoline molecules or their reactive intermediates during a synthesis reaction. These impurities are a concern because they can complicate the purification process, reduce the yield of the desired mono-quinoline product, and may exhibit different pharmacological or toxicological properties, which is particularly critical in drug development.
Q2: Which common quinoline synthesis methods are prone to bis-quinoline byproduct formation?
A2: While specific data on bis-quinoline byproduct formation is not extensively documented for all classical methods, the reaction conditions of syntheses like the Doebner-von Miller, Skraup, and potentially the Pfitzinger and Friedländer reactions could theoretically lead to their formation. Harsh reaction conditions, such as high temperatures and strong acidic or basic catalysts, can promote side reactions, including dimerization.
Q3: What are the general strategies to minimize the formation of bis-quinoline and other byproducts?
A3: Several general strategies can be effective across different quinoline synthesis methods:
-
Temperature Control: Maintaining strict control over the reaction temperature is critical, as higher temperatures often accelerate undesired side reactions.[1][2]
-
Stoichiometry: Careful control of the reactant ratios can minimize the presence of unreacted starting materials or intermediates that could lead to side product formation.
-
Catalyst Selection: The choice of catalyst is vital. Milder catalysts can often prevent the harsh conditions that lead to byproducts.[1][2]
-
Purity of Starting Materials: Ensuring the high purity of starting materials is a crucial step to prevent impurities from participating in side reactions.[2][3]
-
Slow Addition of Reagents: A gradual addition of one or more reactants can help to control exothermic reactions and maintain a low concentration of reactive intermediates, which can reduce the likelihood of dimerization.[4]
Q4: What analytical techniques are recommended for detecting and quantifying bis-quinoline byproducts?
A4: A combination of chromatographic and spectroscopic methods is recommended for the analysis of bis-quinoline impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired quinoline product from non-volatile impurities like bis-quinolines. Method development may be required to achieve optimal separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile quinoline derivatives, GC-MS can be used for both separation and identification of byproducts based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to identify the structure of impurities if they are present in sufficient quantities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying unknown byproducts in a reaction mixture.
Troubleshooting Guides for Specific Syntheses
Doebner-von Miller Synthesis
Problem: Formation of tarry residues and potential bis-quinoline byproducts.
Potential Cause: The Doebner-von Miller reaction is often carried out under strong acidic conditions and at elevated temperatures, which can lead to the polymerization of the α,β-unsaturated carbonyl compound.[4] These conditions may also promote the coupling of reactive intermediates to form bis-quinolines. A proposed mechanism for bis-quinoline formation could involve the acid-catalyzed dimerization of an enamine intermediate or the reaction of a quinoline product with a reactive intermediate.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use a Milder Catalyst | Employing milder Lewis acids (e.g., scandium(III) triflate) or Brønsted acids (e.g., p-toluenesulfonic acid) can reduce the harshness of the reaction conditions.[5] |
| Slow Reagent Addition | Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control the exothermic nature of the reaction and minimize polymerization.[4] |
| Lower Reaction Temperature | Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the rate of side reactions. |
| Use of a Co-solvent | The use of a co-solvent may help to improve the solubility of intermediates and reduce their tendency to polymerize or dimerize. |
Logical Workflow for Troubleshooting Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for the Doebner-von Miller reaction.
Pfitzinger Synthesis
Problem: Formation of tar and potential for self-condensation or dimerization byproducts.
Potential Cause: The Pfitzinger reaction is conducted in a strong base, which can promote the self-condensation of the carbonyl reactant.[6] While less commonly reported, it is conceivable that under certain conditions, a reactive intermediate could lead to the formation of a bis-quinoline structure, particularly if the desired product itself contains reactive sites. The initial ring-opening of isatin creates a reactive amino ketone that could potentially undergo side reactions.[7][8]
Troubleshooting Strategies:
| Strategy | Rationale |
| Pre-formation of Isatin Salt | First, dissolve the isatin in the base to ensure complete ring-opening before adding the carbonyl compound. This can minimize side reactions of the carbonyl component. |
| Control of Temperature | High temperatures can promote the formation of tarry byproducts. Maintaining a consistent and moderate temperature is crucial. |
| Excess of Carbonyl Compound | Using a slight excess of the carbonyl compound can help to drive the reaction to completion and consume the isatin-derived intermediate, potentially reducing the chance for its self-reaction. |
| Solvent Choice | While ethanol is common, exploring other protic solvents or aqueous mixtures might alter the solubility of intermediates and byproducts, thus disfavoring their formation. |
Experimental Workflow for Pfitzinger Synthesis to Minimize Byproducts
Caption: A workflow for the Pfitzinger synthesis emphasizing byproduct control.
Friedländer Synthesis
Problem: Aldol condensation side products and potential for bis-quinoline formation.
Potential Cause: A common side reaction in the Friedländer synthesis is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[9] The formation of bis-quinoline byproducts, while not a classicaly reported major side reaction, could be hypothesized to occur through the reaction of the initial aldol adduct with another molecule of the 2-aminobenzaldehyde or ketone, or through a subsequent reaction of the quinoline product under the reaction conditions.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use of an Imine Analog | To circumvent aldol condensation under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[9] |
| Milder Reaction Conditions | Employing milder catalysts, such as iodine or Lewis acids, can allow the reaction to proceed under less harsh conditions, reducing side reactions.[10] |
| Slow Addition of Ketone | A slow addition of the ketone to the reaction mixture can help to minimize its self-condensation. |
| Solvent-Free Conditions | In some cases, running the reaction under solvent-free conditions with a solid acid catalyst has been shown to be effective and can reduce side reactions. |
Plausible Reaction Pathways in Friedländer Synthesis
Caption: Competing reaction pathways in the Friedländer synthesis.
Quantitative Data Summary
While specific quantitative data on bis-quinoline byproduct formation is scarce in the literature, the following table summarizes general observations on the impact of reaction conditions on the yield of desired quinoline products, which indirectly relates to the minimization of byproducts.
| Synthesis Method | Parameter Varied | Observation on Yield/Purity | Reference |
| Doebner-von Miller | Catalyst | Use of milder Lewis acids can improve yields by reducing polymerization. | [5] |
| Skraup | Moderator | Addition of FeSO₄ or boric acid controls the exotherm, reducing tar formation and improving yield. | [2][11] |
| Combes | Catalyst | Polyphosphoric acid (PPA) can be a more effective dehydrating agent than H₂SO₄, leading to better yields in some cases. | [12] |
| Friedländer | Catalyst | Gold catalysts can enable the reaction to proceed under milder conditions, potentially increasing yields. | [9] |
Detailed Experimental Protocols
Optimized Friedländer Synthesis Protocol
This protocol is designed to minimize side reactions by using a mild catalyst and controlled conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).[2]
-
Reagent Addition: Add the ketone (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 10 mol%).[2]
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.[2]
-
Extraction: Add water (20 mL) to the residue and extract the product with a suitable organic solvent, such as dichloromethane (3 x 15 mL).[2]
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be further purified by crystallization or column chromatography.[2]
Doebner-von Miller Synthesis with Controlled Reagent Addition
This protocol aims to reduce tar formation by the slow addition of the carbonyl compound.
-
Catalyst and Aniline Mixture: In a flask equipped with a dropping funnel and reflux condenser, prepare a solution of aniline in aqueous hydrochloric acid.
-
In Situ Carbonyl Formation/Addition: If preparing the α,β-unsaturated carbonyl in situ (e.g., from an aldol condensation), cool the aniline solution in an ice bath. Slowly add the aldehyde (e.g., acetaldehyde) to the stirred solution.[4] If using a pre-formed α,β-unsaturated carbonyl, add it dropwise to the heated aniline solution.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for the specified time (e.g., 3-7 hours).
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Isolation: Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base. The product can then be isolated by steam distillation or solvent extraction.[3]
-
Purification: The crude product can be further purified by vacuum distillation.[2]
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Continuous-Flow Synthesis of Quinoline Derivatives
Welcome to the technical support center for the continuous-flow synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using continuous-flow synthesis for quinoline derivatives compared to traditional batch methods?
Continuous-flow technology offers several key advantages over traditional batch synthesis for quinoline derivatives. These include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and improved safety, especially when dealing with hazardous reagents or exothermic reactions.[1][2] This platform allows for rapid optimization, continuous production, and easier scalability, often leading to higher yields and purity.[1][2][3]
Q2: What are the most common side products I might encounter, and how can I minimize them?
Common side products in quinoline synthesis depend on the specific reaction (e.g., Friedländer, Doebner-von Miller). In the Friedländer synthesis, self-condensation of the ketone reactant is a frequent issue.[4] For Doebner-von Miller type reactions, tar and polymer formation can occur due to the polymerization of α,β-unsaturated carbonyl compounds under acidic conditions.[4][5] To minimize these, precise control of temperature, reaction time, and catalyst choice is crucial.[4]
Q3: How does residence time affect the yield and purity of my product in a continuous-flow setup?
Residence time is a critical parameter in flow chemistry that directly impacts reaction conversion and product quality.[6] A shorter residence time may lead to incomplete conversion, leaving unreacted starting materials.[7] Conversely, an excessively long residence time can result in the formation of by-products and impurities due to over-reaction.[6] It is essential to optimize the residence time to achieve the highest possible yield and selectivity for the desired quinoline derivative.[6][7]
Q4: My continuous-flow reactor is clogging. What are the likely causes and how can I prevent this?
Clogging in continuous-flow reactors can be caused by several factors, including the precipitation of starting materials, intermediates, or the final product.[7][8] Other causes can include solid by-product formation or catalyst fouling. To prevent clogging, you can try increasing the solvent-to-solute ratio, choosing a solvent in which all components are more soluble, or adjusting the temperature.[8] In some cases, redesigning the reactor or using techniques like oscillatory flow can help maintain particle suspension.[9]
Q5: What analytical techniques are recommended for monitoring my continuous-flow reaction in real-time?
For online or at-line monitoring of continuous-flow quinoline synthesis, high-performance liquid chromatography (HPLC) is a powerful tool for assessing reaction progress and purity.[10] Other techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed for detailed analysis of the reaction mixture.[10][11] In-line spectroscopic methods like ReactIR can also be valuable for monitoring reaction kinetics.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction conversion. | Increase the residence time by decreasing the flow rate or using a larger reactor.[6] Increase the reaction temperature. Optimize the catalyst concentration. |
| Degradation of product or reactants. | Decrease the residence time or lower the reaction temperature. Ensure the purity of starting materials.[4] | |
| Poor mixing of reactants. | Use a more efficient micromixer. Ensure single-phase flow if possible. | |
| Low Purity / Multiple Products | Formation of regioisomers (e.g., in Combes synthesis). | Modify the substrate or catalyst to improve regioselectivity.[4] |
| Self-condensation of reactants (e.g., aldol condensation). | Optimize the reaction temperature and catalyst.[4] Consider a two-stage temperature profile. | |
| Insufficient selectivity. | Screen different solvents and catalysts.[7] Fine-tune the residence time, as even small changes can affect selectivity.[6] | |
| Reactor Clogging | Precipitation of materials. | Increase the solvent flow rate to improve solubility. Screen for a more suitable solvent.[7][8] Heat the reactor tubing. |
| Formation of solid by-products. | Adjust stoichiometry or temperature to minimize side reactions. Consider inline filtration if the particle size is manageable. | |
| Inconsistent Results | Fluctuations in pump flow rates. | Calibrate pumps regularly. Use high-precision pumps (e.g., HPLC pumps). |
| Temperature instability. | Ensure the reactor is properly heated/cooled and that the temperature controller is functioning correctly. | |
| Catalyst deactivation. | Use a more robust catalyst.[12] Consider using a packed-bed reactor with a heterogeneous catalyst that can be regenerated. |
Quantitative Data Summary
The following tables provide examples of reaction conditions for the continuous-flow synthesis of quinoline derivatives. Note that optimal conditions will vary depending on the specific substrates and equipment used.
Table 1: Photocatalytic Synthesis of 3,4-Dihydroquinolone Derivatives [13]
| Parameter | Optimized Value |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Catalyst | Ru(bpy)₃Cl₂ |
| Solvent | Acetonitrile (MeCN) |
| Liquid Flow Rate | 5 µL/min |
| Gas (O₂) Flow Rate | 0.04 mL/min |
| Temperature | 25 °C |
| Substrate Concentration | 0.1 M |
| Yield | 76.1% |
Table 2: Continuous Flow Synthesis of 3-Cyano-Substituted Quinolines [7]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Residence Time | 0.5 min | 2.0 min | 3.0 min |
| Reactant Concentration | 0.047 M | 0.047 M | 0.047 M |
| NBS Equivalents | 2.05 | 2.05 | 2.05 |
| Light Source | Cool White LED | Cool White LED | Cool White LED |
| Yield of Desired Product | 31% | 60% | 58% |
| Intermediate 12 | 36% | <5% | <5% |
| Byproduct 11 | 10-23% | 10-23% | 10-23% |
Experimental Protocols
General Protocol for Optimization of Continuous-Flow Quinoline Synthesis
This protocol outlines a general workflow for optimizing the synthesis of a quinoline derivative via a catalyzed reaction in a continuous-flow system.
1. System Setup:
- Assemble the flow reactor system, including pumps for reagent delivery, a T-mixer or other micromixer, the reactor coil or packed-bed reactor, a back-pressure regulator, and a collection vessel.
- Ensure the reactor is placed in a suitable heating/cooling system (e.g., oil bath, column heater).
- Connect an in-line analytical tool, such as an HPLC, for real-time monitoring if available.
2. Preparation of Stock Solutions:
- Prepare separate stock solutions of the reactants (e.g., an o-aminoaryl ketone and an α-methylene ketone for a Friedländer synthesis) and the catalyst in the chosen solvent.
- Ensure all solutions are fully dissolved and filtered to prevent pump blockages.
3. Initial Parameter Screening:
- Begin with literature-reported or theoretically derived starting conditions for temperature, catalyst loading, and stoichiometry.
- Set a moderate initial flow rate to establish a baseline residence time.
- Pump the reactant and catalyst solutions through the system. Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the first sample.
- Analyze the output stream using an appropriate offline (e.g., GC-MS, HPLC) or online method to determine the initial yield and purity.[10]
4. Optimization of Residence Time:
- Keeping other parameters constant, vary the total flow rate to screen different residence times.[6][7]
- Collect and analyze samples at each residence time to identify the optimal range for maximizing yield and minimizing by-products.
5. Optimization of Temperature:
- Set the residence time to the optimum determined in the previous step.
- Vary the reaction temperature and collect samples at each temperature point after reaching a steady state.[14]
- Analyze the samples to determine the effect of temperature on the reaction outcome.
6. Optimization of Stoichiometry and Concentration:
- With the optimal residence time and temperature, vary the molar ratios of the reactants and the catalyst concentration.
- Analyze the output to find the conditions that provide the highest efficiency and product quality.
7. Data Analysis and Validation:
- Compile the data from all optimization experiments to determine the ideal reaction conditions.
- Perform a longer, steady-state run under the optimized conditions to validate the results and confirm the stability of the process.
Visualizations
Caption: Workflow for optimizing continuous-flow quinoline synthesis.
Caption: Decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues in Reaction Work-Up
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the reaction work-up phase of chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My product seems to be stuck between the organic and aqueous layers, forming a third layer or precipitate. What should I do?
A1: This is a common issue that can arise from several factors, including the presence of insoluble byproducts, the product itself precipitating, or the formation of a stable emulsion. Here are a few troubleshooting steps:
-
Dilution: Try diluting either the organic or aqueous phase, or both. This can sometimes be enough to dissolve the precipitate.
-
Solvent Change: If your product is precipitating, it may be insoluble in the current solvent system. Try adding a small amount of a solvent in which your product is known to be soluble.
-
Filtration: If a solid has crashed out, you may need to filter the entire mixture. A Celite filtration is often effective in removing fine particulates that can stabilize emulsions.
-
pH Adjustment: The solubility of your compound might be highly dependent on pH. Try adjusting the pH of the aqueous layer to see if the precipitate dissolves.
Q2: An emulsion has formed during my liquid-liquid extraction, and the layers won't separate. How can I break it?
A2: Emulsions are colloidal suspensions of one liquid in another and can be persistent. Here are several techniques to break them:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of organic compounds in the aqueous phase.[1]
-
Filtration through Celite: As mentioned above, filtering the entire emulsified mixture through a pad of Celite can physically disrupt the emulsion.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., overnight) can lead to separation.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.
Q3: My desired product is water-soluble. How can I effectively extract it into an organic solvent?
A3: Extracting polar, water-soluble compounds can be challenging. Here are some strategies:
-
Salting Out: This is a key technique. By saturating the aqueous phase with a salt like sodium chloride, you can significantly decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus can be very effective.
-
Solvent Choice: Use a more polar organic solvent for the extraction, such as ethyl acetate or n-butanol. However, be mindful of solvent miscibility with water.
-
pH Adjustment: If your product has acidic or basic functionality, you can adjust the pH of the aqueous solution to neutralize the charge on your molecule, thereby increasing its solubility in the organic phase.
Q4: How do I choose the right solvent for my work-up?
A4: Solvent selection is critical for a successful work-up. Key factors to consider are:
-
Solubility of your product: The solvent should readily dissolve your desired compound.
-
Immiscibility with the aqueous phase: For liquid-liquid extractions, the organic solvent should be immiscible with water.
-
Boiling point: A lower boiling point makes the solvent easier to remove after extraction.
-
Polarity: The polarity of the solvent will determine which impurities are also extracted. Refer to the solvent polarity table below to make an informed choice.
Data Presentation
Table 1: Solvent Polarity Index
This table provides a list of common organic solvents ordered by their relative polarity. This can be a useful guide for selecting an appropriate solvent system for your extraction or chromatography.
| Solvent | Relative Polarity |
| Pentane | 0.0 |
| Hexane | 0.0 |
| Cyclohexane | 0.2 |
| Carbon Tetrachloride | 1.6 |
| Toluene | 2.4 |
| Methyl-t-butyl ether | 2.5 |
| Xylene | 2.5 |
| Benzene | 2.7 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| 1,2-Dichloroethane | 3.5 |
| n-Butanol | 4.0 |
| Tetrahydrofuran | 4.0 |
| Chloroform | 4.1 |
| Ethyl Acetate | 4.4 |
| Methyl Ethyl Ketone | 4.7 |
| Dioxane | 4.8 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Ethanol | 5.2 |
| Acetonitrile | 5.8 |
| Acetic Acid | 6.2 |
| Dimethylformamide | 6.4 |
| Dimethylsulfoxide | 7.2 |
| Water | 9.0 |
Source: Adapted from various sources including Sigma-Aldrich and the University of Rochester.
Table 2: Common Solvent Miscibility
This chart indicates the miscibility of common laboratory solvents. "M" denotes miscible, while "I" denotes immiscible.
| Water | Acetone | Acetonitrile | Dichloromethane | Diethyl Ether | Ethyl Acetate | Hexane | Methanol | Toluene | |
| Water | - | M | M | I | I | I | I | M | I |
| Acetone | M | - | M | M | M | M | I | M | M |
| Acetonitrile | M | M | - | M | I | M | I | M | I |
| Dichloromethane | I | M | M | - | M | M | I | M | M |
| Diethyl Ether | I | M | I | M | - | M | M | M | M |
| Ethyl Acetate | I | M | M | M | M | - | M | M | M |
| Hexane | I | I | I | I | M | M | - | I | M |
| Methanol | M | M | M | M | M | M | I | - | I |
| Toluene | I | M | I | M | M | M | M | I | - |
Source: Compiled from data from Alfa Chemistry and Sigma-Aldrich.[3][4]
Experimental Protocols
Protocol 1: Breaking an Emulsion using Celite Filtration
This protocol describes the use of Celite, a diatomaceous earth filter aid, to break a stable emulsion formed during a liquid-liquid extraction.
Materials:
-
Emulsified reaction mixture
-
Büchner funnel and filter flask
-
Filter paper to fit the Büchner funnel
-
Celite (diatomaceous earth)
-
The organic solvent used in the extraction
-
Spatula
-
Vacuum source
Procedure:
-
Set up the filtration apparatus: Place the Büchner funnel on the filter flask and connect the flask to a vacuum source.
-
Seat the filter paper: Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.
-
Prepare the Celite pad:
-
In a small beaker, make a slurry of Celite in the organic solvent used for the extraction. The slurry should have the consistency of a milkshake.
-
Wet the filter paper in the funnel with a small amount of the organic solvent.
-
With the vacuum off, pour the Celite slurry into the Büchner funnel.
-
Gently apply the vacuum to pull the solvent through, leaving a flat, even pad of Celite approximately 1-2 cm thick. The surface of the Celite pad should be flat; if it is not, you can gently flatten it with a spatula.
-
-
Filter the emulsion:
-
Carefully pour the entire emulsified mixture onto the center of the Celite pad.
-
Apply the vacuum to draw the liquid through the pad. The Celite will disrupt the emulsion, and you should see two clear layers in the filtrate.
-
-
Wash the Celite pad:
-
Wash the Celite pad with a small amount of fresh organic solvent to ensure all of your product is recovered.
-
-
Separate the layers:
-
Transfer the filtrate to a clean separatory funnel and separate the aqueous and organic layers as you would in a standard extraction.
-
Protocol 2: "Salting Out" to Improve Extraction Efficiency
This protocol details the "salting out" technique to increase the partitioning of a water-soluble organic compound into the organic phase.
Materials:
-
Reaction mixture containing a water-soluble organic product
-
Separatory funnel
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Deionized water
Procedure:
-
Initial Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add the organic extraction solvent and deionized water as per your standard work-up procedure.
-
Shake the funnel gently to mix the layers.
-
-
Add Brine:
-
Allow the layers to separate. If an emulsion forms or if you anticipate poor partitioning, add a volume of saturated sodium chloride solution (brine) that is approximately 10-20% of the aqueous layer volume.
-
-
Mix and Separate:
-
Gently invert the separatory funnel several times to mix the brine with the aqueous layer. Vent the funnel periodically.
-
Allow the layers to separate. The addition of brine should result in a sharper separation and may break any existing emulsion.
-
-
Collect Layers:
-
Drain the lower layer and collect the upper layer, or vice-versa, depending on the densities of your solvents.
-
-
Repeat if Necessary:
-
For particularly water-soluble compounds, you may need to perform multiple extractions. For each subsequent extraction, use brine instead of deionized water for the aqueous wash.
-
Protocol 3: General pH Adjustment during Work-Up
This protocol provides a general procedure for adjusting the pH of the aqueous layer during a work-up to facilitate the separation of acidic, basic, or neutral compounds.
Materials:
-
Reaction mixture in a separatory funnel with organic and aqueous layers.
-
Dilute acidic solution (e.g., 1 M HCl)
-
Dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃)
-
pH paper or a pH meter
-
Pipettes or dropping funnels
Procedure:
-
Determine the Nature of Your Compound:
-
Acidic Compound: To extract an acidic compound into the aqueous layer, you will make the aqueous layer basic. To keep an acidic compound in the organic layer, you will keep the aqueous layer acidic.
-
Basic Compound: To extract a basic compound into the aqueous layer, you will make the aqueous layer acidic. To keep a basic compound in the organic layer, you will keep the aqueous layer basic.
-
Neutral Compound: The solubility of a neutral compound is less affected by pH, but adjusting the pH can help to remove acidic or basic impurities.
-
-
Adjusting the pH:
-
To make the aqueous layer acidic: Add the dilute acidic solution (e.g., 1 M HCl) dropwise to the separatory funnel. After each addition, gently swirl the funnel and then check the pH of the aqueous layer using pH paper. Continue adding acid until the desired pH is reached.
-
To make the aqueous layer basic: Add the dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃) dropwise. Be cautious when adding bicarbonate solution to an acidic layer, as it will generate carbon dioxide gas, causing pressure buildup. Vent the separatory funnel frequently. Continue adding the base until the desired pH is reached.
-
-
Extract and Separate:
-
Once the desired pH is achieved, securely stopper the separatory funnel, shake to extract, and then allow the layers to separate.
-
Collect the desired layer containing your product.
-
Visualizations
Caption: Troubleshooting workflow for breaking emulsions.
References
preventing decomposition of 4-Chloroquinoline-5-carbonitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Chloroquinoline-5-carbonitrile during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound at low temperatures, protected from light and moisture. Ideal storage involves a freezer at -20°C in a tightly sealed container. For shorter periods, storage at 2-8°C is also acceptable. The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.
Q2: What are the visible signs of decomposition of this compound?
Visual signs of decomposition can include a change in color of the solid material, clumping of the powder (indicating moisture absorption), or a noticeable change in its solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the compound's purity.
Q3: What are the primary pathways through which this compound can decompose?
This compound is susceptible to three main degradation pathways:
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) in the presence of moisture, especially under acidic or basic conditions. The chloro group can also be susceptible to hydrolysis, leading to the formation of a hydroxyquinoline derivative.
-
Photodegradation: Exposure to light, particularly UV light, can induce the cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of reactive radical species and subsequent degradation products.[1]
-
Thermal Decomposition: While specific data is limited, elevated temperatures can lead to the breakdown of the molecule. Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
Q4: Which chemicals or materials are incompatible with this compound?
Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition. Ensure that storage containers are made of inert materials, such as amber glass, to prevent reactions and protect from light.
Troubleshooting Guides
Problem: I suspect my stored this compound has degraded.
-
Initial Assessment:
-
Visual Inspection: Check for any changes in the physical appearance of the compound (color change, clumping).
-
Solubility Test: Attempt to dissolve a small amount in a standard solvent. Note any changes in solubility compared to a fresh sample.
-
-
Analytical Confirmation:
-
Thin-Layer Chromatography (TLC): Run a TLC plate with a fresh sample as a reference. The appearance of additional spots in the stored sample lane indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A "stability-indicating" HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining pure compound.
-
Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products, providing clues to the decomposition pathway.
-
Problem: My experimental results are inconsistent, and I suspect the purity of my this compound.
-
Verify Purity: Before use, always verify the purity of the compound, especially if it has been in storage for an extended period. Use an appropriate analytical method like HPLC or NMR.
-
Proper Handling:
-
Inert Atmosphere: When weighing and handling the compound, do so under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Light Protection: Use amber vials and minimize exposure to ambient light during experimental setup.
-
Temperature Control: Keep the compound at the recommended low temperature until just before use. Allow the container to warm to room temperature before opening to prevent condensation.
-
Data Presentation
Specific quantitative data on the degradation rates of this compound under various stress conditions are not extensively available in public literature. Researchers are strongly encouraged to perform in-house stability studies to determine the shelf-life and optimal storage conditions for their specific applications. A summary of potential degradation products is provided below.
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |
| Acidic/Basic Hydrolysis | Hydrolysis of the nitrile group | 4-Chloroquinoline-5-carboxamide, 4-Chloroquinoline-5-carboxylic acid |
| Hydrolysis of the chloro group | 4-Hydroxyquinoline-5-carbonitrile | |
| Photolytic (UV/Visible Light) | Cleavage of the C-Cl bond | 5-Carbonitrile-quinoline radical, leading to various recombination and oxidation products |
| Oxidative (e.g., H₂O₂) | Oxidation of the quinoline ring system | Various oxidized quinoline derivatives |
| Thermal | General molecular decomposition | Smaller molecular fragments, CO, CO₂, NOx, HCl |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and quantifying its degradation products.
1. Forced Degradation Studies: To develop and validate a stability-indicating method, forced degradation studies should be performed to generate potential degradation products.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or direct sunlight.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point for an extended period.
2. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
3. Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
References
Technical Support Center: Strategies to Improve the Regioselectivity of Quinoline Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective functionalization of quinoline rings. This resource is designed to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common experimental challenges in achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective C-H functionalization of a quinoline ring?
A1: Regioselectivity in quinoline C-H functionalization is primarily governed by three main strategies:
-
Inherent Electronic Reactivity: The quinoline ring has distinct electronic properties. The pyridine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. The benzene ring is more electron-rich and typically undergoes electrophilic substitution at the C5 and C8 positions.[1]
-
Directing Groups (DGs): A directing group is a functional group that is temporarily installed on the quinoline scaffold to steer a metal catalyst to a specific C-H bond. This is the most powerful strategy for overcoming the inherent reactivity of the ring. Common directing groups include:
-
N-oxide: The oxygen of the N-oxide can coordinate to a metal center, directing functionalization to the C2 and C8 positions.[1]
-
8-aminoquinoline: The amino group at C8 can act as a bidentate directing group, facilitating functionalization at this position.[1]
-
Other Removable Groups: Various amides and other functional groups can be installed at different positions to direct functionalization to otherwise inaccessible sites like C3, C5, and C7.[2][3][4]
-
-
Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands can significantly influence the site of functionalization, even with the same substrate. For instance, palladium catalysts often favor C2 functionalization, while rhodium catalysts can be used to achieve high selectivity for the C8 position when using a quinoline N-oxide.[1]
Q2: How can I decide which strategy to use for functionalizing a specific position?
A2: The optimal strategy depends on the target position. The following workflow provides a general decision-making framework.
Caption: Decision tree for selecting a regioselective quinoline functionalization strategy.
Q3: What are some common side reactions to be aware of during C-H functionalization experiments?
A3: Besides poor regioselectivity, common side reactions include:
-
Homocoupling of the coupling partner.
-
Dehalogenation of aryl halide coupling partners.
-
Reduction of the quinoline ring.
-
Over-functionalization, leading to di- or tri-substituted products.
-
Decomposition of sensitive substrates or products under harsh reaction conditions.
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of C2 and C8 Isomers in N-Oxide Directed Reactions.
Symptom: You are using a quinoline N-oxide as a directing group but obtain a mixture of C2 and C8 functionalized products, with the C2 isomer often being the major, undesired product.
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst Choice | Palladium catalysts inherently favor C-H activation at the C2 position in quinoline N-oxides under neutral conditions.[5] To achieve C8 selectivity, switch to a rhodium-based catalyst system, such as [Cp*RhCl₂]₂.[6] Some cobalt catalysts have also shown high C8 selectivity. |
| Incorrect Solvent System | For palladium catalysis, switching from neutral solvents (like DMF or toluene) to a polar, acidic solvent like acetic acid can dramatically shift the selectivity towards the C8 position. The addition of water can further enhance this effect.[5] |
| Inappropriate Ligand (for Pd) | If you must use a palladium catalyst, the choice of ligand is critical. Phosphine-free conditions in an acidic solvent are key for favoring C8. Conversely, using phosphine ligands typically directs the reaction to the C2 position.[5][7] |
| Steric Hindrance | Steric bulk on the quinoline ring or the coupling partner can influence the C2/C8 ratio. Consider using less sterically demanding reagents if possible to modulate selectivity.[1] |
Problem 2: Low or No Conversion in Palladium-Catalyzed C-H Arylation.
Symptom: You are attempting a Pd-catalyzed C-H arylation (e.g., at C2) but observe low or no product formation.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂) is high quality and has been stored properly under an inert atmosphere. Consider using a pre-catalyst or activating the catalyst in situ.[1] |
| Inappropriate Ligand/Base | The ligand and base are critical. Screen a variety of phosphine ligands (e.g., PPh₃, X-Phos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal combination for your specific substrate.[1] |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Test different anhydrous solvents or solvent mixtures (e.g., DMF, toluene, dioxane).[1] |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and dry. Trace amounts of water or other impurities can poison the catalyst.[1] |
| Insufficient Temperature | C-H activation is often the rate-limiting step and requires elevated temperatures. Gradually increase the reaction temperature, monitoring for both product formation and potential decomposition.[1] |
Problem 3: Low Yield in Nickel-Catalyzed C3-Functionalization.
Symptom: You are using the Ni-catalyzed method for C3-functionalization without a directing group but are experiencing low yields.
| Possible Cause | Troubleshooting Step |
| Grignard Reagent Quality | The reaction mechanism involves the generation of a nickel hydride species from the Grignard reagent.[5][8] Ensure the Grignard reagent is fresh and properly titrated. The presence of a β-hydrogen on the Grignard reagent is essential for the reaction to proceed.[8] |
| Reaction Conditions | This reaction is highly sensitive to air and moisture. Ensure the reaction is performed in a dry Schlenk tube under an inert atmosphere (e.g., argon). Use anhydrous solvents.[7] |
| Suboptimal Ni-Catalyst/Ligand | While the protocol is robust, some substrate combinations may benefit from screening different nickel salts and phosphine ligands (e.g., Ni(dppp)Cl₂, Ni(OTf)₂).[8] |
| Inefficient Final Oxidation | The final step of the mechanism is an oxidative aromatization. Ensure the oxidant (e.g., DDQ) is added correctly and in the proper stoichiometric amount.[7] |
Data Presentation: Comparison of Catalytic Systems
The choice of metal catalyst is a critical factor in determining the regiochemical outcome of C-H functionalization reactions directed by quinoline N-oxide.
Table 1: Catalyst-Dependent Regioselectivity of Quinoline N-Oxide Arylation
| Catalyst System | Position | Solvent | Temp (°C) | Time (h) | Yield (%) | C8/C2 Ratio | Reference |
| Pd(OAc)₂ (5 mol%), P(t-Bu)₂Me·HBF₄ (5 mol%) | C2 | Toluene | 110 | 12 | 95 | >99:1 | [6] |
| Pd(OAc)₂ (10 mol%) | C8 | Acetic Acid | 120 | 12 | 75 | 19:1 | [5] |
| Pd(OAc)₂ (10 mol%) | C8 | Acetic Acid / H₂O | 120 | 12 | 93 | 23:1 | [5] |
| [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%) | C8 | 1,2-DCE | RT | 12-24 | 85-95 | >99:1 | [6] |
Data is representative for the arylation/alkylation of quinoline N-oxide with standard coupling partners.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is adapted from standard procedures for selective C2-arylation.[6]
-
To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (P(t-Bu)₂Me·HBF₄) (0.025 mmol, 5 mol%).
-
Add K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.
Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide
This protocol is adapted from procedures for highly selective C8-alkylation with Michael acceptors.[6]
-
In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%) and AgSbF₆ (0.05 mmol, 10 mol%).
-
Add quinoline N-oxide (0.5 mmol, 1.0 equiv) and the Michael acceptor (e.g., ethyl acrylate) (0.75 mmol, 1.5 equiv).
-
Add anhydrous 1,2-dichloroethane (1,2-DCE) (2.5 mL).
-
Seal the vial and stir the reaction mixture at room temperature (25 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.
Protocol 3: Nickel-Catalyzed C3-Thioetherification of Quinoline
This protocol, adapted from Sheng et al., describes a directing-group-free C3-functionalization.[7]
-
To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (2.0 mL).
-
Add iso-propylmagnesium chloride (i-PrMgCl) (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (e.g., diphenyl disulfide) (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.
-
Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways & Mechanisms
Caption: Proposed catalytic cycle for Pd-catalyzed C2-arylation of quinoline N-oxides.[6]
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C8-alkylation of quinoline N-oxides.
Caption: Simplified mechanism for Ni-catalyzed C3-functionalization of quinolines.[5][8]
References
- 1. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloroquinoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloroquinoline-5-carbonitrile against relevant quinoline analogs. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for the target compound and experimental data for the selected alternatives to offer valuable insights for researchers in the fields of medicinal chemistry and drug development.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and three alternative quinoline derivatives: 4-hydroxyquinoline, 4,7-dichloroquinoline, and 5-aminoquinoline. The data for the alternatives are based on experimental values, while the data for this compound are predicted values.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data Comparison
| Proton | This compound (Predicted in CDCl₃) | 4-Hydroxyquinoline (Experimental in DMSO-d₆)[1][2] | 4,7-Dichloroquinoline (Experimental in CDCl₃)[3] | 5-Aminoquinoline (Experimental in unspecified solvent)[1] |
| H-2 | ~8.8 (d) | 8.17 (d) | 8.78 (d, J = 4.8 Hz) | 8.86 (dd) |
| H-3 | ~7.6 (d) | 6.12 (d) | 7.48 (d, J = 4.8 Hz) | 7.48 (dd) |
| H-5 | - | 7.97 (d) | 8.11 (d, J = 2.4 Hz) | - |
| H-6 | ~7.8 (t) | 7.36 (t) | 7.59 (dd, J = 9.2, 2.4 Hz) | 6.78 (d) |
| H-7 | ~7.9 (d) | 7.68 (t) | - | 7.57 (t) |
| H-8 | ~8.2 (d) | 7.61 (d) | 8.15 (d, J = 9.2 Hz) | 7.28 (d) |
| OH/NH | - | 11.91 (s) | - | 4.25 (br s) |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data Comparison
| Carbon | This compound (Predicted in CDCl₃) | 4-Hydroxyquinoline (Experimental in DMSO-d₆)[4] | 4,7-Dichloroquinoline (Experimental) | 5-Aminoquinoline (Experimental)[5] |
| C-2 | ~151 | 144.1 | 151.9 | 148.1 |
| C-3 | ~122 | 109.5 | 122.9 | 121.0 |
| C-4 | ~148 | 177.7 | 149.2 | 129.5 |
| C-4a | ~128 | 124.9 | 127.3 | 124.2 |
| C-5 | ~110 | 124.3 | 128.0 | 109.8 |
| C-5-CN | ~117 | - | - | - |
| C-6 | ~134 | 122.9 | 128.5 | 129.2 |
| C-7 | ~129 | 131.0 | 136.2 | 120.4 |
| C-8 | ~130 | 118.5 | 127.8 | 128.8 |
| C-8a | ~149 | 140.7 | 149.9 | 147.2 |
Experimental Protocol for NMR Analysis
This section outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for quinoline derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Usually 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is common.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment is generally used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often used.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: A flowchart of the NMR analysis process.
References
- 1. 5-Aminoquinoline(611-34-7) 1H NMR [m.chemicalbook.com]
- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 3. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyquinoline(611-36-9) 13C NMR [m.chemicalbook.com]
- 5. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloroquinoline-5-carbonitrile
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloroquinoline-5-carbonitrile against established patterns of related quinoline derivatives. By presenting experimental data and detailed protocols, this document aims to facilitate the identification and characterization of this and similar chemical entities.
Predicted Fragmentation Pattern of this compound
Based on the established principles of mass spectrometry and analysis of related compounds, the electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a series of characteristic fragment ions. The initial event involves the removal of an electron to form the molecular ion (M+•). Subsequent fragmentation is driven by the stability of the quinoline ring and the nature of its substituents—the chloro and cyano groups.
The primary fragmentation pathways are expected to involve the loss of the chlorine radical (Cl•) and the neutral hydrogen cyanide (HCN) molecule. The loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds.[1] The expulsion of HCN is a characteristic fragmentation of the quinoline ring itself.[2] Further fragmentation of the resulting ions can lead to the formation of smaller, stable cationic species.
Comparative Analysis with Alternative Compounds
To provide a comprehensive analytical context, the predicted fragmentation pattern of this compound is compared with the experimentally determined fragmentation patterns of Quinoline, 4-Quinolinecarbonitrile, and 4,7-Dichloroquinoline. This comparison highlights the influence of the chloro and cyano substituents on the fragmentation process.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments | Reference |
| This compound (Predicted) | 188/190 (in a ~3:1 ratio due to 35Cl/37Cl isotopes) | 153, 126 | Loss of Cl•; Subsequent loss of HCN | General fragmentation principles[1][2] |
| Quinoline | 129 | 102 | Loss of HCN | [3] |
| 4-Quinolinecarbonitrile | 154 | 127 | Loss of HCN | [4] |
| 4,7-Dichloroquinoline | 197/199/201 (due to two Cl atoms) | 162/164, 127 | Stepwise loss of two Cl• radicals; Loss of Cl• and then HCl | [5] |
Table 1. Comparison of Molecular Ions and Key Fragment Ions of this compound and Related Compounds. This table summarizes the expected and observed m/z values for the molecular ions and major fragment ions, providing a basis for distinguishing these compounds.
Experimental Protocols
The following provides a general methodology for acquiring electron ionization mass spectra, which can be adapted for the analysis of this compound and similar compounds.
Sample Preparation:
-
Dissolve a small quantity (typically 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or acetonitrile.
-
For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilution suitable for the specific GC column and injection volume.
Mass Spectrometry Analysis (Electron Ionization - EI):
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Inlet System: The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph for volatile and semi-volatile compounds.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and all significant fragment ions.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the precursor and product ions.
Figure 1. Predicted Fragmentation Pathway of this compound. This diagram illustrates the sequential loss of a chlorine radical and a hydrogen cyanide molecule from the molecular ion.
References
- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempap.org [chempap.org]
- 3. Quinoline [webbook.nist.gov]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Group Identification in Quinolines using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in quinoline and its derivatives. Quinoline, a heterocyclic aromatic compound, and its analogues are fundamental scaffolds in numerous pharmaceuticals and biologically active molecules. FT-IR spectroscopy offers a rapid, non-destructive, and reliable method for elucidating the chemical structure of these compounds, making it an invaluable tool in drug discovery and development. This document outlines characteristic vibrational frequencies, detailed experimental protocols, and a logical workflow for spectral analysis.
Comparison of FT-IR Data for Quinoline and its Derivatives
The introduction of different functional groups onto the quinoline ring system results in characteristic shifts in the FT-IR absorption bands. The following table summarizes the key vibrational frequencies for quinoline and several common derivatives, providing a basis for comparative analysis.
| Functional Group | Vibrational Mode | Quinoline (cm⁻¹) | 8-Hydroxyquinoline (cm⁻¹) | 8-Chloroquinoline (cm⁻¹) | 8-Nitroquinoline (cm⁻¹) | 5-Aminoquinoline (cm⁻¹) |
| Aromatic C-H | Stretching | 3100–3000 | 3100–3000 | 3100–3000 | 3100–3000 | 3100–3000 |
| Aromatic C=C | Stretching | 1620–1450 | 1600–1500 | 1610–1450 | 1600–1470 | 1620–1500 |
| C=N (in-ring) | Stretching | 1650–1580 | ~1580 | 1640–1570 | 1630–1570 | 1640–1580 |
| O-H | Stretching | - | ~3160 (phenolic) | - | - | - |
| C-Cl | Stretching | - | - | 760–505 | - | - |
| NO₂ | Asymmetric Stretch | - | - | - | 1570–1485 | - |
| NO₂ | Symmetric Stretch | - | - | - | 1370–1320 | - |
| N-H | Stretching | - | - | - | - | 3500–3295 |
| Aromatic C-H | Out-of-plane bend | 900–675 | 900–675 | 900–675 | 900–675 | 900–675 |
Note: The exact wavenumber can vary depending on the specific substitution pattern, intermolecular interactions, and the physical state of the sample. The data presented is a general range compiled from various spectroscopic studies.[1][2][3]
Experimental Protocols for FT-IR Analysis of Quinolines
The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. Below are detailed protocols for the most common methods used for analyzing solid quinoline derivatives.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This method is ideal for rapid and non-destructive analysis of solid powders or films with minimal sample preparation.
Materials and Equipment:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid quinoline sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid quinoline sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectral Acquisition: Collect the FT-IR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is typically 4000–400 cm⁻¹.[1]
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix of KBr and pressing it into a thin pellet.
Materials and Equipment:
-
FT-IR spectrometer
-
Dry, FT-IR grade potassium bromide (KBr) powder
-
Solid quinoline sample (1-2 mg)
-
Agate mortar and pestle
-
Pellet press and die set
-
Vacuum pump (optional, but recommended)
-
Desiccator for storing KBr
Procedure:
-
Drying: Ensure both the KBr powder and the quinoline sample are free of moisture, which can cause a broad O-H band around 3400 cm⁻¹ and interfere with the spectrum. Dry the materials in an oven if necessary and store them in a desiccator.[2]
-
Grinding: Weigh approximately 1-2 mg of the quinoline sample and 100-200 mg of dry KBr. Transfer the mixture to a clean agate mortar and grind thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[2]
-
Pellet Formation: Transfer a portion of the ground mixture into the collar of the pellet-forming die. Distribute the powder evenly. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. Using a vacuum die can help in removing trapped air and creating a clearer pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
-
Post-Analysis: Dispose of the KBr pellet and thoroughly clean the mortar, pestle, and die set.
Workflow for Functional Group Identification in Quinolines
The following diagram illustrates a logical workflow for the identification of functional groups in quinoline derivatives using FT-IR spectroscopy.
References
A Comparative Guide to the Reactivity of 4-Chloroquinoline and 4-Bromoquinoline in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the quinoline scaffold is a privileged structural motif. The functionalization of this core, particularly at the 4-position, is often a critical step in modulating biological activity and physicochemical properties. The choice of the starting 4-haloquinoline precursor, typically 4-chloroquinoline or 4-bromoquinoline, can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two key building blocks in widely used synthetic transformations, supported by experimental data and detailed protocols.
Executive Summary
The relative reactivity of 4-chloroquinoline and 4-bromoquinoline is highly dependent on the reaction mechanism.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): 4-Bromoquinoline is generally more reactive than 4-chloroquinoline. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-determining oxidative addition step.
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity of 4-chloroquinoline and 4-bromoquinoline is often comparable. In many SNAr reactions, the rate-determining step is the initial nucleophilic attack on the electron-deficient quinoline ring, rather than the cleavage of the carbon-halogen bond.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance of 4-chloroquinoline and 4-bromoquinoline in key synthetic reactions. The data is compiled from literature sources and represents typical outcomes. It is important to note that direct side-by-side comparative studies under identical conditions are limited, and yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.
| Reaction Type | Nucleophile/Coupling Partner | Substrate | Typical Yield (%) | Typical Reaction Time (h) | Key Observations |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-Bromoquinoline | 85-95% | 2-6 | Higher reactivity due to weaker C-Br bond. |
| Phenylboronic acid | 4-Chloroquinoline | 70-85% | 6-12 | Often requires more forcing conditions (higher temperature, longer reaction time, more specialized catalysts). | |
| Buchwald-Hartwig Amination | Morpholine | 4-Bromoquinoline | 90-98% | 1-4 | Favorable substrate for C-N bond formation. |
| Morpholine | 4-Chloroquinoline | 75-90% | 4-10 | Generally requires more active catalyst systems and potentially higher temperatures. | |
| Nucleophilic Aromatic Substitution (SNAr) | Piperidine | 4-Bromoquinoline | 90-97% | 1-3 | Excellent reactivity. |
| Piperidine | 4-Chloroquinoline | 92-98% | 1-3 | Reactivity is comparable to, and sometimes slightly higher than, the bromo-analogue. |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of 4-Bromoquinoline with Phenylboronic Acid
Materials:
-
4-Bromoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Ethanol
Procedure:
-
To an oven-dried round-bottom flask, add 4-bromoquinoline, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene and ethanol in a 4:1 ratio, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to 80 °C and stir vigorously for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Buchwald-Hartwig Amination of 4-Chloroquinoline with Morpholine
Materials:
-
4-Chloroquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 4-chloroquinoline and morpholine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 4-10 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Nucleophilic Aromatic Substitution of 4-Bromoquinoline with Piperidine
Materials:
-
4-Bromoquinoline (1.0 equiv)
-
Piperidine (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoquinoline in DMF.
-
Add piperidine to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Quinoline derivatives are prominent scaffolds in the development of kinase inhibitors, particularly for targeting signaling pathways implicated in cancer. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, crucial for angiogenesis, is a key target for many quinoline-based drugs.
Caption: VEGFR signaling pathway and its inhibition by 4-substituted quinoline derivatives.
Conclusion
The selection between 4-chloroquinoline and 4-bromoquinoline as a synthetic precursor is a nuanced decision that should be guided by the specific chemical transformation being employed. For palladium-catalyzed cross-coupling reactions, the enhanced reactivity of 4-bromoquinoline generally leads to higher yields and milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, 4-chloroquinoline often provides comparable or even slightly better performance and may be a more cost-effective choice. A thorough understanding of the underlying reaction mechanisms is paramount for researchers, scientists, and drug development professionals to design efficient and robust synthetic routes for the creation of novel quinoline-based molecules.
A Comparative Guide to the Biological Activity of 4-Chloroquinoline-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among the various quinoline precursors, 4-chloroquinoline-5-carbonitrile serves as a versatile intermediate for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide provides an objective comparison of the biological activities of various quinoline derivatives synthesized from this key starting material, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.
Anticancer Activity
Derivatives of this compound, particularly 4-aminoquinoline derivatives, have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative quinoline derivatives, highlighting their potency against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Anilinoquinoline | A549 (Lung Carcinoma) | 0.96 | [1] |
| Derivative B | 4-Aminoquinoline | MDA-MB-468 (Breast Cancer) | 7.35 | [2] |
| Derivative C | 4-Aminoquinoline | MCF-7 (Breast Cancer) | 8.22 | [2] |
| Chloroquine | 4-Aminoquinoline | MDA-MB-468 (Breast Cancer) | >10 | [2] |
| Amodiaquine | 4-Aminoquinoline | MDA-MB-468 (Breast Cancer) | >10 | [2] |
| Derivative D | Quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 26.3 | [3] |
| Cisplatin | Standard Chemotherapy | C-32 (Amelanotic Melanoma) | 15.4 | [3] |
| Doxorubicin | Standard Chemotherapy | C-32 (Amelanotic Melanoma) | 0.04 | [3] |
Note: The specific structures of Derivatives A, B, C, and D are detailed in the cited literature. The data indicates that specific substitutions on the 4-amino group can lead to significantly enhanced anticancer activity compared to established drugs like chloroquine and amodiaquine.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Many anticancer quinoline derivatives target the EGFR signaling pathway, which is often dysregulated in cancer.[9][10][11][12] Inhibition of this pathway can halt cell proliferation and induce apoptosis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Antimicrobial Activity
Substituted quinoline-5-carbonitrile derivatives also exhibit promising activity against a range of bacterial and fungal pathogens. The introduction of various functional groups at the 4-position of the quinoline ring can significantly influence their antimicrobial spectrum and potency.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | 6-Amino-4-methyl-1H-quinoline-2-one derivative | Staphylococcus aureus | 3.12 | [13] |
| Derivative F | 6-Amino-4-methyl-1H-quinoline-2-one derivative | Escherichia coli | 6.25 | [13] |
| Derivative G | Quinoline-5-sulfonamide | Staphylococcus aureus (MRSA) | 31.25 | [3] |
| Ciprofloxacin | Standard Antibiotic | Staphylococcus aureus | < 0.5 | [3] |
| Oxacillin | Standard Antibiotic | Staphylococcus aureus (MRSA) | > 250 | [3] |
| Derivative H | 2-phenyl-quinoline-4-carboxylic acid hydrazide | Candida albicans | 12.5 | [14] |
| Fluconazole | Standard Antifungal | Candida albicans | 1-4 | - |
Note: The specific structures of Derivatives E, F, G, and H are detailed in the cited literature. The data shows that while some derivatives have moderate antibacterial activity, they can be effective against resistant strains like MRSA.
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC of the synthesized compounds is typically determined using the broth microdilution method.[15][16][17][18][19]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible bacterial growth.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (no drug) and negative (no bacteria) growth controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain quinoline derivatives have been shown to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[1][20][21][22][23]
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
The anti-inflammatory potential of quinoline derivatives can be evaluated by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[24][25][26]
Principle: The Griess assay is used to measure nitrite (a stable product of NO), which reflects the activity of nitric oxide synthase (NOS).
Procedure:
-
Cell Culture: Macrophage cells are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Griess Assay: The cell culture supernatant is collected and mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment.
Signaling Pathway: NF-κB in Inflammation
The NF-κB pathway is a key regulator of genes involved in the inflammatory response, including the gene for inducible nitric oxide synthase (iNOS).
Caption: The NF-κB signaling pathway in inflammation and its potential inhibition by quinoline derivatives.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutic agents. By modifying the substituent at the 4-position, a wide range of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities can be synthesized. The data presented in this guide highlights the potential of these compounds and provides a foundation for further research and development in this promising area of medicinal chemistry. The detailed experimental protocols and pathway diagrams offer practical tools for researchers to design and evaluate new quinoline-based drug candidates.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apjhs.com [apjhs.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. protocols.io [protocols.io]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. bio-protocol.org [bio-protocol.org]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. purformhealth.com [purformhealth.com]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 26. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Chloroquinoline-5-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Chloroquinoline-5-carbonitrile is a critical step in ensuring the safety, efficacy, and quality of a final drug product. This guide provides a comparative overview of the primary analytical techniques suitable for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data, adapted from methodologies for closely related quinoline derivatives, is provided to illustrate the practical application of these techniques.
Overview of Analytical Approaches
The purity of an organic compound is typically assessed using a combination of chromatographic and spectroscopic methods. For a compound like this compound, which possesses aromatic and heterocyclic moieties, chromatographic techniques are indispensable for separating the main component from structurally similar impurities. Spectroscopic methods can then be employed for quantification and structural confirmation. The mass balance approach is a comprehensive strategy that involves the use of various analytical methods to identify and quantify all significant impurities.[1]
Chromatographic Methods: A Head-to-Head Comparison
The two most powerful and commonly employed chromatographic techniques for the analysis of quinoline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The choice between these methods depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as the need for high sensitivity or the identification of unknown impurities.
Table 1: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1] | Best suited for volatile and thermally stable compounds.[2] Derivatization may be required for non-volatile compounds.[3] |
| Sensitivity | Good, typically in the ppm to ppb range depending on the detector. | Excellent, often reaching sub-ppb levels, especially in Selected Ion Monitoring (SIM) mode.[2] |
| Specificity | Good, especially with photodiode array (PDA) or mass spectrometric (MS) detectors. | Excellent, provides structural information for impurity identification.[4] |
| Throughput | Generally higher than GC-MS, making it suitable for routine quality control. | Can be lower due to longer run times and potential need for sample derivatization. |
| Cost | Instrumentation is generally less expensive than GC-MS. | Higher initial instrument cost and maintenance. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the purity assessment of a wide range of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.
Experimental Protocol: RP-HPLC Method
The following protocol is a recommended starting point for the development of a stability-indicating HPLC method for this compound, based on methods for similar quinoline derivatives.[5][6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum should be scanned from 200-400 nm to determine the optimal wavelength for detection, which is expected to be around 254 nm and 280 nm based on the structure.[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[6] Prepare working standards by serial dilution.
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile impurities.[2] Given the structure of this compound, it is expected to be amenable to GC-MS analysis.
Experimental Protocol: GC-MS Method
The following protocol is based on general methods for the analysis of quinoline and halogenated quinolines.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or toluene at a concentration of 1 mg/mL. Prepare working standards by dilution.
GC-MS Workflow Diagram
References
- 1. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
comparative study of different synthetic routes to 4-chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably antimalarial drugs like chloroquine. The efficient and versatile synthesis of this key intermediate is therefore of paramount importance. This guide provides an objective comparison of three distinct synthetic strategies for accessing 4-chloroquinolines: the classical Conrad-Limpach and Gould-Jacobs reactions, which proceed via a 4-hydroxyquinoline intermediate, and a modern TMSCl-mediated cascade cyclization.
This comparison focuses on reaction yields, conditions, and substrate scope, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development objectives.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative differences between the selected synthetic routes to 4-chloroquinolines.
| Feature | Conrad-Limpach Synthesis + Chlorination | Gould-Jacobs Reaction + Chlorination | TMSCl-Mediated Cascade Cyclization |
| Starting Materials | Anilines, β-ketoesters | Anilines, Alkoxymethylenemalonates | ortho-Propynol phenyl azides |
| Key Intermediate | 4-Hydroxyquinoline | 4-Hydroxyquinoline-3-carboxylate | in situ generated carbocation |
| Overall Yield | Moderate to High (variable) | Moderate to High (variable) | Moderate to Excellent[1] |
| Typical Yield (Cyclization) | Can be up to 95% with optimal high-boiling solvents.[2] | 47% (Microwave-assisted example).[3] | Not applicable (One-pot reaction) |
| Typical Yield (Chlorination) | ~79% with POCl₃. | ~79% with POCl₃. | Not applicable |
| Typical Yield (Overall) | 60-75% (Estimated) | 35-70% (Estimated) | 65-92% (Reported for various substrates) |
| Reaction Conditions | High temperatures required for cyclization (~250 °C).[2][4] | High temperatures for cyclization; subsequent hydrolysis and decarboxylation steps needed.[5] | Mild conditions (60 °C).[6] |
| Number of Steps | 2 (Cyclization, Chlorination) | 4 (Condensation, Cyclization, Saponification/Decarboxylation, Chlorination) | 1 (One-pot reaction) |
| Advantages | Good yields for the cyclization step under optimized conditions; uses readily available starting materials. | High versatility in introducing substituents at the 3-position; well-established method. | One-pot reaction, mild conditions, short reaction times (approx. 1 hour), high yields, and good functional group tolerance.[1][6] |
| Disadvantages | Requires very high temperatures; harsh conditions. | Multi-step process can be lengthy and reduce overall yield. | Requires synthesis of specialized ortho-propynol phenyl azide starting materials. |
Experimental Protocols
Detailed methodologies for the key stages of each synthetic route are provided below.
Route 1: Conrad-Limpach Synthesis followed by Chlorination
This two-step route first involves the thermal cyclization of an enamine (formed from an aniline and a β-ketoester) to a 4-hydroxyquinoline, which is subsequently chlorinated.
Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Cyclization)
-
Intermediate Formation: Aniline is reacted with ethyl acetoacetate at room temperature. The reaction can be catalyzed by a small amount of acid. This kinetically controlled reaction favors the formation of ethyl β-anilinocrotonate.[2] A near-quantitative yield (95%) of the enaminoester intermediate can be achieved in 10 minutes using a phase-transfer catalyst like tetrabutylammonium bromide under solvent-free conditions.[7]
-
Cyclization: The crude ethyl β-anilinocrotonate is added to a high-boiling inert solvent, such as mineral oil or Dowtherm A. The mixture is heated to approximately 250 °C for the cyclization to occur.[2][4] The use of an appropriate solvent can raise the yield of this step to as high as 95%.[2]
-
Work-up: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product. The solid 4-hydroxyquinoline is collected by filtration and washed to remove the high-boiling solvent.
Step 2: Chlorination of 4-Hydroxyquinoline
-
Reaction Setup: In a flask equipped with a reflux condenser, the 4-hydroxyquinoline intermediate is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.[8]
-
Chlorination: The mixture is heated to reflux (around 100-110 °C) for 2-6 hours.[8][9] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice or cold water.
-
Isolation: The aqueous solution is neutralized with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the crude 4-chloroquinoline.[9] The solid is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.
Route 2: Gould-Jacobs Reaction followed by Chlorination
This route offers a pathway to 4-hydroxyquinoline-3-carboxylates, which can be subsequently converted to 4-chloroquinolines.
Step 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
Condensation: 3-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically at 100-140 °C, to facilitate the substitution of the ethoxy group and form the diethyl (3-chloroanilino)methylenemalonate intermediate.
-
Cyclization: The intermediate is cyclized at a high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether.[10] This thermal 6-electron cyclization yields the ethyl 4-hydroxyquinoline-3-carboxylate derivative.[5]
-
Saponification & Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. The mixture is then acidified to precipitate the acid, which is subsequently decarboxylated by heating (often above 250 °C) to yield 7-chloro-4-hydroxyquinoline.[5]
-
Chlorination: The obtained 7-chloro-4-hydroxyquinoline is then chlorinated using POCl₃ as described in Route 1, Step 2.
Route 3: TMSCl-Mediated Cascade Cyclization
This modern, one-pot approach provides direct access to 4-chloroquinolines from specialized starting materials.
-
Reaction Setup: The ortho-propynol phenyl azide substrate (0.2 mmol) is dissolved in nitromethane (2.0 mL) in a reaction vessel.[6]
-
Reaction: Trimethylsilyl chloride (TMSCl, 0.7 mmol) is added to the solution. The mixture is stirred at 60 °C under an air atmosphere for approximately 1 hour.[6] The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified directly by flash chromatography on silica gel to afford the desired 4-chloroquinoline.[6]
Mandatory Visualization
The following diagrams, generated using DOT language, illustrate the key synthetic pathways described.
Caption: Workflow for the Conrad-Limpach route to 4-chloroquinolines.
Caption: Multi-step workflow of the Gould-Jacobs reaction pathway.
Caption: One-pot synthesis via TMSCl-mediated cascade cyclization.
References
- 1. An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. synarchive.com [synarchive.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of Novel Chloroquine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of novel chloroquinoline derivatives against established alternatives, supported by experimental data. It provides a comprehensive overview of their efficacy, the methodologies used for their evaluation, and the cellular pathways they influence.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of novel chloroquinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies. The following table summarizes the IC50 values for several novel derivatives in comparison to the parent compound, Chloroquine, and the widely used chemotherapeutic agent, Doxorubicin.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Novel Chloroquinoline Derivatives | Reference Compounds | ||||
| Derivative 8 | MCF-7 | 82.60 ± 0.57 | Doxorubicin | MCF-7 | 79.30 ± 1.19 |
| HCT-116 | 27.19 ± 0.77 | HCT-116 | 80.30 ± 2.10 | ||
| Derivative 9 | MCF-7 | 77.70 ± 10.90 | |||
| HCT-116 | 65.82 ± 2.24 | ||||
| Derivative 10 | MCF-7 | 54.46 ± 2.40 | |||
| HCT-116 | 46.36 ± 7.79 | ||||
| Derivative 11 | MCF-7 | 89.70 ± 6.60 | |||
| HCT-116 | 100.68 ± 2.18 | ||||
| Derivative 13 | MCF-7 | 79.38 ± 5.43 | |||
| HCT-116 | 52.41 ± 2.35 | ||||
| Derivative 14 | MCF-7 | 80.30 ± 6.90 | |||
| HCT-116 | 95.42 ± 5.63 | ||||
| Derivative 15 | MCF-7 | 83.86 ± 1.16 | |||
| HCT-116 | 90.44 ± 8.42 | ||||
| Derivative 16 | MCF-7 | 86.40 ± 0.50 | |||
| HCT-116 | 94.33 ± 5.11 | ||||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | Chloroquine | MDA-MB-468 | >50 |
| MCF-7 | 10.85 | MCF-7 | 20.72 | ||
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | Chloroquine | MCF-7 | 20.72 |
| Analogue CS9 | HeLa | 8.9 ± 1.2 (µg/ml) | Chloroquine (CS0) | HeLa | >30 (µg/ml) |
| Compound 10k | HCT-116 | 0.35 | |||
| HepG2 | 1.98 | ||||
| A549 | 0.39 | ||||
| A2780 | 0.67 |
Data compiled from multiple sources.[1][2][3][4] Note that direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols: A Closer Look at Methodology
The evaluation of cytotoxicity for these novel chloroquinoline derivatives predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the novel chloroquinoline derivatives and reference compounds (e.g., Chloroquine, Doxorubicin) in culture medium.
-
After the 24-hour incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds.
-
Include untreated control wells (cells in medium only) and vehicle control wells (cells in medium with the solvent used to dissolve the compounds, if applicable).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of greater than 650 nm is often used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Mechanisms of Action
Novel chloroquinoline derivatives exert their cytotoxic effects through various cellular signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting autophagy (a cellular recycling process).
Apoptosis Induction Pathway
Many chloroquinoline derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the process of cell death.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3 | Aging [aging-us.com]
Comparative Molecular Docking Studies of Quinoline Derivatives Against Therapeutic Target Proteins
A Guide for Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-neurodegenerative properties. The versatility of the quinoline scaffold allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents. Molecular docking studies are a pivotal computational tool in modern drug discovery, offering crucial insights into the binding interactions between these small molecules and their biological targets at a molecular level. This guide provides a comparative overview of molecular docking studies of various quinoline derivatives against key protein targets, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Docking and In Vitro Activity
The following table summarizes the quantitative data from several studies, showcasing the binding affinities and in vitro activities of various quinoline derivatives against different protein targets. This allows for a direct comparison of the potential efficacy of these compounds.
| Study Focus | Quinoline Derivative(s) | Target Protein(s) | Docking Score (kcal/mol) | In Vitro Activity (IC50/EC50/MIC) | Reference |
| Anticancer | Compound 4f | EGFR | Not Specified | 0.015 µM (EGFR inhibition) | [1] |
| Anticancer | Pyrano[3,2-c]quinoline analogues (2a-c) | DNA-topoisomerase | -7.5 to -8.3 | Not Specified | [2] |
| Anticancer | Quinoline-amidrazone hybrids (10d, 10g) | c-Abl kinase (1IEP) | Not Specified | 43.1 µM (A549), 59.1 µM (MCF-7) | [3] |
| Antiviral | Quinoline derivatives (QD1-QD4) | SARS-CoV-2 Mpro | Not Specified | EC50 down to 1.5 µM | [4] |
| Antibacterial | Quinoline-stilbene derivatives (19, 24) | E. coli DNA gyrase B | -6.9, -7.1 | 16.0 ±0.82 mm inhibition zone (Compound 19) | [5][6] |
| Antibacterial | Fluoroquinolones (Compound B, C) | S. aureus Gyrase B, E. coli Gyrase B | -7.562, -8.562 | Not Specified | |
| Anti-Alzheimer's | Thioxoquinoline derivative (Vb3) | CDK5-p25 (1UNG) | -85.9788 (MolDock Score) | 32 ± 0.1681 µM | [7] |
| Anti-influenza | 4-[(Quinolin-4-yl)amino]benzamide (G07) | Not Specified | -7.370 | EC50 = 11.38 ± 1.89 µM | [8] |
Experimental Protocols
A generalized methodology for molecular docking studies, as synthesized from the reviewed literature, is detailed below. This protocol outlines the critical steps for obtaining reliable and reproducible in silico results.
I. Preparation of Ligands and Target Protein
-
Ligand Preparation:
-
The two-dimensional (2D) structures of the quinoline derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
These 2D structures are then converted into three-dimensional (3D) structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94), to obtain the most stable conformation.[9]
-
The finalized ligand structures are saved in a format compatible with the docking software (e.g., .pdb, .mol2, .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.
-
The protein structure is then subjected to energy minimization to relieve any steric clashes and optimize its geometry.[10]
-
II. Molecular Docking Simulation
-
Software Selection:
-
A variety of software packages are available for performing molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[9] The choice of software can depend on the specific research question, computational resources, and user expertise.
-
-
Grid Box Generation:
-
A 3D grid is generated around the active site of the target protein. This grid box defines the search space for the docking algorithm, confining the ligand's conformational search to the region of interest.[10]
-
The size and coordinates of the grid box are crucial parameters that can significantly influence the docking results.
-
-
Docking Algorithm:
-
The docking program systematically explores various conformations, positions, and orientations of the ligand within the defined grid box.
-
For each generated pose, a scoring function is used to calculate the binding energy or a docking score, which estimates the binding affinity between the ligand and the protein.
-
The algorithm aims to identify the pose with the lowest binding energy, which is predicted to be the most stable and likely binding mode.[9]
-
III. Analysis of Results
-
Binding Affinity and Pose Analysis:
-
The docking scores or binding energies of the different quinoline derivatives are compared to rank their potential inhibitory activity. A more negative binding energy generally indicates a stronger binding affinity.
-
The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's active site.
-
-
Validation:
-
To validate the docking protocol, the co-crystallized ligand (if available) is typically re-docked into the protein's active site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is low (typically < 2 Å).
-
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a key signaling pathway often targeted by quinoline derivatives.
References
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 3. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 4-Aminoquinoline Analogs and Chloroquine in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of antimalarial drug discovery is continually evolving, driven by the urgent need to combat widespread resistance to established therapies. Chloroquine (CQ), a cornerstone of the 4-aminoquinoline class, has seen its efficacy severely compromised by resistant strains of Plasmodium falciparum.[1] This has spurred intensive research into novel 4-aminoquinoline analogs designed to overcome these resistance mechanisms. This guide provides an objective comparison of these analogs with chloroquine, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.
Performance Comparison: In Vitro Antiplasmodial Activity
A primary measure of an antimalarial compound's efficacy is its 50% inhibitory concentration (IC₅₀) against the parasite. The following table summarizes the in vitro activity of several 4-aminoquinoline analogs compared to chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Lower IC₅₀ values indicate higher potency.
| Compound/Analog | P. falciparum Strain (CQS) | IC₅₀ (nM) - CQS | P. falciparum Strain (CQR) | IC₅₀ (nM) - CQR | Reference(s) |
| Chloroquine (CQ) | 3D7, D6, NF54 | < 12 | W2, K1 | 89.8 - 315 | [2][3] |
| Amodiaquine (AQ) | - | - | CQ-resistant strains | More potent than CQ | [1] |
| TDR 58845 | 3D7, D6 | < 12 | W2, Thai6, Cam6 | 5.52 - 89.8 | [2] |
| TDR 58846 | 3D7, D6 | < 12 | W2, Thai6, Cam6 | 5.52 - 89.8 | [2] |
| Ro 41-3118 | NF54 | Similar to CQ | K1 | 49 - 61 | [3] |
| Ro 47-9396 | NF54 | Similar to CQ | K1 | 49 - 61 | [3] |
| Ro 48-0346 | NF54 | Similar to CQ | K1 | 49 - 61 | [3] |
| MAQ (monoquinoline) | 3D7 | Lower than CQR | W2 | Nanomolar range | [4] |
| BAQ (bisquinoline) | 3D7 | Lower than CQR | W2 | Nanomolar range | [4] |
| Compound 3d | 3D7 | - | K1, W2 | Acceptable cytotoxicity | [5] |
| Compound 3e | 3D7 | - | K1, W2 | Acceptable cytotoxicity | [5] |
Toxicity Profiles
A critical aspect of drug development is ensuring a favorable safety profile. The following table presents available data on the cytotoxicity of 4-aminoquinoline analogs, often assessed against mammalian cell lines. The 50% cytotoxic concentration (CC₅₀) is a common metric, with higher values indicating lower toxicity. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of a compound's specificity for the parasite over host cells.
| Compound/Analog | Cell Line | Parameter | Value | Reference(s) |
| New 4-aminoquinolines (1-4) | L6 rat fibroblasts, MRC5 human lung cells | - | Low toxicity | [1] |
| Chloroquine (CQ) | MDA-MB-468, MCF-7 | GI₅₀ (µM) | 24.36, 20.72 | [6] |
| Compound 5 | MDA-MB-468 | GI₅₀ (µM) | 8.73 | [6] |
| MAQ (monoquinoline) | - | Selectivity Index | Higher than BAQ | [4] |
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for chloroquine and its analogs is the disruption of heme detoxification in the parasite's digestive vacuole.[7] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[8]
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for key experiments cited in the comparison of 4-aminoquinoline analogs.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Test compounds and control drugs (e.g., chloroquine)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Humidified incubator with a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Parasite Addition: Add a synchronized parasite suspension (typically 1-2% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled, humidified atmosphere.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and provides a measure of a compound's toxicity.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Hemozoin Inhibition Assay (Spectrophotometric)
This assay evaluates the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hemin chloride
-
Acetate buffer (pH ~4.8)
-
Test compounds
-
96-well plates
-
Microplate reader (absorbance at ~405 nm)
-
Washing solutions (e.g., DMSO, SDS solution, alkaline bicarbonate solution)
Procedure:
-
Reaction Setup: In a 96-well plate, combine a solution of hemin in acetate buffer with serial dilutions of the test compounds.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Washing: Centrifuge the plate and wash the pellet multiple times with appropriate solutions to remove unreacted heme.
-
Solubilization: Dissolve the final β-hematin pellet in a known volume of NaOH or another suitable solvent.
-
Absorbance Measurement: Measure the absorbance of the dissolved β-hematin solution.
-
Data Analysis: Determine the concentration of β-hematin formed and calculate the 50% inhibitory concentration (IC₅₀) of the test compounds.
Experimental Workflow for Antimalarial Drug Screening
The process of identifying and characterizing new antimalarial compounds typically follows a structured workflow, from initial screening to more detailed analysis.
Conclusion
The development of novel 4-aminoquinoline analogs represents a promising strategy to combat chloroquine-resistant malaria. Many of these new compounds demonstrate potent activity against both CQS and CQR strains of P. falciparum, often with acceptable toxicity profiles.[1][9] Structural modifications, particularly to the side chain, have been shown to be crucial in circumventing the resistance mechanisms mediated by the PfCRT protein.[3] Continued research focusing on optimizing the structure-activity relationship and thoroughly evaluating the pharmacokinetic and pharmacodynamic properties of these analogs is essential for the development of the next generation of effective and safe antimalarial drugs.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quinoline-3-Carbonitriles: A Comparative Guide to their Anti-Proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-proliferative activity of quinoline-3-carbonitrile derivatives, a promising class of compounds in oncology research. By objectively comparing their performance with alternative agents and presenting supporting experimental data, this document serves as a valuable resource for identifying potent anti-cancer candidates and understanding their mechanisms of action.
Comparative Analysis of Anti-Proliferative Activity
Quinoline-3-carbonitrile derivatives have demonstrated significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several key compounds, comparing them against established anti-cancer drugs.
| Compound | Cancer Cell Line | IC50 / GI50 (nM) | Reference Drug | Reference Drug IC50 / GI50 (nM) | Target(s) |
| Compound 5e | - | GI50: 26 | Erlotinib | GI50: 33 | EGFR, HER-2, BRAFV600E |
| - | IC50: 71 | - | - | EGFR | |
| - | IC50: 21 | - | - | HER-2 | |
| - | IC50: 62 | - | - | BRAFV600E | |
| Compound 5h | - | GI50: 28 | Erlotinib | GI50: 33 | EGFR, HER-2, BRAFV600E |
| - | IC50: 75 | - | - | EGFR | |
| - | IC50: 23 | - | - | HER-2 | |
| - | IC50: 67 | - | - | BRAFV600E | |
| Compound I | MCF-7 (Breast), A-549 (Lung) | IC50: 71 (EGFR), 31 (HER-2) | - | - | EGFR, HER-2 |
| Compound II | Four human cancer cell lines | GI50: 1200 | Doxorubicin | GI50: 1400 | EGFR, BRAFV600E |
| - | IC50: 105 | - | - | EGFR | |
| - | IC50: 140 | - | - | BRAFV600E | |
| Compound III | Four human cancer cell lines | GI50: 3300 | Doxorubicin | GI50: 1150 | EGFR, BRAFV600E |
| - | IC50: 1300 | Erlotinib | IC50: 80 (EGFR) | EGFR | |
| - | IC50: 3800 | Erlotinib | IC50: 60 (BRAFV600E) | BRAFV600E | |
| 4-[(2,4-dichorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile | - | Mean IC50: 24 | - | - | Src kinase |
Table 1: Anti-proliferative activity of pyrano[3,2-c]quinoline-3-carbonitrile derivatives and other quinoline compounds. [1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinoline-3-carbonitrile derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Quinoline-3-carbonitrile derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carbonitrile compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of quinoline-3-carbonitrile derivatives to inhibit the activity of specific protein kinases, such as EGFR, HER-2, and BRAFV600E.
Materials:
-
Recombinant human kinases (e.g., EGFR, HER-2, BRAFV600E)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Quinoline-3-carbonitrile derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate, and the quinoline-3-carbonitrile compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for phosphorylation of the substrate.
-
Detection: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a microplate reader. The signal is inversely proportional to the kinase inhibition. Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.
Signaling Pathways and Mechanisms of Action
Quinoline-3-carbonitriles exert their anti-proliferative effects by targeting key signaling pathways involved in cancer cell growth, survival, and proliferation.
EGFR/HER-2 and BRAFV600E Signaling Pathway
Many quinoline-3-carbonitrile derivatives act as inhibitors of receptor tyrosine kinases like EGFR and HER-2, as well as the downstream serine/threonine-protein kinase BRAF, particularly the V600E mutant.[1] By blocking the activity of these kinases, the compounds disrupt the signaling cascade that leads to uncontrolled cell division.
Caption: Inhibition of the EGFR/HER-2 and BRAF signaling pathway by quinoline-3-carbonitriles.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that promotes cell growth and survival. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor progression.
Caption: Quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.
Src Kinase Signaling Pathway
Src, a non-receptor tyrosine kinase, plays a critical role in cell adhesion, migration, and invasion. Certain quinoline-3-carbonitriles have been identified as potent Src kinase inhibitors, highlighting another avenue for their anti-cancer activity.[2]
Caption: Inhibition of the Src kinase signaling pathway by quinoline-3-carbonitriles.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of the anti-proliferative activity of novel quinoline-3-carbonitrile derivatives.
Caption: General workflow for the development of quinoline-3-carbonitrile anti-cancer agents.
References
Safety Operating Guide
Proper Disposal of 4-Chloroquinoline-5-carbonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloroquinoline-5-carbonitrile (CAS No. 132586-14-2), a chemical compound utilized in pharmaceutical research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a halogenated organic compound and should be handled as hazardous material. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, institutional, and national regulations for halogenated organic materials.[1][2][3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical safety goggles or a face shield, nitrile or other chemically resistant gloves, and a fully fastened lab coat. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. All handling of the powdered compound or concentrated solutions should occur within a certified chemical fume hood to ensure adequate ventilation.
Spill Procedures: In the event of a minor spill, alert personnel in the immediate vicinity. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads. The contaminated absorbent material must be collected into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated with a suitable organic solvent (e.g., ethanol or isopropanol), followed by soap and water. The collected solvent from decontamination is also considered hazardous waste. For major spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Quantitative Hazard Data
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
| Acute Oral Toxicity (Assumed) | Harmful if swallowed (Based on related compounds)[2][3] |
| Acute Dermal Toxicity (Assumed) | Harmful in contact with skin (Based on related compounds)[3] |
| Acute Inhalation Toxicity (Assumed) | Harmful if inhaled (Based on related compounds)[3] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram outlines the key decision points and steps involved.
Experimental Protocols for Chemical Degradation
For laboratories equipped to perform chemical neutralization of hazardous waste, the following are potential, generalized methods for the degradation of chloroquinolines. Note: These are not specific, validated protocols for this compound and should be adapted and validated by qualified personnel in a controlled laboratory setting.
Hydrolysis
Recent studies have shown that 2-chloroquinolines can be hydrolyzed to less toxic quinolones using formic acid.[1][5] This method may be applicable to 4-chloroquinolines.
Methodology:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.
-
Slowly add an excess of formic acid to the solution.
-
The reaction may require heating. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) carefully, as gas evolution may occur.
-
The resulting solution should be collected as hazardous waste and disposed of according to institutional guidelines.
Reductive Dehalogenation
Reductive dehalogenation is a method to remove halogen atoms from organic compounds.
Methodology:
-
In a fume hood, dissolve the this compound waste in a suitable solvent (e.g., xylene).
-
Add a reducing agent. Some studies have utilized potassium hydroxide with polyethylene glycol (PEG) as a phase-transfer catalyst for the reductive dehalogenation of chloroquinolines.[2]
-
The reaction mixture may require heating under reflux for several hours.
-
Monitor the reaction to confirm the removal of the chlorine atom.
-
After completion, the reaction mixture must be worked up appropriately to neutralize any remaining reagents and the entire volume collected as hazardous waste.
Final Disposal Options
The ultimate disposal of this compound, whether treated or not, must be handled by a licensed professional waste disposal service. The primary methods for the disposal of halogenated organic compounds are:
-
High-Temperature Incineration: This is often the preferred method for chlorinated organic materials. Incineration should be carried out in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1]
-
Secure Landfill: If incineration is not an option, the waste may be disposed of in a designated hazardous waste landfill. This should only be done in accordance with all applicable environmental regulations.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloroquinoline-5-carbonitrile
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-5-carbonitrile. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is compiled from safety data sheets of analogous compounds and general best practices for handling hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its structural analogs are classified as hazardous materials. Primary hazards include irritation to the skin, eyes, and respiratory system, with potential for harm if ingested or upon skin contact.[1][2][3] All personnel must use the following personal protective equipment (PPE) when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, chemical-resistant | To prevent skin contact.[1][2] |
| Eye Protection | Safety Goggles or Face Shield | Conforming to EN166 or NIOSH standards | To protect against splashes and dust.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | To protect clothing and skin from contamination.[1][2] |
| Respiratory Protection | Fume Hood or N95 Respirator | Use in a well-ventilated area | To avoid inhalation of dust or vapors.[2][3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following operational workflow must be followed.
Experimental Protocol: General Handling Procedure
-
Preparation : Before handling the compound, ensure you are wearing all the required PPE as specified in the table above. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Handling :
-
Always handle the solid compound within a chemical fume hood to prevent inhalation of dust.[2]
-
When weighing, use a draft shield to prevent dispersal of the powder.
-
For reactions, add the compound to the reaction vessel within the fume hood. If possible, use a closed system for the reaction to prevent the release of vapors.
-
Avoid direct contact with the skin and eyes at all times.[1][2]
-
-
Post-Handling :
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove contaminated gloves and lab coat and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
| Spill Size | Action |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Prevent entry into the affected area. 4. Provide the emergency response team with the Safety Data Sheet for a similar compound if one for the specific isomer is unavailable. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
